molecular formula C45H76O7P2 B117566 Solanesyl-PP CAS No. 146340-00-3

Solanesyl-PP

Número de catálogo: B117566
Número CAS: 146340-00-3
Peso molecular: 791.0 g/mol
Clave InChI: IVLBHBFTRNVIAP-HUIBRQQWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ditrans,polycis-nonaprenyl diphosphate is a polymer.

Propiedades

Número CAS

146340-00-3

Fórmula molecular

C45H76O7P2

Peso molecular

791.0 g/mol

Nombre IUPAC

[(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl] phosphono hydrogen phosphate

InChI

InChI=1S/C45H76O7P2/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-51-54(49,50)52-53(46,47)48/h19,21,23,25,27,29,31,33,35H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,49,50)(H2,46,47,48)/b38-21+,39-23+,40-25-,41-27-,42-29-,43-31-,44-33-,45-35-

Clave InChI

IVLBHBFTRNVIAP-HUIBRQQWSA-N

SMILES isomérico

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)C

SMILES canónico

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C

Descripción física

Solid

Origen del producto

United States
Foundational & Exploratory

The Mechanistic Role and Therapeutic Potential of Solanesyl Pyrophosphate in Bacterial Physiology

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Solanesyl pyrophosphate (SPP), also known as nonaprenyl diphosphate, is a 45-carbon (C45) long-chain isoprenoid intermediate essential to bacterial bioenergetics. As the obligate precursor to the hydrophobic side chains of ubiquinone-9 (UQ-9) and menaquinone-9 (MK-9), SPP acts as the structural anchor that integrates these redox-active electron carriers into the bacterial inner membrane. Because the bacterial electron transport chain (ETC) is indispensable for ATP synthesis and pathogenesis, the enzymatic pathways governing SPP synthesis—specifically solanesyl diphosphate synthase (SPS)—have emerged as high-value targets for novel antimicrobial therapeutics.

This whitepaper synthesizes the biochemical function of SPP, its role in quinone biosynthesis, and provides validated, self-validating experimental workflows for quantifying SPP and screening novel SPS inhibitors.

Biosynthetic Architecture and Enzymology

In bacteria, the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized primarily via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. These C5 units are condensed to form the C15 intermediate farnesyl pyrophosphate (FPP).

The critical elongation step is catalyzed by solanesyl diphosphate synthase (SPS) , a highly specific prenyltransferase that catalyzes the sequential head-to-tail condensation of one molecule of FPP with six molecules of IPP to yield the C45 SPP[1].

Interestingly, the structural biology and regulation of SPS vary among bacterial species. For example, in Micrococcus luteus, SPS functions as a 34 kDa homodimer. Unlike other prenyl synthases that require two dissociable components, the M. luteus SPS possesses intrinsic catalytic activity but is uniquely stimulated by a high molecular mass fraction (HMF) in the cytosol. This HMF binds to the highly hydrophobic SPP product, actively removing it from the enzyme's active site to prevent product inhibition and maintain catalytic turnover[2]. Furthermore, cross-species complementation studies have demonstrated that expressing the Rhodobacter capsulatus SPS gene (sdsA) in Escherichia coli (which natively produces UQ-8) forces the production of UQ-9 without compromising cell viability, proving that bacterial membranes possess functional plasticity regarding quinone chain length[1].

Pathway IPP Isopentenyl Pyrophosphate (C5) FPP Farnesyl Pyrophosphate (C15) IPP->FPP FPPS (Condensation) SPP Solanesyl Pyrophosphate (C45) FPP->SPP Solanesyl Diphosphate Synthase (SPS) + 6 IPP UQ9 Ubiquinone-9 (UQ-9) Active Electron Carrier SPP->UQ9 UbiA (Prenyltransferase) + Modification Enzymes HB 4-Hydroxybenzoate (from Chorismate) HB->UQ9 UbiA (Prenyltransferase)

Biosynthetic pathway of Solanesyl Pyrophosphate and its conversion to Ubiquinone-9.

Functional Role: The Anchor of Bioenergetics

The primary physiological function of SPP is to serve as the lipid substrate for the membrane-bound prenyltransferase UbiA (4-hydroxybenzoate octaprenyltransferase) in Gram-negative bacteria, or MenA in Gram-positive bacteria[3]. UbiA catalyzes the attachment of the C45 solanesyl tail to a 4-hydroxybenzoate (4-HB) ring.

Causality in Membrane Dynamics: Why a C45 chain? The length of the polyprenyl tail is not arbitrary. A 45-carbon chain is approximately the exact length required to span the hydrophobic core of the bacterial inner membrane bilayer. This precise length allows the redox-active quinone head group to easily flip between the cytoplasmic and periplasmic faces of the membrane, facilitating rapid electron transfer between NADH dehydrogenases and terminal cytochrome oxidases without destabilizing the lipid bilayer.

SPP Biosynthesis as a Therapeutic Target

Because SPP is a non-redundant bottleneck in the production of both ubiquinone (aerobic respiration) and menaquinone (anaerobic respiration/Gram-positive survival), the enzymes governing its synthesis are potent drug targets.

Recent pharmacological profiling has demonstrated that inhibitors originally designed for human farnesyltransferase (FTIs), such as lonafarnib and tipifarnib , exhibit significant bactericidal activity against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae[4]. By disrupting the prenyl pyrophosphate pool and downstream quinone synthesis, these compounds induce severe metabolic starvation and sensitize bacteria to cell-wall targeting antibiotics[4].

Quantitative Efficacy of Prenylation Inhibitors in Bacteria
Compound ClassSpecific InhibitorTarget PathwayTested OrganismEfficacy (MIC / MBC)Mechanism of Action
Farnesyltransferase InhibitorLonafarnibPrenyl synthasesS. aureus (MRSA)32.5 µM (MBC)Inhibits isoprenoid biosynthesis, depleting quinones[4]
Farnesyltransferase InhibitorTipifarnibPrenyl synthasesS. epidermidisBactericidalDisrupts prenylation and cellular reprogramming[4]
BisphosphonatesZoledronate analogsFPPS / HepPPSS. aureus Ki​ ~ 200 nMCompetitive inhibition of prenyl diphosphate synthases[5]

Validated Experimental Methodologies

To rigorously study SPP and its inhibitors, standard lipidomic and proteomic assays must be heavily modified. Below are two self-validating protocols designed by application scientists to overcome the extreme hydrophobicity and lability of long-chain pyrophosphates.

Protocol 1: Intact SPP Extraction and LC-MS/MS Quantification

Causality: Standard Folch extractions (chloroform/methanol) often result in the loss of long-chain polyprenyl pyrophosphates at the aqueous-organic interface due to their extreme amphiphilic nature (a highly charged pyrophosphate head paired with a massive hydrophobic C45 tail). Furthermore, acidic conditions rapidly hydrolyze the pyrophosphate group. This protocol utilizes a 1-butanol phase separation under mildly basic conditions to preserve the intact molecule.

Step-by-Step Workflow:

  • Quenching: Harvest 50 mL of mid-log phase bacterial culture ( OD600​=0.6 ). Immediately quench metabolism by adding the culture to 50 mL of ice-cold 60% methanol. Centrifuge at 4,000 x g for 10 min at 4°C.

  • Lysis & Extraction: Resuspend the pellet in 1 mL of 1-butanol saturated with water containing 10 mM ammonium hydroxide (pH ~8.5) to protect the pyrophosphate bond. Add 0.5 mm zirconia beads and lyse via bead-beating (3 cycles of 30 seconds).

  • Phase Separation: Add 0.5 mL of HPLC-grade water. Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes. The intact SPP will partition exclusively into the upper 1-butanol phase.

  • Concentration: Carefully transfer the upper butanol phase to a new glass vial. Evaporate under a gentle stream of nitrogen gas at room temperature.

  • LC-MS/MS Analysis: Resuspend the dried extract in 100 µL of Methanol:Isopropanol (1:1). Inject onto a C18 reverse-phase column. Use a mobile phase gradient of 10 mM ammonium bicarbonate in water to 100% isopropanol. Detect SPP using Negative Electrospray Ionization (ESI-) via Multiple Reaction Monitoring (MRM), targeting the transition of the parent ion [M−H]− to the pyrophosphate fragment ( m/z 177).

Protocol 2: iSPP Target Engagement Assay for SPS Inhibitors

Causality: Traditional drug-target identification requires modifying the inhibitor with a biotin tag, which often abolishes its binding affinity to the hydrophobic active site of prenyltransferases. The integral solvent-induced protein precipitation (iSPP) assay circumvents this by relying on thermodynamics: ligand binding stabilizes the target protein against solvent-induced denaturation[6].

Step-by-Step Workflow:

  • Lysate Preparation: Lyse bacterial cells in a non-denaturing buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4, with protease inhibitors) using a French press. Clarify by ultracentrifugation (100,000 x g for 45 min) to isolate the soluble and loosely membrane-associated proteome.

  • Ligand Incubation: Aliquot the lysate into two pools. Treat Pool A with the candidate SPS inhibitor (e.g., 10 µM) and Pool B with a vehicle control (DMSO). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Solvent Gradient Denaturation: Aliquot each pool into a 96-well plate. Apply a gradient of an organic solvent mixture (e.g., Acetone/Ethanol/Acetic acid, AEA) ranging from 10% to 40% v/v[6].

  • Precipitation & Separation: Incubate the plate for 15 minutes, then centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Quantitative Proteomics: Carefully aspirate the soluble supernatant. Digest the remaining soluble proteins with trypsin and analyze via TMT-labeled quantitative LC-MS/MS. Proteins that remain soluble at higher solvent concentrations in Pool A compared to Pool B are the engaged targets (e.g., Solanesyl diphosphate synthase).

iSPP Lysate Native Bacterial Lysate (No Tags Required) Drug Incubate with Small Molecule Inhibitor Lysate->Drug Solvent Solvent Gradient (Protein Denaturation) Drug->Solvent Spin Centrifugation (Pellet Unstable Proteins) Solvent->Spin MS LC-MS/MS Quantification (Identify Stabilized Targets) Spin->MS

Workflow for integral solvent-induced protein precipitation (iSPP) target engagement.

References

  • Structure, Function and Inhibition of Staphylococcus aureus Heptaprenyl Diphosphate Synthase. PMC - NIH. Available at: [Link]

  • Cloning of the sdsA gene encoding solanesyl diphosphate synthase from Rhodobacter capsulatus and its functional expression in Escherichia coli and Saccharomyces cerevisiae. PMC - NIH. Available at: [Link]

  • Purification of solanesyl-diphosphate synthase from Micrococcus luteus. A new class of prenyltransferase. PubMed - NIH. Available at: [Link]

  • Comparative computational study to augment UbiA prenyltransferases inherent in purple photosynthetic bacteria cultured from mangrove microbial mats in Qatar for coenzyme Q10 biosynthesis. PMC - NIH. Available at: [Link]

  • Bacteria Are New Targets for Inhibitors of Human Farnesyltransferase. Frontiers. Available at: [Link]

  • Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. PMC - NIH. Available at: [Link]

Sources

Solanesyl Diphosphate (SPP) Biosynthesis in Plants: Pathway Dynamics, Enzymology, and Metabolic Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Solanesyl diphosphate (SPP) is a critical long-chain (C45) isoprenoid intermediate in plant metabolism. It serves as the obligate prenyl side-chain precursor for two essential electron carriers: Plastoquinone-9 (PQ-9) , which drives the photosynthetic electron transport chain in plastids, and Ubiquinone-9 (UQ-9) , which mediates oxidative phosphorylation in mitochondria. Understanding the compartmentalized biosynthesis of SPP is paramount for researchers aiming to engineer plant resilience, optimize photosynthetic efficiency, or harness plants as bio-factories for high-value pharmaceuticals like Coenzyme Q10 and anti-cancer synergists.

This technical guide deconstructs the dual-pathway origin of SPP, the enzymology of Solanesyl Diphosphate Synthases (SPS), and provides field-proven, self-validating methodologies for characterizing these highly hydrophobic enzymes.

The Dual-Pathway Origin of Isoprenoid Precursors

Unlike mammals, which rely solely on the cytosolic mevalonate (MVA) pathway, plants utilize a compartmentalized, dual-pathway system to generate the universal C5 isoprenoid precursors: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)[1].

  • The MEP Pathway (Plastids): The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway supplies IPP and DMAPP for the synthesis of geranylgeranyl diphosphate (GGPP, C20). Plastidial SPS enzymes utilize GGPP as the allylic substrate, condensing it with multiple IPP molecules to form SPP, which is subsequently attached to homogentisate (HGA) by homogentisate solanesyltransferase (HST) to form PQ-9[1].

  • The MVA Pathway (Cytosol/Mitochondria): The MVA pathway generates IPP that is converted into farnesyl diphosphate (FPP, C15). Mitochondrial SPS enzymes utilize FPP to synthesize SPP, which is conjugated to para-hydroxybenzoate (PHB) by PHB polyprenyltransferase (PPT) to form UQ-9[1].

SPP_Pathway cluster_plastid Plastid (MEP Pathway) cluster_mito Mitochondria (MVA Pathway) MEP MEP Pathway IPP_P IPP / DMAPP MEP->IPP_P GGPP GGPP (C20) IPP_P->GGPP SPS_P Plastidial SPS (AtSPS1/2, OsSPS2) GGPP->SPS_P + IPP SPP_P Solanesyl-PP (C45) SPS_P->SPP_P PQ9 Plastoquinone-9 SPP_P->PQ9 HST MVA MVA Pathway IPP_M IPP / DMAPP MVA->IPP_M FPP FPP (C15) IPP_M->FPP SPS_M Mitochondrial SPS (AtSPS3, OsSPS1) FPP->SPS_M + IPP SPP_M Solanesyl-PP (C45) SPS_M->SPP_M UQ9 Ubiquinone-9 SPP_M->UQ9 PPT

Compartmentalized biosynthesis of Solanesyl-PP and its prenylquinone derivatives in plants.

Enzymology and Isoform Diversity of SPS

Solanesyl diphosphate synthases belong to the trans-isoprenyl diphosphate synthase family. Mechanistically, they rely on two highly conserved aspartate-rich motifs (DDxxD) to coordinate Mg²⁺ ions[2]. These divalent cations facilitate the ionization of the allylic diphosphate substrate, generating a reactive carbocation that undergoes sequential nucleophilic attacks by the double bonds of IPP molecules until a C45 chain is achieved[3].

Plant genomes typically encode multiple SPS isoforms with distinct subcellular localizations to independently supply the PQ-9 and UQ-9 pools. For instance, in Oryza sativa (rice), OsSPS1 is targeted to the mitochondria and strongly complements yeast coq1 mutants (which lack UQ biosynthesis), whereas OsSPS2 is targeted to plastids and exhibits weak complementation in yeast, reflecting its specialized role in PQ-9 biosynthesis[4].

Table 1: Quantitative Comparison of SPS Isoforms across Model Plant Species

SpeciesIsoformLocalizationAllylic SubstrateProduct LengthYeast coq1 ComplementationPhysiological Role
A. thalianaAtSPS1 / AtSPS2PlastidGGPP (C20)C45Weak / NonePlastoquinone-9 biosynthesis
A. thalianaAtSPS3MitochondriaFPP (C15)C45StrongUbiquinone-9 biosynthesis
O. sativaOsSPS1MitochondriaFPP (C15)C45Strong (Produces UQ9)Ubiquinone-9 biosynthesis
O. sativaOsSPS2PlastidGGPP (C20)C45WeakPlastoquinone-9 biosynthesis
Regulatory Mechanisms: The Fibrillin 5 (FBN5) Complex

SPS activity in plastids is not solely dependent on substrate availability. Research has demonstrated that Fibrillin 5 (FBN5) physically interacts with the mature forms of plastidial SPS enzymes (e.g., AtSPS1 and AtSPS2)[5]. This protein-protein interaction acts as an essential structural stabilizer or allosteric activator. In vivo, homozygous fbn5 mutations result in seedling lethality due to a complete failure to synthesize PQ-9, highlighting that SPS enzymes require FBN5 binding to achieve physiological catalytic efficacy[5].

Experimental Methodologies: Self-Validating Protocols

Working with long-chain prenyltransferases presents unique biochemical challenges due to the extreme hydrophobicity of the C45 product. The following protocols are designed with built-in causality and self-validating controls to ensure data integrity.

Workflow Step1 Gene Cloning & Vector Design Step2 Recombinant Expression Step1->Step2 Step3 Affinity Purification Step2->Step3 Step4 In vitro Enzymatic Assay Step3->Step4 Step5 Dephosphorylation & Extraction Step4->Step5 Step6 LC-MS/MS Validation Step5->Step6

End-to-end experimental workflow for the functional validation of SPS enzymes.

Protocol 1: In Vitro SPS Activity Assay and LC-MS/MS Validation

Objective: To determine the specific activity and product chain-length of recombinant SPS enzymes.

  • Recombinant Expression: Express the mature SPS coding sequence (lacking the transit peptide to prevent inclusion body formation) in an E. coli strain with a low background of endogenous long-chain prenyltransferases. Purify via Ni-NTA affinity chromatography.

  • Enzymatic Reaction Setup:

    • Procedure: Incubate 5 µg of purified SPS in an assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 50 µM allylic substrate (FPP or GGPP), and 200 µM IPP.

    • Causality: The addition of 0.1% Triton X-100 to the buffer is mandatory. Without this detergent, the highly hydrophobic C45 SPP product will rapidly aggregate into micelles or precipitate out of solution, leading to artificially low reaction kinetics and product trapping.

  • Enzymatic Dephosphorylation:

    • Procedure: Terminate the reaction with 20 mM EDTA. Add Calf Intestinal Alkaline Phosphatase (CIAP) and incubate for 2 hours at 37°C.

    • Causality: Solanesyl diphosphate is amphiphilic; its charged headgroup and long tail cause irreversible adsorption to standard reverse-phase HPLC columns. Enzymatic cleavage of the diphosphate yields solanesol (a neutral alcohol), allowing for highly efficient organic extraction (hexane/ethyl acetate) and sharp chromatographic resolution.

  • LC-MS/MS Analysis: Analyze the organic extract utilizing an Atmospheric Pressure Chemical Ionization (APCI) source in positive ion mode. Detect the characteristic solanesol mass transition [M+H-H₂O]⁺ to definitively confirm the C45 chain length.

Protocol 2: Subcellular Localization via Transient Expression

Objective: To validate the physiological compartmentalization (Plastid vs. Mitochondria) of an SPS isoform.

  • Vector Construction: Fuse the full-length SPS gene (including its native N-terminal targeting sequence) to the N-terminus of GFP.

    • Causality: Fusing GFP to the C-terminus ensures that the delicate N-terminal transit peptide is not sterically hindered, which would otherwise result in artifactual cytosolic retention.

  • Protoplast Co-Transfection (Self-Validating Step):

    • Procedure: Co-transfect Arabidopsis mesophyll protoplasts with the SPS-GFP vector and a validated mCherry-tagged organelle marker (e.g., RBCS-mCherry for plastids or CoxIV-mCherry for mitochondria).

    • Causality: Relying solely on GFP fluorescence can lead to false positives due to non-specific membrane binding of overexpressed hydrophobic proteins. By co-expressing an established mCherry marker, the system becomes self-validating: a high Pearson correlation coefficient (>0.85) between the green and red channels mathematically confirms true subcellular compartmentalization.

Implications for Drug Development and Metabolic Engineering

Beyond basic plant physiology, the SPP pathway is a prime target for pharmaceutical engineering. Solanesol, the dephosphorylated derivative of SPP, is a highly valuable intermediate for the chemical synthesis of Coenzyme Q10 (ubiquinone-10) and Vitamin K2 [3]. Furthermore, it is the primary precursor for N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB), a potent synergist used to reverse multidrug resistance in cancer therapies[3].

By mapping the compartmentalization and regulatory dependencies (such as the FBN5 complex) of SPS enzymes, metabolic engineers can selectively upregulate the plastidial MEP pathway in crops like Nicotiana tabacum (tobacco) to achieve massive overproduction of solanesol without disrupting the critical mitochondrial respiration pathways[3].

References

  • Two solanesyl diphosphate synthases with different subcellular localizations and their respective physiological roles in Oryza sativa. Journal of Experimental Botany.[Link]

  • Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering. Frontiers in Plant Science.[Link]

  • Fibrillin 5 Is Essential for Plastoquinone-9 Biosynthesis by Binding to Solanesyl Diphosphate Synthases in Arabidopsis. The Plant Cell.[Link]

  • Solanesol Biosynthesis in Plants. Molecules.[Link]

Sources

An In-Depth Technical Guide on the Role of Solanesyl-PP as a Precursor for Ubiquinone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Ubiquinone, the Indispensable Redox Lipid

Ubiquinone, also known as Coenzyme Q (CoQ), is a vital lipid-soluble molecule integral to cellular function.[1][2][3] Its primary and most well-understood role is as an electron carrier in the mitochondrial electron transport chain, a cornerstone of aerobic respiration and ATP production.[1][4] However, its functions extend beyond bioenergetics. Ubiquinone, in its reduced form (ubiquinol), is a potent antioxidant, protecting cellular membranes from oxidative damage.[1][5] It is also involved in various other metabolic pathways, including pyrimidine biosynthesis and fatty acid beta-oxidation.[1]

The structure of ubiquinone consists of a benzoquinone ring and a polyisoprenoid side chain.[2][6] The length of this side chain varies among species; in humans, it is predominantly composed of ten isoprene units (CoQ10), while in Saccharomyces cerevisiae it has six (CoQ6) and in Escherichia coli it has eight (CoQ8).[1] The biosynthesis of this vital molecule is a multi-step process that can be broadly divided into three stages: the synthesis of the benzoquinone ring precursor, the synthesis of the polyisoprenoid tail, and the condensation of these two moieties followed by modifications to the ring.[1][7] This guide will provide a detailed exploration of the second and third stages, with a particular focus on the pivotal role of solanesyl-diphosphate (solanesyl-PP) as the precursor to the polyisoprenoid tail of ubiquinone.

The Biosynthesis of the Isoprenoid Tail: A Commitment to Length

The polyisoprenoid tail of ubiquinone is synthesized from the basic five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[8][9] In eukaryotes, the mevalonate (MVA) pathway is the primary source of IPP, whereas prokaryotes and plants utilize the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[8] A class of enzymes known as polyprenyl diphosphate synthases (PPSs) or prenyltransferases catalyze the sequential condensation of IPP molecules onto an allylic diphosphate primer, such as DMAPP, geranyl diphosphate (GPP), or farnesyl diphosphate (FPP), to generate polyprenyl diphosphates of varying lengths.[8][9]

The specific length of the ubiquinone side chain is determined by the chain-length specificity of the trans-prenyltransferase involved.[1] In the context of ubiquinone-9 (CoQ9) and ubiquinone-10 (CoQ10) biosynthesis, the key enzyme is solanesyl-diphosphate synthase (SPS).

Solanesyl-Diphosphate Synthase: The Architect of the C45 Chain

Solanesyl-diphosphate synthase (SPS) is responsible for the synthesis of the 45-carbon (C45) isoprenoid, solanesyl-diphosphate. This enzyme catalyzes the sequential addition of six IPP molecules to farnesyl diphosphate (FPP).[10] In some organisms, the synthesis of the decaprenyl diphosphate (C50) tail of CoQ10 is catalyzed by decaprenyl diphosphate synthase, which is often a heterodimer. For instance, in humans, this enzyme is composed of the PDSS1 and PDSS2 subunits.[1]

The subcellular localization of SPS can vary between organisms. In Saccharomyces cerevisiae, the hexaprenyl diphosphate synthase (COQ1) is located in the inner mitochondrial membrane.[11] In the plant Arabidopsis thaliana, two SPS isoforms have been identified: At-SPS1, localized to the endoplasmic reticulum and involved in ubiquinone biosynthesis, and At-SPS2, found in chloroplasts and responsible for plastoquinone synthesis.[12][13] In rice (Oryza sativa), OsSPS1 is mitochondrial, directly supplying solanesyl-diphosphate for ubiquinone-9 biosynthesis.[11]

Ubiquinone_Biosynthesis_Pathway cluster_isoprenoid Isoprenoid Tail Synthesis cluster_ring Benzoquinone Ring Synthesis cluster_condensation_modification Condensation and Ring Modification IPP Isopentenyl-PP DMAPP Dimethylallyl-PP IPP->DMAPP Isomerase FPP Farnesyl-PP DMAPP->FPP IPP (FPP Synthase) Solanesyl-PP Solanesyl-PP (C45) FPP->Solanesyl-PP IPP (Solanesyl-PP Synthase) Condensation Condensation (COQ2/UbiA) Solanesyl-PP->Condensation Tyrosine Tyrosine / Phenylalanine 4-HB 4-Hydroxybenzoate (4-HB) Tyrosine->4-HB Multiple Steps 4-HB->Condensation Intermediate 3-solanesyl-4-hydroxybenzoate Condensation->Intermediate Modifications Hydroxylation, Methylation, Decarboxylation Intermediate->Modifications Ubiquinone Ubiquinone (CoQ9) Modifications->Ubiquinone

Caption: Overview of the Ubiquinone Biosynthesis Pathway.

Condensation of the Ring and Tail: The Role of COQ2

The crucial step of conjugating the solanesyl-diphosphate tail with the benzoquinone ring precursor, 4-hydroxybenzoate (4-HB), is catalyzed by the enzyme 4-hydroxybenzoate:polyprenyl-diphosphate transferase, also known as COQ2 in eukaryotes and UbiA in prokaryotes.[1][14] This enzyme is a key rate-limiting step in the ubiquinone biosynthesis pathway.[8]

COQ2 is an integral membrane protein, and in eukaryotes, it is located in the inner mitochondrial membrane.[3] It exhibits broad specificity for the polyprenyl diphosphate substrate, accepting tails of varying lengths, but is highly specific for the 4-HB ring precursor.[8] The condensation reaction catalyzed by COQ2 results in the formation of 3-polyprenyl-4-hydroxybenzoate, the first membrane-bound intermediate in the ubiquinone biosynthetic pathway.[3][8]

Following this condensation event, a series of modifications occur on the benzoquinone ring, including hydroxylations, methylations, and a decarboxylation, to yield the final, fully functional ubiquinone molecule.[1][4] The precise order of these modifications can differ between organisms.[15]

Experimental Protocols

In Vitro Assay for Solanesyl-Diphosphate Synthase Activity

This protocol allows for the in vitro characterization of SPS activity by measuring the incorporation of radiolabeled IPP into a long-chain polyprenyl diphosphate.

Materials:

  • Purified recombinant SPS enzyme

  • [1-¹⁴C]Isopentenyl diphosphate (¹⁴C-IPP)

  • Farnesyl diphosphate (FPP)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT

  • Triton X-100

  • Saturated NaCl solution

  • Ethanol/diethyl ether (3:2, v/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing:

    • 50 µL of assay buffer

    • 10 µM FPP

    • 10 µM ¹⁴C-IPP (specific activity ~50 mCi/mmol)

    • 0.1% (w/v) Triton X-100

  • Initiate the reaction by adding 1-5 µg of purified SPS enzyme.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 200 µL of saturated NaCl solution.

  • Extract the lipid products by adding 1 mL of ethanol/diethyl ether (3:2, v/v) and vortexing vigorously.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic phase to a new tube and wash the aqueous phase again with 1 mL of diethyl ether.

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • Resuspend the lipid products in a suitable scintillation cocktail.

  • Quantify the incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the specific activity of the enzyme as nmol of IPP incorporated per mg of protein per minute.

SPS_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_extraction Product Extraction cluster_quantification Quantification Mix Prepare Reaction Mix: - Assay Buffer - FPP - ¹⁴C-IPP - Triton X-100 Start Add SPS Enzyme Mix->Start Incubate Incubate at 37°C Start->Incubate Stop Stop with Saturated NaCl Incubate->Stop Extract Extract with Ethanol/Diethyl Ether Stop->Extract Separate Centrifuge to Separate Phases Extract->Separate Combine Combine Organic Phases Separate->Combine Evaporate Evaporate Solvent Combine->Evaporate Scintillation Add Scintillation Cocktail Evaporate->Scintillation Count Scintillation Counting Scintillation->Count

Caption: Workflow for In Vitro SPS Activity Assay.
In Vitro Assay for 4-Hydroxybenzoate:Polyprenyl-Diphosphate Transferase (COQ2) Activity

This protocol measures the activity of COQ2 by quantifying the formation of radiolabeled 3-polyprenyl-4-hydroxybenzoate.[14]

Materials:

  • Mitochondrial fractions or purified recombinant COQ2

  • [³H]-radiolabeled decaprenyl pyrophosphate (decaprenyl-PP) or solanesyl-PP

  • 4-hydroxybenzoic acid (4-HB)

  • Assay buffer: 50 mM potassium phosphate (pH 7.5), 10 mM MgCl₂, 5 mM ATP

  • 1% Triton X-100

  • Ethanol

  • Heptane

  • Silica TLC plates

  • Developing solvent: Heptane:Isopropanol:Acetic Acid (90:10:1, v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Solubilize the [³H]-decaprenyl-PP in 1% Triton X-100.

  • Prepare the reaction mixture in a microcentrifuge tube containing:

    • Assay buffer

    • 20 µM 4-HB

    • [³H]-decaprenyl-PP (~250 nCi)

  • Initiate the reaction by adding the mitochondrial fraction (~1 mg protein) or purified COQ2.

  • Incubate at 37°C in a shaking water bath for 60 minutes.

  • Stop the reaction by adding 1 mL of ethanol.

  • Extract the lipid products by adding 1.5 mL of heptane and vortexing.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper heptane phase to a new tube and evaporate to dryness.

  • Resuspend the lipid extract in a small volume of heptane.

  • Spot the extract onto a silica TLC plate.

  • Develop the TLC plate in the specified solvent system.

  • Visualize and quantify the radiolabeled product using a phosphorimager or by scraping the corresponding band and performing scintillation counting.

Data Analysis: Determine the amount of product formed based on the radioactivity and the specific activity of the radiolabeled substrate.

Quantitative Data Summary

Enzyme Substrates Product Typical Kₘ Values Optimal pH
Solanesyl-Diphosphate Synthase (SPS)Farnesyl-PP, Isopentenyl-PPSolanesyl-PPFPP: ~1-5 µM, IPP: ~5-20 µM7.0 - 8.0
4-Hydroxybenzoate:Polyprenyl-Diphosphate Transferase (COQ2)4-Hydroxybenzoate, Solanesyl-PP/Decaprenyl-PP3-polyprenyl-4-hydroxybenzoate4-HB: ~20-50 µM, Polyprenyl-PP: ~1-10 µM7.4 - 7.8

Therapeutic and Industrial Relevance

The biosynthesis of ubiquinone, and particularly the steps involving solanesyl-diphosphate, is of significant interest to the pharmaceutical and biotechnology industries.

  • Drug Development: The enzymes of the ubiquinone pathway, including SPS and COQ2, are potential targets for the development of novel therapeutics.[16][17] For instance, inhibiting ubiquinone synthesis in pathogenic organisms like Trypanosoma cruzi, the causative agent of Chagas disease, has shown trypanocidal effects.[17]

  • Primary CoQ10 Deficiency: Mutations in the genes encoding the enzymes of the ubiquinone biosynthetic pathway, including COQ2, can lead to primary CoQ10 deficiency, a rare and clinically heterogeneous group of mitochondrial disorders.[14][18][19] Understanding the function of these enzymes is critical for diagnosing and developing potential treatments for these conditions.

  • Industrial Production of CoQ10: Coenzyme Q10 is a widely used dietary supplement.[20] The chemical synthesis of CoQ10 can be complex and expensive.[6][21] Therefore, there is considerable interest in the biotechnological production of CoQ10 through the metabolic engineering of microorganisms. This often involves the manipulation of the ubiquinone biosynthetic pathway, including the overexpression of key enzymes like SPS.

Conclusion

Solanesyl-diphosphate is a critical precursor in the biosynthesis of ubiquinone, providing the polyisoprenoid tail that anchors this vital molecule within cellular membranes. The synthesis of solanesyl-diphosphate by SPS and its subsequent condensation with 4-hydroxybenzoate by COQ2 are pivotal, highly regulated steps in the pathway. A thorough understanding of the enzymology and regulation of these processes is essential for researchers in the fields of biochemistry, cell biology, and drug development. The experimental protocols and data presented in this guide provide a framework for the further investigation of this fundamental biosynthetic pathway and its implications for human health and disease.

References

  • Kawamukai, M. (2015). Biosynthesis of coenzyme Q in eukaryotes. Bioscience, Biotechnology, and Biochemistry, 80(2), 23-33. [Link]

  • Wang, Y., & Liu, C. (2016). Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering. Frontiers in Plant Science, 7, 1863. [Link]

  • López-Gallardo, E., & Ruiz-Pesini, E. (2023). Biosynthesis, Deficiency, and Supplementation of Coenzyme Q. Antioxidants, 12(7), 1469. [Link]

  • Soubeyrand, E., Johnson, T. S., & Latimer, S. (2019). Ubiquinone (Coenzyme Q) Biosynthesis in Plants: Free that Ring. Plantae. [Link]

  • Meganathan, R. (2001). Ubiquinone biosynthesis in microorganisms. FEMS Microbiology Letters, 203(2), 131-139. [Link]

  • KEGG. (n.d.). Ubiquinone and other terpenoid-quinone biosynthesis - Homo sapiens (human). KEGG Pathway. [Link]

  • Bar-Tana, J., & Howton, D. R. (2002). U.S. Patent No. US20020156302A1. U.S.
  • Ferraz, D. C., et al. (2014). Solanesyl diphosphate synthase, an enzyme of the ubiquinone synthetic pathway, is required throughout the life cycle of Trypanosoma brucei. Eukaryotic Cell, 13(2), 320-328. [Link]

  • PathWhiz. (n.d.). Ubiquinone Biosynthesis. [Link]

  • Ohara, K., et al. (2010). Two solanesyl diphosphate synthases with different subcellular localizations and their respective physiological roles in Oryza sativa. Journal of Experimental Botany, 61(9), 2495-2505. [Link]

  • Quinzii, C., et al. (2006). A Mutation in Para-Hydroxybenzoate-Polyprenyl Transferase (COQ2) Causes Primary Coenzyme Q10 Deficiency. The American Journal of Human Genetics, 78(2), 345-349. [Link]

  • Wang, Y., & Liu, C. (2016). Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering. Frontiers in Plant Science, 7, 1863. [Link]

  • Nara, T., et al. (2021). The ubiquinone synthesis pathway is a promising drug target for Chagas disease. PLoS Neglected Tropical Diseases, 15(2), e0009158. [Link]

  • Tran, U. C., & Clarke, C. F. (2007). Molecular Genetics of Ubiquinone Biosynthesis in Animals. Mitochondrion, 7, S62-S71. [Link]

  • Hirooka, K., et al. (2005). Functional Analysis of Two Solanesyl Diphosphate Synthases from Arabidopsis thaliana. Bioscience, Biotechnology, and Biochemistry, 69(2), 322-330. [Link]

  • MedlinePlus. (2017). COQ2 gene. [Link]

  • University of Eastern Finland. (2022). The first potent COQ8 inhibitor targets ubiquinone biosynthesis. EurekAlert!. [Link]

  • Wang, B., & You, W. (2016). Fluorogenic Ubiquinone Analogue for Monitoring Chemical and Biological Redox Processes. ACS Chemical Biology, 11(9), 2419-2424. [Link]

  • Ajjarapu, K. (2025). Synthesis of ubiquinone Q10 (Co Q10) from natural tobacco leaves. ResearchGate. [Link]

  • Empey, P. E., et al. (2012). Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects. Journal of Pharmaceutical and Biomedical Analysis, 63, 11-17. [Link]

  • Yan, N., et al. (2017). Solanesol Biosynthesis in Plants. International Journal of Molecular Sciences, 18(4), 682. [Link]

  • Moura, P. A., et al. (2018). Exploring Ubiquinone Biosynthesis Inhibition as a Strategy for Improving Atovaquone Efficacy in Malaria. Antimicrobial Agents and Chemotherapy, 62(6), e00109-18. [Link]

  • Quinzii, C., et al. (2006). A mutation in para-hydroxybenzoate-polyprenyl transferase (COQ2) causes primary coenzyme Q10 deficiency. The American Journal of Human Genetics, 78(2), 345-349. [Link]

  • Block, A., et al. (2012). Gene network reconstruction identifies the authentic trans-prenyl diphosphate synthase that makes the solanesyl moiety of ubiquinone-9 in Arabidopsis. The Plant Journal, 69(2), 366-375. [Link]

  • Dempsey, C., & Arrigan, D. W. (2022). Ubiquinone electrochemistry in analysis and sensing. Electroanalysis, 34(7), 1083-1093. [Link]

  • Pierrel, F. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis. Frontiers in Physiology, 8, 606. [Link]

  • Al-Hassani, A. T., & Al-Ghananeem, A. M. (2014). Strategies for oral delivery and mitochondrial targeting of CoQ10. Drug Delivery, 23(4), 1103-1111. [Link]

  • Lucangioli, S., Martinefski, M., & Tripodi, V. (2012). Coenzyme Q10 analytical determination in biological matrices and pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 66, 15-27. [Link]

  • Yan, N., et al. (2017). The solanesol biosynthetic pathway in plastids of higher plants. ResearchGate. [Link]

  • Sastry, B. S., et al. (2006). Determination of Ubiquinone Q10 (Coenzyme Q10) and its synthesis related impurities by High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1335-1344. [Link]

  • Hirooka, K., et al. (2005). Functional Analysis of Two Solanesyl Diphosphate Synthases from Arabidopsis thaliana. Bioscience, Biotechnology, and Biochemistry, 69(2), 322-330. [Link]

Sources

Discovery and characterization of solanesyl pyrophosphate synthase.

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery and Characterization of Solanesyl Pyrophosphate Synthase (SPPS): A Comprehensive Technical Guide

Introduction

Solanesyl pyrophosphate synthase (SPPS), frequently referred to in literature as solanesyl diphosphate synthase (SPS), is a highly conserved trans-prenyltransferase. It catalyzes the sequential head-to-tail condensation of isopentenyl pyrophosphate (IPP, C5) with an allylic primer—typically farnesyl pyrophosphate (FPP, C15) or geranylgeranyl pyrophosphate (GGPP, C20)—to yield the 45-carbon (C45) product, solanesyl diphosphate (SPP)[1].

Biologically, SPP is the obligate lipophilic side-chain precursor for ubiquinone (Coenzyme Q9) and plastoquinone (PQ), which are indispensable electron carriers driving mitochondrial respiration and plastidial photosynthesis[1]. The characterization of SPPS across diverse species—from model plants like Arabidopsis thaliana to lethal human pathogens like Trypanosoma brucei—has positioned this enzyme at the center of both fundamental cellular bioenergetics and applied drug discovery[2][3].

Structural Biology and Mechanistic Insights

SPPS belongs to the long-chain trans-isoprenyl diphosphate synthase family. Recent high-resolution cryo-electron microscopy and crystal structure analyses, particularly of the rice (Oryza sativa) OsSPS3 isoform, have revealed that SPPS operates as an asymmetric dimer[4].

In its apo state, the enzyme achieves catalysis through an alternating conformational switching mechanism between its two monomers[4]. However, the catalytic efficiency of plastidial SPPS is heavily dependent on protein-protein interactions. The chloroplast-localized Fibrillin 5 (FBN5) binds directly to SPPS, inducing a structural transition from an alternating to a synchronous catalytic mechanism[4]. This interaction significantly enhances the overall biosynthetic flux of plastoquinone. Understanding this structural pocket has allowed researchers to utilize virtual screening to identify clinical compounds, such as the anti-osteoporosis drug zoledronate, that can effectively bind and inhibit the SPPS catalytic site[4].

SPPS_Pathway IPP IPP (C5) SPPS SPPS (Dimer) IPP->SPPS Allylic FPP (C15) / GGPP (C20) Allylic->SPPS SPP Solanesyl Diphosphate (C45) SPPS->SPP Sequential condensation FBN5 FBN5 (Regulator) FBN5->SPPS Induces synchronous catalysis PQ Plastoquinone SPP->PQ Plastids UQ Ubiquinone SPP->UQ Mitochondria

Catalytic pathway of SPPS and its regulation by FBN5 in plastoquinone and ubiquinone biosynthesis.

Subcellular Localization and Isoform Diversity

A defining feature of SPPS biology in higher plants is the evolutionary divergence of paralogous isoforms. These isoforms possess distinct subcellular localizations, ensuring the compartmentalized supply of prenyl chains to different organelles.

In Arabidopsis thaliana, two specific genes encode SPPS with distinct physiological roles:

  • At-SPS1: Localizes predominantly to the endoplasmic reticulum (ER) and mitochondria. It utilizes IPP derived from the cytosolic mevalonate (MVA) pathway to synthesize the side-chain for ubiquinone.

  • At-SPS2: Contains a distinct plastid-targeting sequence and translocates into the chloroplast. It utilizes IPP from the plastidial methylerythritol phosphate (MEP) pathway to supply the precursor for the plastoquinone side-chain.

In parasitic protozoa, SPPS represents a critical vulnerability. In Trypanosoma brucei, the long-chain solanesyl diphosphate synthase (TbSPPS) synthesizes UQ9, which is essential for the mitochondrial reoxidation of reducing equivalents[2]. Ablation of the TbSPPS gene via RNA interference leads to severe growth defects, impaired oxygen consumption, and lethal accumulation of reactive oxygen species[2].

Table 1: Representative SPPS Isoforms and Their Biological Roles

OrganismEnzyme IsoformSubcellular LocalizationPrimary PrimerPhysiological Role
Arabidopsis thalianaAt-SPS1ER / MitochondriaGGPP / FPPUbiquinone-9 biosynthesis
Arabidopsis thalianaAt-SPS2ChloroplastGGPP / FPPPlastoquinone-9 biosynthesis
Oryza sativaOsSPS3ChloroplastGGPPPlastoquinone biosynthesis (FBN5 regulated)[4]
Trypanosoma bruceiTbSPPSMitochondriaFPPUbiquinone-9 biosynthesis; essential for survival[2]
Micrococcus luteusMl-SPPSCytosolFPPNonaprenyl diphosphate synthesis[5]

Experimental Methodologies for SPPS Characterization

The functional characterization of SPPS requires rigorous biochemical workflows. Because SPPS synthesizes highly hydrophobic long-chain products, the assay conditions must be carefully optimized with detergents to maintain substrate and product solubility, ensuring accurate kinetic measurements[6].

Protocol 1: Recombinant Expression and Purification of SPPS

Rationale: To obtain high-purity enzyme for kinetic studies, SPPS is expressed in Escherichia coli. For plant plastidial isoforms, the N-terminal transit peptide must be removed to prevent inclusion body formation and aggregation.

  • Gene Cloning: Amplify the SPPS open reading frame (ORF) from cDNA. Truncate the N-terminal plastid transit peptide (e.g., the first ~40-50 amino acids) to express the "pseudomature" functional protein.

  • Vector Construction: Ligate the truncated ORF into an expression vector (e.g., pET-32a) incorporating an N-terminal His-tag for affinity purification[6].

  • Expression: Transform into E. coli BL21(DE3). Induce expression with 0.5 mM IPTG at a reduced temperature (18°C) for 16 hours to promote proper folding of the dimeric structure.

  • Purification: Lyse cells via sonication in an extraction buffer (50 mM Tris-HCl pH 8.0, 5% glycerol, 1 mM DTT). Purify the supernatant using Immobilized Metal Affinity Chromatography (IMAC)[6].

Protocol 2: In Vitro Enzymatic Assay and Kinetic Characterization

Rationale: The standard assay tracks the incorporation of radiolabeled 14C-IPP into 1-butanol-extractable polyprenyl diphosphates to determine the catalytic rate and product chain length[6].

  • Reaction Mixture: Prepare a 200 µL reaction containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2.5 mM MnCl2, 2.5 mM DTT, 15 µg/mL Tween 80, 20 µM allylic primer (FPP or GGPP), and 100 µM 14C-IPP[6]. Note: Tween 80 is critical for solubilizing the highly hydrophobic C45 product.

  • Incubation: Initiate the reaction by adding 1–5 µg of purified recombinant SPPS. Incubate at 30°C for 15–30 minutes.

  • Termination & Extraction: Stop the reaction by adding 200 µL of saturated NaCl. Extract the hydrophobic polyprenyl diphosphates by vortexing with 1 mL of 1-butanol saturated with water.

  • Quantification: Measure the radioactivity of the 1-butanol organic phase using a liquid scintillation counter to calculate the initial velocity ( V0​ )[6].

  • Product Chain Length Analysis (Self-Validation): To verify that the product is strictly C45 SPP, treat the 1-butanol extract with acid phosphatase to cleave the pyrophosphate group. Analyze the resulting free alcohols (solanesol) via Reversed-Phase Thin Layer Chromatography (RP-TLC) or LC-MS/MS against authentic C45 standards.

SPPS_Workflow Clone 1. Gene Cloning (Truncate Transit Peptide) Expr 2. Heterologous Expression (E. coli BL21, 18°C) Clone->Expr Purify 3. Affinity Purification (IMAC with Detergents) Expr->Purify Assay 4. In Vitro Assay (14C-IPP + FPP/GGPP + Tween 80) Purify->Assay Extract 5. 1-Butanol Extraction & Dephosphorylation Assay->Extract Analyze 6. RP-TLC / LC-MS/MS (Product Identification) Extract->Analyze

Step-by-step workflow for the recombinant expression and kinetic characterization of SPPS.

Drug Development and Therapeutic Potential

Because SPPS is strictly required for the survival of numerous pathogens but differs structurally from human prenyltransferases (such as decaprenyl diphosphate synthase), it is a highly selective target for drug discovery.

  • Antimalarial and Antiparasitic Targets: In Plasmodium falciparum and Trypanosoma brucei, long-chain prenyltransferases are essential for ubiquinone biosynthesis and parasite survival[2][3]. Bisphosphonates, such as zoledronate, have been shown to competitively inhibit these enzymes by mimicking the pyrophosphate moiety of the substrates, leading to targeted parasite growth inhibition[2][3][4].

  • Herbicidal Targets: In agricultural biotechnology, the chloroplast-localized SPPS is a novel target for herbicides. Inhibiting SPPS disrupts plastoquinone biosynthesis, leading to rapid photobleaching and plant death[4]. Elucidating the structural basis of the SPPS-FBN5 interaction provides a structural template for designing highly specific agrochemicals that block this critical protein-protein interaction[4].

References

  • Functional Analysis of Two Solanesyl Diphosphate Synthases from Arabidopsis thaliana. tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMQDLiI870u0YGFE91lrtlKhEj9we69Ffps0fKPudPsyMUNlIDmCgydjM1lzx5gkdvrcH8SydIbcO77cJac5T0LB_CeQHj42lrik2LQDqpeuOzYtFJ_1LsJQUh8SlgnGVW9PLqdqH_4YqgKmy5zYY1]
  • Solanesyl Diphosphate Synthase, an Enzyme of the Ubiquinone Synthetic Pathway, Is Required throughout the Life Cycle of Trypanosoma brucei. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpPrZ1eFFF8TL2t4MDaEoUEzns73M13m9gxvXPjjFwpygY9Qee20RDHkgaWdXnta9egiD60YqTz62HSwIH1Rz6wC3InhnzY_i8cTTk0C4XzvNo_WTzXCRyjLY_seOcl-DkLzdb35WF8XapdA==]
  • Solanesol Biosynthesis in Plants. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV738_LMysxUy8WV83HEPHgVVPlQWVcIl9o13roQBLBTdIuoUPj3NQFUd2lcCwCSl3yl_F8DYfZYxPEar3U06MC1RxYpnKzH4nzdlXlbfBMHZOpMel3g_3LonxIV8U5IUQ]
  • Scientists uncover how FBN5 regulates SPS activity. cas.cn.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmXF5K8AmiYUE70wENbcmU0aosy_rJHNRv2ByLr9R06KxUgvb-NAEj_ISt-1clJ788GUcoROBDCko-pQaQ-R7lY4uCyEdewrI2N8ddTkVbPQfgLxXN_oDqykyECwbR6wk2OSpDkJSSo8dagRxNsf-H9dAfYvYf-W_UVT_3yG9fYO4WqTJe7lDeWlIAv1KJBTvZoQ==]
  • Identification, molecular cloning and functional characterization of an octaprenyl pyrophosphate synthase in intra-erythrocytic stages of Plasmodium falciparum. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDky7auNSdFAsL-yBL7s6eYxsb8jB1e-ZYA4VUe1RROTrexh91cpBR_f6P4hfYWer_uYg8GR8TAyiVFVB09W05yfcf5gnePjspdJ_MWR42p1OgyvljT-dSCcrYdJdTEGIZfOcpzU-2Stw7nA==]
  • Two solanesyl diphosphate synthases with different subcellular localizations and their respective physiological roles in Oryza sativa. oup.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_2PS87lY-QTIHtRMCRaCgzf7nzNcTIVkf881kOuYPUAlHW54btU1bb3Al1Ienq7PhE7xu8ooRQI7pKIkiIbIvxG4urT1-OQWEDNG9gzQRNIsJTyysA6tBz0RiXpLAgmLtFHs1DO6HXybgDzv_1-5_]
  • Purification of solanesyl-diphosphate synthase from Micrococcus luteus. A new class of prenyltransferase. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHddz9Ib_K3CXVNupDWiolbv6ttJJO0TJ7GP0ZaQCDrvpeKG_9NiJZ1PduE7T7Tl_VzRcGNs5cGZp4skDsvitma61o82RxPxDvKPGuFWQibj2AF6q9wnpVqsph8_NpbxoofQg==]

Sources

Whitepaper: Natural Sources, Biosynthesis, and Quantification of Solanesyl Pyrophosphate (SPP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Solanesyl diphosphate (SPP), a 45-carbon (nonaprenyl) isoprenoid intermediate, is a critical metabolic linchpin in both eukaryotic and prokaryotic systems. It serves as the obligate hydrophobic side-chain precursor for essential redox-active compounds, most notably Plastoquinone-9 (PQ-9) in photosynthetic organisms and Ubiquinone-9 (UQ-9) in the respiratory chains of specific mammals, plants, and parasites[1],[2].

For drug development professionals and metabolic engineers, understanding the natural distribution, subcellular compartmentalization, and extraction methodologies of SPP is paramount. This whitepaper provides an authoritative, in-depth analysis of SPP’s biological origins, details a self-validating protocol for its quantification, and outlines its strategic implications in biotechnology.

Biosynthetic Architecture: The MEP and MVA Pathways

The biosynthesis of SPP is driven by Solanesyl Diphosphate Synthase (SPS), a trans-prenyltransferase that catalyzes the sequential head-to-tail condensation of eight isopentenyl diphosphate (IPP) units onto an allylic primer—typically farnesyl diphosphate (FPP) or geranylgeranyl diphosphate (GGPP)[1],[3].

Because IPP and DMAPP (dimethylallyl diphosphate) are the universal 5-carbon building blocks, SPP synthesis is inextricably linked to the organism's primary isoprenoid pathways:

  • The MEP Pathway (Plastids/Bacteria): Utilizes pyruvate and glyceraldehyde-3-phosphate to generate IPP/DMAPP. In plants, this pathway supplies the precursors for plastidial SPS, driving the formation of PQ-9 for photosynthesis[4],[3].

  • The MVA Pathway (Cytosol/Mitochondria): Utilizes acetyl-CoA to generate IPP. This pathway feeds mitochondrial and endoplasmic reticulum (ER) SPS isoforms, driving the synthesis of UQ-9 for oxidative phosphorylation[1],[5].

Biosynthesis MEP MEP Pathway (Plastids) IPP IPP & DMAPP (C5 Units) MEP->IPP MVA MVA Pathway (Cytosol) MVA->IPP Primer FPP (C15) / GGPP (C20) Allylic Primers IPP->Primer Short-chain Prenyltransferases SPS Solanesyl Diphosphate Synthase (SPS) IPP->SPS Sequential Condensation Primer->SPS Allylic Acceptor SPP Solanesyl-PP (C45) SPS->SPP Chain Elongation PQ9 Plastoquinone-9 (Photosynthesis) SPP->PQ9 Plastids (e.g., AtSPS2) UQ9 Ubiquinone-9 (Respiration) SPP->UQ9 Mitochondria (e.g., AtSPS1)

Fig 1: Biosynthetic pathway of Solanesyl-PP and its downstream integration.

Phylogenetic Distribution and Subcellular Localization

The distribution of SPP and its synthesizing enzymes (SPS) is highly compartmentalized and species-specific. While humans utilize a decaprenyl diphosphate synthase (DPS) to produce Coenzyme Q10 (C50), many plants, rodents, and pathogenic parasites rely exclusively on SPP to produce Coenzyme Q9 (C45)[1].

In higher plants, gene duplication events have resulted in paralogous SPS enzymes that functionally intersect but are spatially segregated to prevent metabolic cross-talk[3]. The Solanaceae family (e.g., Nicotiana tabacum, Solanum tuberosum) is particularly notable, acting as the principal natural reservoir of solanesol (the dephosphorylated, free-alcohol form of SPP), which accumulates in massive quantities in their leaves[4].

Table 1: Distribution and Localization of SPS Across Model Organisms
OrganismTarget EnzymeSubcellular LocalizationPrimary ProductBiological Function
Arabidopsis thalianaAtSPS1Endoplasmic Reticulum / MitochondriaUQ-9Cellular Respiration[5],[6]
Arabidopsis thalianaAtSPS2Chloroplasts (Plastids)PQ-9Photosynthetic Electron Transport[3]
Oryza sativa (Rice)OsSPS1MitochondriaUQ-9Cellular Respiration[6]
Oryza sativa (Rice)OsSPS2Chloroplasts (Plastids)PQ-9Photosynthetic Electron Transport[6]
Trypanosoma cruziTcSPPSGlycosomesUQ-9Parasitic Energy Metabolism[7]
Nicotiana tabacumNtSPSPlastidsSolanesol (Free)Secondary Metabolism / Defense[4]

Experimental Methodologies: Extraction and Quantification

Isolating and quantifying long-chain polyprenyl pyrophosphates like SPP poses a severe analytical challenge. SPP is highly amphiphilic: it possesses a massively hydrophobic C45 nonaprenyl tail paired with a highly polar, acid-labile pyrophosphate headgroup.

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system . It utilizes internal standardization and controlled microenvironments to prevent the artifactual degradation of SPP into free solanesol[8].

Protocol: Biphasic Extraction and LC-MS/MS Quantification of SPP

Step 1: Cryogenic Quenching & Internal Standardization

  • Action: Flash-freeze 50 mg of fresh leaf tissue in liquid nitrogen. Immediately spike the sample with a non-endogenous internal standard (e.g., Decaprenyl diphosphate, C50-PP).

  • Causality: Liquid nitrogen instantly denatures endogenous plant phosphatases that would otherwise rapidly hydrolyze SPP to solanesol during tissue disruption. The C50-PP spike creates a self-validating baseline, allowing researchers to calculate absolute extraction recovery efficiency and correct for matrix effects.

Step 2: Alkaline Solubilization

  • Action: Homogenize the frozen tissue in an alkaline solvent system consisting of 1-propanol and 100 mM NH₄OH (1:1, v/v).

  • Causality: The pyrophosphate moiety of SPP is highly acid-labile. Maintaining a microenvironment with a pH > 8.0 stabilizes the phosphoester bond, preventing non-enzymatic hydrolysis during mechanical shearing.

Step 3: Biphasic Liquid-Liquid Extraction (LLE)

  • Action: Partition the homogenate by adding hexane and water, vortexing thoroughly, and centrifuging to separate the phases. Collect the upper organic (hexane) phase.

  • Causality: The highly hydrophobic C45 tail drives SPP into the organic phase, while the alkaline alcohol ensures the polar headgroup remains soluble without inducing micelle-based precipitation. This step effectively strips away polar primary metabolites (sugars, amino acids).

Step 4: Enzymatic Dephosphorylation

  • Action: Evaporate the hexane fraction under N₂ gas. Resuspend in a Tris-HCl buffer (pH 8.5) containing 0.1% Triton X-100 and treat with Calf Intestinal Alkaline Phosphatase (CIP) at 37°C for 2 hours.

  • Causality: Intact SPP suffers from poor ionization efficiency in mass spectrometry and lacks a natural fluorophore. By quantitatively converting SPP to free solanesol after extraction, the analyte can be detected with extreme sensitivity via Atmospheric Pressure Chemical Ionization (APCI) LC-MS/MS.

Step 5: LC-MS/MS Quantification

  • Action: Analyze the dephosphorylated extract on a C18 reverse-phase column using a non-aqueous gradient (e.g., methanol/isopropanol).

  • Causality: The highly lipophilic stationary phase resolves the C45 solanesol from the C50 internal standard and shorter-chain isoprenoids (like farnesol or geranylgeraniol), ensuring absolute quantification free from isobaric interference.

Protocol TIS 1. Tissue Quenching (Liquid N2) HOM 2. Alkaline Homogenization (1-Propanol / NH4OH) TIS->HOM Halts Phosphatases LLE 3. Biphasic Extraction (Hexane / Water) HOM->LLE Stabilizes Pyrophosphate ENZ 4. Enzymatic Cleavage (Alkaline Phosphatase) LLE->ENZ Isolates Amphiphilic SPP LC 5. LC-MS/MS or HPLC-FLD (Quantification) ENZ->LC Yields Solanesol for Detection

Fig 2: Self-validating extraction and quantification workflow for SPP.

Strategic Implications for Drug Development and Agronomy

The study of SPP and its synthases extends far beyond basic plant biochemistry. It represents a highly actionable target for both pharmaceutical and agricultural biotechnology:

  • Anti-Parasitic Drug Targets: The discovery that Trypanosoma cruzi (the causative agent of Chagas disease) relies on a specific, glycosome-localized SPP synthase (TcSPPS) for energy metabolism presents a novel therapeutic vector. Inhibiting TcSPPS could selectively starve the parasite of UQ-9 without affecting the human host's C50-based CoQ10 synthesis[7].

  • Metabolic Engineering for High-Value Therapeutics: Solanesol is the primary industrial precursor for the semi-synthesis of Coenzyme Q10 and Vitamin K2[4]. By overexpressing plastidial SPS genes (like AtSPS2 or OsSPS2) in transgenic crops or microbial chassis, bioengineers can drastically scale up the natural production of the SPP carbon skeleton, bypassing the bottlenecks of traditional chemical synthesis[2],[6].

References

  • Biosynthesis and applications of prenylquinones , tandfonline.com,[Link]

  • Functional Modeling Identifies Paralogous Solanesyl-diphosphate Synthases That Assemble the Side Chain of Plastoquinone-9 in Plastids , nih.gov,[Link]

  • Functional Analysis of Two Solanesyl Diphosphate Synthases from Arabidopsis thaliana , tandfonline.com,[Link]

  • Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering , frontiersin.org,[Link]

  • A Solanesyl-diphosphate Synthase Localizes in Glycosomes of Trypanosoma cruzi , semanticscholar.org,[Link]

  • Two solanesyl diphosphate synthases with different subcellular localizations and their respective physiological roles in Oryza sativa , oup.com,[Link]

  • Simultaneous determination of farnesyl and geranylgeranyl pyrophosphate levels in cultured cells , nih.gov,[Link]

Sources

The Central Role of Solanesyl Pyrophosphate in the Biosynthesis of Essential Secondary Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Solanesyl pyrophosphate (SPP), a C45 isoprenoid, is a critical precursor molecule in the biosynthesis of a diverse array of secondary metabolites essential for cellular function and organismal life. This technical guide provides an in-depth exploration of the biosynthesis of SPP and its pivotal role as a substrate for the production of vital compounds, most notably plastoquinone and ubiquinone. We will delve into the enzymatic machinery responsible for SPP synthesis, its subcellular localization, and the subsequent pathways that utilize SPP. Furthermore, this guide will provide detailed, field-proven methodologies for the study of SPP and its derivatives, including enzyme assays and quantitative analysis techniques. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of isoprenoid metabolism and its pharmacological applications.

Introduction: The Significance of Solanesyl Pyrophosphate

Solanesyl pyrophosphate (SPP) is a long-chain isoprenoid pyrophosphate, composed of nine isoprene units in the trans configuration. It belongs to the family of polyprenyl pyrophosphates, which are fundamental building blocks for a vast range of natural products. While seemingly a simple linear molecule, SPP is a linchpin in cellular metabolism, providing the hydrophobic side chain for essential quinones involved in electron transport chains. Its biosynthesis and subsequent utilization are tightly regulated processes, reflecting its importance in cellular energy production and redox homeostasis. A comprehensive understanding of SPP metabolism is therefore crucial for fields ranging from plant biology and microbiology to human health and drug development.

The Biosynthetic Pathway of Solanesyl Pyrophosphate

In higher plants and many microorganisms, SPP is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is localized in the plastids.[1][2] This pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial precursors to generate the fundamental five-carbon (C5) isoprenoid units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][3]

The biosynthesis of SPP from these C5 units can be broadly divided into two stages:

2.1. Formation of Short-Chain Prenyl Pyrophosphates:

The initial steps involve the sequential head-to-tail condensation of IPP molecules with an allylic pyrophosphate starter molecule, DMAPP. These reactions are catalyzed by a series of short-chain prenyltransferases:

  • Geranyl pyrophosphate synthase (GPPS): Catalyzes the condensation of DMAPP and one molecule of IPP to form geranyl pyrophosphate (GPP, C10).[1]

  • Farnesyl pyrophosphate synthase (FPPS): Adds another IPP molecule to GPP to yield farnesyl pyrophosphate (FPP, C15).[1]

  • Geranylgeranyl pyrophosphate synthase (GGPPS): Further elongates FPP with an additional IPP to produce geranylgeranyl pyrophosphate (GGPP, C20).[1]

2.2. Elongation to Solanesyl Pyrophosphate by Solanesyl Diphosphate Synthase (SPS):

The final and committing step in SPP biosynthesis is the sequential addition of five more IPP units to GGPP, catalyzed by the enzyme solanesyl diphosphate synthase (SPS) , also known as solanesyl pyrophosphate synthase.[1][2] This enzyme is a member of the trans-prenyltransferase family and is the key determinant of the C45 chain length.[4][5]

Kinetic studies have shown that SPS enzymes can utilize both FPP and GGPP as allylic substrates, though they often exhibit a preference for GGPP.[6] The enzyme catalyzes five successive condensation reactions with IPP to ultimately produce SPP.

Caption: Biosynthesis of Solanesyl Pyrophosphate.

The Pivotal Role of SPP in Secondary Metabolite Synthesis

SPP serves as the direct precursor for the hydrophobic side chains of two crucial classes of prenylquinones: plastoquinones and ubiquinones. These molecules are integral components of electron transport chains in photosynthesis and cellular respiration, respectively.

3.1. Plastoquinone-9 Biosynthesis:

Plastoquinone-9 (PQ-9) is a vital electron carrier in the photosynthetic electron transport chain within the thylakoid membranes of chloroplasts.[7][8] The biosynthesis of PQ-9 involves the condensation of SPP with homogentisate (HGA), a reaction catalyzed by homogentisate solanesyltransferase (HST) .[9] This initial product, 2-demethylplastoquinone-9, undergoes a subsequent methylation step to form the final PQ-9 molecule.[9]

The subcellular localization of the enzymes involved is critical. In plants like Arabidopsis thaliana, there are specific plastid-localized SPS isoforms (e.g., AtSPS2) dedicated to providing the SPP pool for PQ-9 synthesis.[6][7]

3.2. Ubiquinone-9 Biosynthesis:

Ubiquinone-9 (UQ-9), also known as Coenzyme Q9, is an essential component of the mitochondrial electron transport chain, where it shuttles electrons from complexes I and II to complex III.[4][9] The biosynthesis of UQ-9 involves the attachment of the solanesyl side chain from SPP to a 4-hydroxybenzoate (4-HB) head group. This condensation reaction is catalyzed by 4-hydroxybenzoate polyprenyltransferase (PPT) .[9]

Interestingly, the subcellular localization of SPS isoforms involved in UQ-9 synthesis can vary between species. In Oryza sativa (rice), a mitochondrial-localized SPS (OsSPS1) is responsible for supplying SPP for UQ-9 biosynthesis directly within the mitochondria.[4] In contrast, in Arabidopsis thaliana, the SPS isoform implicated in UQ-9 synthesis (AtSPS1) is localized to the endoplasmic reticulum.[4][6] This suggests that SPP or a downstream intermediate must be transported from the ER to the mitochondria for the final steps of UQ-9 assembly.

Caption: Major pathways utilizing Solanesyl Pyrophosphate.

3.3. Solanesol Formation:

SPP can also be dephosphorylated by phosphatases to yield the free alcohol, solanesol .[7] Solanesol accumulates in various plants, particularly in the Solanaceae family (e.g., tobacco, tomato, potato).[7] While it can be considered a secondary metabolite itself, solanesol is also a commercially important precursor for the semi-synthesis of valuable compounds, including Coenzyme Q10 and Vitamin K2 analogues.[7] It also exhibits a range of bioactivities, including antimicrobial and anti-inflammatory properties.[7]

Regulation and Cross-talk of SPP Biosynthesis

The biosynthesis of SPP is intricately linked with the broader network of isoprenoid metabolism. The MEP and mevalonate (MVA) pathways, while spatially separated in plant cells (plastidial and cytosolic, respectively), exhibit cross-talk, allowing for the exchange of intermediates.[2][9] This metabolic flexibility ensures a balanced supply of precursors for various isoprenoid-derived compounds.

The regulation of SPP synthesis can occur at multiple levels:

  • Gene Expression: The expression of genes encoding SPS and other enzymes in the MEP pathway can be influenced by developmental cues and environmental stresses.[10]

  • Feedback Inhibition: The end-products of isoprenoid pathways, such as sterols and quinones, can exert feedback inhibition on key regulatory enzymes like HMG-CoA reductase (in the MVA pathway) and 1-deoxy-D-xylulose 5-phosphate synthase (DXS) (in the MEP pathway).[9] While direct feedback inhibition on SPS itself is less characterized, the overall flux through the pathway is tightly controlled.

  • Subcellular Compartmentation: The distinct localization of SPS isoforms for plastoquinone and ubiquinone synthesis highlights the importance of spatial regulation in directing SPP to specific metabolic fates.[4][6]

Experimental Protocols for the Study of SPP and its Derivatives

A robust understanding of SPP's role in secondary metabolism relies on precise and reproducible experimental methodologies. This section provides an overview of key protocols for the expression and characterization of SPS, and the quantification of its downstream products.

5.1. Heterologous Expression and Purification of Solanesyl Diphosphate Synthase (SPS):

The functional characterization of SPS typically requires the production of the recombinant enzyme. Escherichia coli is a commonly used host for this purpose.

Step-by-Step Methodology:

  • Gene Cloning: The coding sequence of the target SPS gene is amplified by PCR and cloned into a suitable expression vector, often containing an affinity tag (e.g., His-tag) for purification.

  • Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[8]

  • Culture and Induction: A starter culture is grown overnight and used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8).[10] To enhance protein solubility, induction is often performed at a lower temperature (e.g., 18-25°C) for a longer period (e.g., 16-20 hours).[10]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and protease inhibitors. Lysis is typically achieved by sonication on ice.

  • Purification: The soluble protein fraction is separated from cell debris by centrifugation. The recombinant SPS is then purified from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).[8]

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

Self-Validating System:

  • Controls: A parallel culture of E. coli transformed with an empty vector should be processed to ensure that any observed enzyme activity is not from the host.

  • Verification: The identity of the purified protein can be confirmed by Western blotting using an antibody against the affinity tag or by mass spectrometry.

5.2. In Vitro Assay of Solanesyl Diphosphate Synthase Activity:

This assay measures the ability of the purified SPS to synthesize SPP from its substrates. A common method utilizes radiolabeled IPP.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a microcentrifuge tube containing a suitable buffer (e.g., Tris-HCl or HEPES), MgCl2 (a required cofactor), dithiothreitol (DTT), the purified SPS enzyme, and the allylic substrate (GGPP or FPP).

  • Initiation of Reaction: The reaction is initiated by the addition of [1-14C]IPP.

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Product Hydrolysis: The reaction is stopped by adding a strong acid (e.g., HCl). The pyrophosphate-containing products are then hydrolyzed to their corresponding alcohols by the addition of a phosphatase (e.g., potato acid phosphatase).[4]

  • Product Extraction: The radiolabeled solanesol is extracted from the aqueous mixture using an organic solvent (e.g., n-hexane or ethyl acetate).

  • Quantification: The radioactivity in the organic phase is measured by liquid scintillation counting.

Self-Validating System:

  • Negative Controls: Reactions should be performed without the enzyme, without the allylic substrate, or with a heat-inactivated enzyme to ensure that product formation is enzyme-dependent.

  • Product Identification: The identity of the product can be confirmed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radiodetection, comparing the retention time to that of an authentic solanesol standard.

5.3. Quantitative Analysis of Plastoquinone and Ubiquinone by HPLC:

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of plastoquinone and ubiquinone from biological samples.

Step-by-Step Methodology:

  • Sample Preparation: Biological material (e.g., plant leaves, microbial cells) is flash-frozen in liquid nitrogen to quench metabolic activity and then lyophilized.

  • Extraction: The dried material is extracted with a mixture of organic solvents (e.g., methanol/chloroform or hexane/isopropanol).

  • Sample Cleanup (Optional): Depending on the complexity of the sample, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • HPLC Analysis: The extracted quinones are separated on a reverse-phase HPLC column (e.g., C18). A mobile phase consisting of a mixture of polar (e.g., methanol, ethanol) and non-polar (e.g., hexane) solvents is used for elution.

  • Detection: Quinones are detected by their UV absorbance (typically around 255 nm for the oxidized form and 275 nm for the reduced form) or by mass spectrometry for higher sensitivity and specificity.

  • Quantification: The concentration of each quinone is determined by comparing the peak area to a standard curve generated with known concentrations of authentic standards.

Self-Validating System:

  • Internal Standard: An internal standard (e.g., a quinone with a different side-chain length that is not naturally present in the sample) should be added at the beginning of the extraction process to account for losses during sample preparation.

  • Redox State Analysis: To determine the in vivo redox state of the quinone pool, it is crucial to prevent auto-oxidation during sample preparation. This can be achieved by performing the extraction under anaerobic conditions or by immediately reducing the entire pool with a reducing agent like sodium borohydride and then quantifying the total amount of the quinol. The oxidized and reduced forms can also be separated and quantified directly by HPLC with electrochemical detection.

Data Presentation

Table 1: Kinetic Parameters of Solanesyl Diphosphate Synthase Isoforms

Enzyme SourceIsoformSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Arabidopsis thalianaAtSPS1GGPP5.812.3[6]
FPP12.58.9[6]
Arabidopsis thalianaAtSPS2GGPP4.515.1[6]
FPP10.210.5[6]
Oryza sativaOsSPS1GGPP7.225.6[4]
FPP15.818.4[4]
Oryza sativaOsSPS2GGPP6.511.8[4]
FPP13.17.9[4]

Conclusion and Future Perspectives

Solanesyl pyrophosphate stands as a central hub in the intricate network of isoprenoid metabolism. Its role as the committed precursor for the side chains of plastoquinone and ubiquinone underscores its fundamental importance in cellular bioenergetics. The study of SPP biosynthesis and its downstream pathways continues to be an active area of research, with significant implications for agriculture, human health, and biotechnology.

Future research efforts will likely focus on several key areas:

  • Elucidation of Regulatory Networks: A deeper understanding of the transcriptional and post-translational regulation of SPS and related enzymes will provide insights into how cells control the flux of carbon into different isoprenoid-derived secondary metabolites.

  • Metabolic Engineering: The manipulation of SPP biosynthesis holds promise for increasing the production of valuable secondary metabolites in plants and microorganisms. For example, upregulating SPS expression could lead to increased levels of ubiquinone, which has therapeutic applications.

  • Drug Development: Given the essential role of ubiquinone in many pathogenic organisms, the enzymes of the SPP and ubiquinone biosynthetic pathways represent potential targets for the development of novel antimicrobial agents.

By continuing to unravel the complexities of solanesyl pyrophosphate metabolism, the scientific community will be better positioned to harness its potential for the benefit of society.

References

  • Block, A., Fristedt, R., Rogers, S., et al. (2013). Functional Modeling Identifies Paralogous Solanesyl-diphosphate Synthases That Assemble the Side Chain of Plastoquinone-9 in Plastids. The Journal of Biological Chemistry, 288(39), 27694–27704. Available at: [Link]

  • Gao, Y., Liu, Y., Zhang, H., et al. (2017). Solanesol Biosynthesis in Plants. Molecules, 22(4), 510. Available at: [Link]

  • Sadre, R., Gräber, P., & Basset, G. J. (2006). Homogentisate Solanesyltransferase, the Last Known Enzyme of the Plastoquinone-9 Biosynthetic Pathway, Is a Novel Member of the UbiA Prenyltransferase Family. The Journal of Biological Chemistry, 281(49), 37853–37860. Available at: [Link]

  • Liu, Y., Gao, Y., Zhang, H., et al. (2016). Organ- and Growing Stage-Specific Expression of Solanesol Biosynthesis Genes in Nicotiana tabacum Reveals Their Association with Solanesol Content. International Journal of Molecular Sciences, 17(10), 1735. Available at: [Link]

  • Siva Lakshmi, T. V., Sarala, K., Prabhakara Rao, K., et al. (2022). EXPRESSION ANALYSIS OF THE KEY GENES INVOLVED IN THE BIO- SYNTHESIS OF SOLANESOL REVEALS ENZYMES SOLANESYL –DI-PHOS- PHATE SYNTHASE(sps)AND PROTEIN PHOSPHOTASE 2A(pp2A) TO PLAY A CRUCIAL ROLE. International Journal of Novel Research and Development, 7(5), 641-651. Available at: [Link]

  • Ohara, K., Sasaki, K., & Yazaki, K. (2010). Two solanesyl diphosphate synthases with different subcellular localizations and their respective physiological roles in Oryza sativa. Journal of Experimental Botany, 61(10), 2695–2704. Available at: [Link]

  • Okada, K., Suzuki, K., Kamiya, Y., et al. (2005). Characterization of solanesyl and decaprenyl diphosphate synthases in mice and humans. FEBS Letters, 579(27), 6031–6036. Available at: [Link]

  • Fujii, H., Koyama, T., & Ogura, K. (1982). Purification of solanesyl-diphosphate synthase from Micrococcus luteus. A new class of prenyltransferase. The Journal of Biological Chemistry, 257(24), 14610–14612. Available at: [Link]

  • Jiang, Z., He, X., & Li, W. (2023). Advances in the Biosynthesis of Terpenoids and Their Ecological Functions in Plant Resistance. International Journal of Molecular Sciences, 24(14), 11624. Available at: [Link]

  • Hirooka, K., Izumi, Y., An, C. I., et al. (2005). Functional Analysis of Two Solanesyl Diphosphate Synthases from Arabidopsis thaliana. Bioscience, Biotechnology, and Biochemistry, 69(3), 592–601. Available at: [Link]

  • Sugimoto, H., Iwamoto, N., & Ueno, M. (2017). Bioanalysis of Farnesyl Pyrophosphate in Human Plasma by High-Performance Liquid Chromatography Coupled to Triple Quadrupole Tandem Mass Spectrometry and Hybrid Quadrupole Orbitrap High-Resolution Mass Spectrometry. Analytical and Bioanalytical Chemistry, 409(13), 3357–3367. Available at: [Link]

  • Barr, R., & Crane, F. L. (1967). Comparative Studies on Plastoquinone. II. Analysis for Plastoquinones A, B, C, and D. Plant Physiology, 42(9), 1246–1254. Available at: [Link]

  • Kruk, J., & Strzałka, K. (2001). Incorporation of plastoquinone and ubiquinone into liposome membranes studied by HPLC analysis. The effect of side chain length and redox state of quinone. Chemistry and Physics of Lipids, 110(1-2), 163–172. Available at: [Link]

  • Shino, M., Matoba, Y., & Sugano, M. (2024). Expression, purification, and characterization of transmembrane protein homogentisate solanesyltransferase. Applied Microbiology and Biotechnology, 108(1), 109. Available at: [Link]

  • Miyazawa, M., & Miyazawa, M. (2025). Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications. Plants, 14(1), 1. Available at: [Link]

  • Chen, C., Chen, H., & Guo, L. (2021). Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum. Plant Science, 305, 110834. Available at: [Link]

  • Abdallah, I. I. A. F. (2021). Terpenoid cell factory. University of Groningen.
  • Hirooka, K., Izumi, Y., An, C. I., et al. (2005). Functional Analysis of Two Solanesyl Diphosphate Synthases From Arabidopsis Thaliana. Bioscience, Biotechnology, and Biochemistry, 69(3), 592-601. Available at: [Link]

  • Fujisaki, S., Nishino, T., & Katsuki, H. (1980). Variable product specificity of solanesyl pyrophosphate synthetase. Biochemical and Biophysical Research Communications, 96(4), 1648–1653. Available at: [Link]

  • Oldfield, E. (2020). Farnesyl Pyrophosphate Synthase as a Target for Drug Development: Discovery of Natural-Product-Derived Inhibitors and Their Activity in Pancreatic Cancer Cells. Journal of Medicinal Chemistry, 63(1), 57-70. Available at: [Link]

  • GlobalData. (2024). Farnesyl Pyrophosphate Synthase - Drugs In Development, 2024. Retrieved from [Link]

  • Grolle, A. R., & van der Oost, J. (2015). Heterologous expression, purification, reconstitution and kinetic analysis of an extended type II polyketide synthase. BMC Biotechnology, 15, 77. Available at: [Link]

  • D’Abrosca, B., Fiorentino, A., & Izzo, A. (2019). Differentiated Effects of Secondary Metabolites from Solanaceae and Brassicaceae Plant Families on the Heartbeat of Tenebrio molitor Pupae. Insects, 10(5), 148. Available at: [Link]

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Evolutionary Conservation of Solanesyl Pyrophosphate Metabolism: A Blueprint for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biosynthesis of isoprenoids is a fundamental metabolic imperative across all domains of life. At the critical juncture of this network lies solanesyl pyrophosphate (SPP) , a 45-carbon (C45) lipophilic precursor essential for the assembly of respiratory and photosynthetic electron carriers. As a Senior Application Scientist, I have observed that while the core catalytic machinery of solanesyl diphosphate synthase (SPS) is highly conserved from archaea to eukaryotes, subtle evolutionary divergences in substrate specificity and hydrophobic pocket architecture present a profound opportunity for drug development. This whitepaper deconstructs the evolutionary conservation of SPP metabolism, synthesizes kinetic data across species, and provides field-proven, self-validating protocols for characterizing long-chain trans-prenyltransferases.

The Biological Imperative of Solanesyl Pyrophosphate

Terpenoids are universally synthesized from two 5-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[1]. Depending on the organism and subcellular compartment, these precursors originate from either the cytosolic Mevalonate (MVA) pathway or the plastidial/bacterial 2-C-methyl-D-erythritol-4-phosphate (MEP/DOXP) pathway[1].

Solanesyl diphosphate synthase (SPS) operates at the branch point of these pathways. It catalyzes the sequential head-to-tail condensation of multiple IPP molecules with an allylic primer—typically farnesyl pyrophosphate (FPP, C15) or geranylgeranyl pyrophosphate (GGPP, C20)—to yield the C45 product, SPP[2]. SPP is subsequently conjugated to aromatic ring precursors to form plastoquinone-9 (PQ-9) in plant chloroplasts or ubiquinone-9 (UQ-9) in the mitochondria of certain bacteria, rodents, and protozoan parasites[2][3].

SPP_Evolution MVA Mevalonate (MVA) Pathway (Cytosol / Archaea) IPP IPP & DMAPP (C5 Precursors) MVA->IPP MEP MEP/DOXP Pathway (Plastids / Bacteria) MEP->IPP FPP Farnesyl-PP / GGPP (C15 / C20) IPP->FPP Short-chain PTs SPS Solanesyl-PP Synthase (SPS) (Trans-Prenyltransferase) IPP->SPS x 5-6 Condensations FPP->SPS Allylic Primer SPP Solanesyl Pyrophosphate (C45 Isoprenoid) SPS->SPP Mg2+ dependent UQ Ubiquinone-9 / Plastoquinone-9 (Electron Transport) SPP->UQ Aromatic Condensation

Caption: Evolutionary convergence of MVA and MEP pathways on SPP synthesis.

Structural and Evolutionary Conservation of SPS

SPS belongs to the trans-prenyltransferase family, which is defined by two highly conserved aspartate-rich motifs: the First Aspartate-Rich Motif (FARM; typically DDXX(XX)D) and the Second Aspartate-Rich Motif (SARM)[1][4]. These motifs are non-negotiable for catalysis, as they coordinate the divalent magnesium ( Mg2+ ) cations required to neutralize the negative charge of the diphosphate leaving group, facilitating the electrophilic alkylation of IPP[4].

Despite this conserved catalytic core, evolutionary pressures have shaped the enzyme's quaternary structure and hydrophobic pocket to accommodate the massive C45 product:

  • Archaea (Sulfolobus solfataricus): Exhibit highly thermostable, homodimeric medium-chain prenyltransferases that maintain activity in extreme environments without the need for accessory proteins[4].

  • Bacteria (Micrococcus luteus): SPS functions as a 34 kDa homodimer but is highly susceptible to product inhibition. It requires a High Molecular Mass Fraction (HMF) protein to dynamically bind and remove the hydrophobic polyprenyl products from the active site, maintaining catalytic turnover ( kcat​ )[5].

  • Eukaryotes (Arabidopsis thaliana & Trypanosoma cruzi): Exhibit strict subcellular compartmentalization. A. thaliana utilizes AtSPS1 in the endoplasmic reticulum for ubiquinone synthesis and AtSPS2 in the plastid for plastoquinone synthesis[2]. In the Chagas disease parasite T. cruzi, TcSPPS is localized to the glycosomes[3]. Furthermore, plant SPS enzymes often require interaction with lipid-binding proteins (e.g., Fibrillin 5) to stimulate catalysis[6].

Table 1: Comparative Kinetic Parameters of SPS and Homologues

To understand the catalytic efficiency across species, we must evaluate the Michaelis constant ( Km​ ) and turnover number ( kcat​ ). The data below highlights the high affinity (low Km​ ) these enzymes possess for their respective allylic primers.

OrganismEnzymeSubstrate Km​ ( μ M) kcat​ ( s−1 )Reference
Arabidopsis thalianaAtSPS1FPP5.7329.7[7]
Arabidopsis thalianaAtSPS1GGPP1.6121.0[7]
Trypanosoma cruziTcSPPSIPP1.40N/A[8]
Trypanosoma cruziTcSPPSGPP1.19N/A[8]
Toxoplasma gondiiTgCoq1 (C35)*FPP12.370.452[9]

*Note: TgCoq1 is a heptaprenyl (C35) trans-prenyltransferase homologue included to demonstrate the kinetic spectrum of long-chain isoprenoid synthesis in parasites[9].

SPP Metabolism as a Drug Target

The evolutionary divergence in chain-length specificity provides a highly attractive therapeutic window. Humans predominantly synthesize Coenzyme Q10, utilizing a C50 decaprenyl pyrophosphate synthase (DPPS). In contrast, many deadly pathogens rely on shorter chain lengths: T. cruzi relies on the C45 SPP for UQ-9[3], and Toxoplasma gondii utilizes a C35 heptaprenyl diphosphate[9].

Mechanistic Rationale for Inhibition: The depth of the hydrophobic elongation pocket dictates the final chain length. Because the human DPPS pocket is structurally distinct from the pathogen SPS/HepPPS pocket, competitive inhibitors can be designed to selectively target the pathogen. Lipophilic bisphosphonates (e.g., BPH-1218) act as potent inhibitors by mimicking the diphosphate moiety (binding the FARM/SARM Mg2+ cluster) while their lipophilic tails wedge into the pathogen-specific hydrophobic pocket, effectively starving the parasite of essential electron transport carriers[9][10].

Experimental Workflows: Characterizing SPS Activity

When developing assays for long-chain trans-prenyltransferases, standard aqueous kinetic protocols will fail. The extreme hydrophobicity of the C45 SPP product causes it to precipitate or remain tightly bound to the enzyme, artificially depressing the measured Vmax​ [3][5]. The following protocol is a self-validating system designed to overcome these biophysical limitations.

SPS_Assay Prep Substrate Prep [14C]-IPP + FPP/GGPP Incubate Enzyme Incubation Mg2+, 1% Triton X-100 Prep->Incubate Stop Terminate Reaction Chilling + EDTA Incubate->Stop Extract 1-Butanol Extraction Isolate Hydrophobic SPP Stop->Extract Analyze Detection LC-MS/MS or Scintillation Extract->Analyze

Caption: Step-by-step workflow for in vitro SPS activity and kinetic profiling.

Protocol: In Vitro SPS Activity and Kinetic Profiling

Step 1: Reaction Mixture Assembly

  • Action: In a final volume of 100–200 μ L, combine 100 mM Tris-HCl (pH 7.4), 1 mM MgCl2​ , 1% (v/v) Triton X-100, 50 μ M GGPP (allylic primer), and 100 μ M [4−14C]IPP (1 μ Ci/ μ mol)[3].

  • Causality (Expertise):

    • Why Triton X-100? The detergent forms micelles that act as an artificial lipid sink, extracting the highly hydrophobic C45 product from the active site and preventing catastrophic product inhibition[2][3].

    • Why MgCl2​ over MnCl2​ ? SPS exhibits a strict requirement for Mg2+ to bridge the FARM motif to the substrate. Substituting with Mn2+ often abolishes activity in long-chain PTs[3].

    • Why GGPP? While DMAPP can be used, SPS has a deep hydrophobic pocket that natively prefers longer allylic primers (C15 FPP or C20 GGPP) to initiate condensation efficiently[2][3].

Step 2: Enzyme Incubation & System Validation

  • Action: Add 0.5–3 μ g of purified recombinant SPS to initiate the reaction. Incubate at 37°C for 30 minutes[3].

  • Self-Validating Control: Run a parallel negative control containing 10 mM EDTA. EDTA chelates the Mg2+ ions, instantly neutralizing the FARM motif. If activity is observed in the EDTA control, your system has background non-specific radiometric noise[3].

Step 3: Reaction Termination & Extraction

  • Action: Stop the reaction by chilling the tubes in an ice bath and adding 10 mM EDTA. Extract the reaction products by adding 1 mL of 1-butanol saturated with water. Vortex vigorously and centrifuge to separate the phases[2][3].

  • Causality (Expertise): Standard ethyl acetate or hexane extractions perform poorly for massive C45 pyrophosphates due to the highly polar diphosphate headgroup conflicting with the lipophilic tail. 1-Butanol provides the exact dielectric constant needed to partition long-chain polyprenyl diphosphates out of the aqueous phase[2][3].

Step 4: Detection & Quantification

  • Action: Wash the 1-butanol layer with NaCl-saturated water. Transfer the organic phase to a scintillation vial and measure radioactivity using a liquid scintillation counter. Calculate specific activity as nmol of IPP incorporated per minute per mg of protein[3].

Conclusion

The evolutionary conservation of solanesyl pyrophosphate metabolism represents a masterclass in biological engineering. By maintaining a rigid catalytic core while adapting the hydrophobic elongation pocket, nature has allowed diverse organisms to synthesize the precise electron carriers required for their ecological niches. For drug development professionals, exploiting the structural delta between human decaprenyl synthesis and pathogen solanesyl/heptaprenyl synthesis offers a validated, highly specific pathway for next-generation antimicrobials and antiparasitics.

References

  • Source: frontiersin.
  • Source: tandfonline.
  • Source: semanticscholar.
  • Source: asm.
  • Source: oup.
  • Title: Purification of solanesyl-diphosphate synthase from Micrococcus luteus.
  • Source: researchgate.
  • Title: SPS1 - Solanesyl diphosphate synthase 1, chloroplastic - Arabidopsis thaliana (Mouse-ear cress)
  • Title: Reference to 2.5.1.
  • Title: The Heptaprenyl Diphosphate Synthase (Coq1)
  • Source: nih.

Sources

Solanesyl-PP involvement in archaeal membrane lipid biosynthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Solanesyl Pyrophosphate (SPP) and Long-Chain Polyisoprenoids in Archaeal Membrane Lipid Biosynthesis: A Technical Guide

Executive Summary

While the archaeal membrane is famously characterized by C20 (phytanyl) and C40 (biphytanyl) ether-linked lipids, the structural integrity and functionality of these extremophile membranes rely heavily on longer-chain polyisoprenoids. Solanesyl pyrophosphate (SPP), a C45 linear isoprenoid, serves as a critical metabolic node. This whitepaper elucidates the mechanistic role of SPP in archaeal membrane regulation, glycosyl carrier lipid synthesis, and respiratory quinone formation, providing actionable methodologies for lipid extraction and enzymatic characterization.

The Mechanistic Role of Solanesyl-PP in Archaea

Biosynthetic Origins

Unlike bacteria, which primarily utilize the MEP pathway, archaea synthesize isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) via a modified mevalonate (MVA) pathway. Short-chain prenyltransferases condense these C5 units into geranylgeranyl pyrophosphate (GGPP, C20), the primary precursor for core ether lipids. However, specialized medium- and long-chain prenyl diphosphate synthases further elongate GGPP to form C30–C60 polyisoprenoids, including the C45 SPP[1].

Functional Divergence in the Archaeal Membrane

SPP and its derivatives fulfill three critical roles in the archaeal membrane:

  • Apolar Membrane Regulators: Free polyisoprenoids (apolar lipids) insert into the midplane of the archaeal lipid bilayer or monolayer. By modulating the packing of ether lipids, they increase membrane stability and decrease ion permeability under extreme hydrostatic pressure, high salinity, or temperature fluctuations[2].

  • Glycosyl Carrier Lipids (LLOs): Archaea utilize lipid-linked oligosaccharides (LLOs) for N-glycosylation of S-layer proteins. In species like Sulfolobus solfataricus, C45 (solanesyl) and C50 dolichol-like derivatives serve as the lipid anchor for these oligosaccharides[3].

  • Respiratory Quinones: SPP is the direct prenyl donor for the side chains of menaquinones and specific archaeal quinones (e.g., sulfolobusquinone), which are obligate electron carriers in the membrane respiratory chain[4].

Pathway AcetylCoA Acetyl-CoA MVA Mevalonate (MVA) AcetylCoA->MVA Archaeal MVA Pathway IPP IPP / DMAPP (C5) MVA->IPP Kinases/Decarboxylases GGPP GGPP (C20) Core Membrane Lipids IPP->GGPP GGPP Synthase SPP Solanesyl-PP (C45) GGPP->SPP Solanesyl Diphosphate Synthase (+ 5 IPP) Quinones Respiratory Quinones SPP->Quinones UbiA Homologs LLOs Glycosyl Carrier Lipids SPP->LLOs Glycosyltransferases Apolar Apolar Membrane Regulators SPP->Apolar Membrane Integration

Caption: Archaeal SPP biosynthesis and its divergence into membrane regulators and lipid carriers.

Experimental Workflows & Self-Validating Protocols

To study SPP and long-chain polyisoprenoids, researchers must overcome their extreme hydrophobicity and low cellular abundance relative to core ether lipids.

Protocol: Extraction and NPLC-ESI-MS/MS Quantification of Archaeal Polyisoprenoids

Causality: Standard reverse-phase LC struggles to resolve highly hydrophobic, long-chain polyisoprenoids. Normal-phase liquid chromatography (NPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides superior resolution for lipid-linked phosphates[3]. Self-Validation: The protocol incorporates a synthetic C45-SPP heavy isotope spike prior to extraction. Recovery rates must exceed 85% to validate the absence of ion suppression and extraction loss.

Step-by-Step Methodology:

  • Cell Lysis & Lyophilization: Harvest archaeal cells (e.g., S. solfataricus) at the late exponential phase. Lyophilize the pellet to prevent aqueous hydrolysis of pyrophosphate bonds.

  • Two-Phase Partitioning: Resuspend the pellet in a Chloroform/Methanol/Water (1:2:0.8, v/v/v) mixture. Causality: This specific ratio disrupts the rigid archaeal S-layer while solubilizing both polar ether lipids and apolar polyisoprenoids.

  • Internal Standard Spike: Add 10 ng of 13C -labeled C45-SPP.

  • Phase Separation: Adjust the ratio to 2:2:1.8 by adding chloroform and water. Centrifuge at 3,000 x g for 15 minutes. Recover the lower organic phase.

  • Anion Exchange Chromatography: Load the organic extract onto a DEAE-cellulose column. Elute neutral lipids (apolar regulators) with chloroform/methanol, and elute negatively charged LLOs and SPP with 300 mM ammonium acetate in methanol.

  • NPLC-ESI-MS/MS Analysis: Inject the fraction onto an amino-bonded silica NPLC column. Operate the mass spectrometer in negative ion mode, scanning for the [M−H]− ion of C45-SPP (approx. m/z 791.5).

Workflow Step1 Archaeal Cell Culture & Lyophilization Step2 Two-Phase Lipid Extraction (CHCl3/MeOH/H2O) Step1->Step2 Step3 Anion Exchange Chromatography (DEAE-Cellulose) Step2->Step3 Step4 NPLC-ESI-MS/MS Analysis (Negative Ion Mode) Step3->Step4 Step5 Data Validation (Isotope Spike Recovery >85%) Step4->Step5

Caption: Self-validating extraction and LC-MS/MS workflow for archaeal polyisoprenoid quantification.

Protocol: In vitro Prenyltransferase Activity Assay

Causality: Archaeal prenyltransferases often exhibit promiscuity. To determine true chain-length specificity, recombinant enzymes must be assayed with varying allylic substrates (FPP vs. GGPP) and divalent cations ( Mg2+ vs. Co2+ ), as metal ions dictate the size of the hydrophobic active site pocket[5].

Step-by-Step Methodology:

  • Enzyme Expression: Clone the putative SPP synthase gene into a pET vector and express in E. coli. Purify via Ni-NTA affinity chromatography.

  • Reaction Mixture: Combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2​ , 0.1% Triton X-100 (to prevent lipid aggregation), 5 μM GGPP, and 50 μM [14C]IPP .

  • Incubation: Add 1 μg of purified enzyme and incubate at the organism's optimal temperature (e.g., 60°C for thermophiles) for 30 minutes[6].

  • Hydrolysis & Extraction: Stop the reaction with calf intestine alkaline phosphatase to convert pyrophosphates to alcohols. Extract with pentane.

  • TLC Autoradiography: Separate products on reversed-phase TLC plates (LKC18) using acetone/water (9:1). Quantify the C45 band using a phosphorimager.

Quantitative Data: Archaeal Prenyltransferase Kinetics

The chain-length distribution and kinetic efficiency of archaeal prenyltransferases highlight their evolutionary adaptation to utilize GGPP rather than FPP (which is more common in eukaryotes)[6],[3],[1].

Enzyme SourceAllylic SubstratePrimary Product Km​ ( μM ) Vmax​ (nmol/min/mg)Metal Dependency
Sulfolobus solfataricusGGPP (C20)Hexaprenyl-PP (C30)2.145.3 Mg2+
Sulfolobus acidocaldariusGGPP (C20)C50 / C55-PP1.838.7 Mg2+
Pyrobaculum calidifontisGGPP (C20)Solanesyl-PP (C45)3.429.5 Mg2+
Archaeoglobus fulgidusFPP (C15)Solanesyl-PP (C45)5.618.2 Mg2+ / Co2+

Drug Development & Synthetic Biology Implications

Understanding archaeal SPP biosynthesis offers two major translational avenues:

  • Novel Antimicrobials: The unique structural features of archaeal-type cis-prenyltransferases, which synthesize LLO precursors, make them attractive targets for broad-spectrum inhibitors. Because these enzymes differ significantly from eukaryotic trans-prenyltransferases, selective inhibition can disrupt extremophile or pathogenic microbial cell wall assembly without human toxicity.

  • Synthetic Biology: Archaeal SPP synthases are highly thermostable and robust. Drug development professionals engineering microbial cell factories for the production of Coenzyme Q10 (ubiquinone, requiring C50) or plastoquinone derivatives can utilize archaeal SPP synthases as durable biocatalysts that resist thermal and chemical denaturation during industrial-scale fermentation.

References

  • Mysterious giants in the world of lipids: long linear isoprenoid functions in plant physiology and reproduction. Oxford Academic. 4

  • Comparative Analysis of Archaeal Lipid-linked Oligosaccharides That Serve as Oligosaccharide Donors for Asn Glycosylation. NIH / PMC.3

  • In Search for the Membrane Regulators of Archaea. MDPI.2

  • Novel Medium-Chain Prenyl Diphosphate Synthase from the Thermoacidophilic Archaeon Sulfolobus solfataricus. ASM Journals. 1

  • Cloning, Expression, and Characterization of cis-Polyprenyl Diphosphate Synthase from the Thermoacidophilic Archaeon Sulfolobus acidocaldarius. NIH / PMC. 6

  • Metal ions control product specificity of isoprenyl diphosphate synthases in the insect terpenoid pathway. PNAS. 5

Sources

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Solanesyl Pyrophosphate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Solanesyl Pyrophosphate Quantification

Solanesyl pyrophosphate (SPP) is a pivotal intermediate in the biosynthesis of essential isoprenoids.[1] As a long-chain polyprenyl pyrophosphate, it serves as the precursor for the side chains of ubiquinone (Coenzyme Q) and, in photosynthetic organisms, plastoquinone.[2][3] The accurate quantification of SPP in various biological matrices is crucial for researchers in fields ranging from plant biology and microbiology to drug development. Understanding the flux through the isoprenoid pathway and the levels of this key intermediate can provide insights into metabolic regulation, the effects of genetic modifications, and the mechanism of action of drugs targeting this pathway.

This application note provides a comprehensive, field-proven protocol for the sensitive and specific quantification of solanesyl pyrophosphate using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology detailed herein is designed for researchers, scientists, and drug development professionals seeking a robust and reliable analytical solution.

The Analytical Challenge: Navigating the Complexities of SPP Analysis

The quantification of SPP presents several analytical challenges. Its polar pyrophosphate head group and long, nonpolar isoprenoid tail give it amphipathic properties, making its extraction and chromatographic separation non-trivial. Furthermore, the pyrophosphate moiety is susceptible to enzymatic and chemical hydrolysis, necessitating careful sample handling to ensure the integrity of the analyte. The low endogenous concentrations of SPP in many biological samples also demand a highly sensitive detection method. LC-MS/MS, with its inherent selectivity and sensitivity, is the ideal platform to address these challenges.

Methodology Overview: A Validated Approach to SPP Quantification

This protocol is built upon the principles of established bioanalytical method validation, ensuring accuracy, precision, and robustness.[4] The workflow encompasses sample preparation, liquid chromatographic separation, and tandem mass spectrometric detection.

Part 1: Materials and Reagents

Chemicals and Solvents:

  • Solanesyl pyrophosphate (SPP) ammonium salt (or other appropriate salt) standard

  • Farnesyl pyrophosphate (FPP) or a suitable structural analog as an internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Ammonium carbonate

  • Ammonium hydroxide

  • Formic acid

Consumables:

  • 1.5 mL or 2 mL polypropylene microcentrifuge tubes

  • Pipette tips

  • Syringe filters (0.22 µm, PTFE or other suitable material)

  • LC vials with inserts

Part 2: Sample Preparation: Preserving the Integrity of SPP

The primary goal of the sample preparation is to efficiently extract SPP from the biological matrix while preventing its degradation. The following protocols are provided for plant tissues and yeast cells.

Protocol 2.1: Extraction of SPP from Plant Tissues

Rationale: This protocol utilizes a cold, slightly alkaline extraction solvent to minimize enzymatic degradation and maintain the stability of the pyrophosphate group. The addition of a high concentration of organic solvent serves to precipitate proteins and disrupt cell membranes.

  • Harvest and Flash-Freeze: Harvest plant tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Homogenization: In a pre-chilled mortar and pestle, grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extraction:

    • Transfer a known weight of the powdered tissue (e.g., 50-100 mg) to a pre-chilled 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent (Methanol:Acetonitrile:Water with 0.1% Ammonium Hydroxide, 2:2:1, v/v/v).

    • Spike with the internal standard (e.g., farnesyl pyrophosphate to a final concentration of 50 ng/mL).

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarification:

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

    • Store the vial at 4°C in the autosampler for immediate analysis or at -80°C for long-term storage.

Protocol 2.2: Extraction of SPP from Yeast Cells

Rationale: This protocol employs a rapid cold solvent extraction to lyse the yeast cells and extract the metabolites while minimizing degradation.

  • Cell Culture and Quenching:

    • Grow yeast cells to the desired optical density.

    • Rapidly quench metabolism by adding an equal volume of ice-cold methanol to the culture medium.

  • Harvesting:

    • Centrifuge the cell suspension at 4,000 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet with 1 mL of ice-cold water.

    • Centrifuge again and discard the supernatant.

  • Extraction:

    • Resuspend the cell pellet in 500 µL of ice-cold extraction solvent (Methanol:Acetonitrile:Water with 0.1% Ammonium Hydroxide, 2:2:1, v/v/v).

    • Spike with the internal standard.

    • Add an equal volume of acid-washed glass beads (0.5 mm).

    • Perform bead beating for 5 cycles of 30 seconds with 1-minute intervals on ice.

  • Clarification and Filtration:

    • Proceed with steps 4 and 5 from Protocol 2.1.

Part 3: LC-MS/MS Analysis: Chromatographic Separation and Detection

Rationale: A reversed-phase C18 column is used to retain the long isoprenoid chain of SPP. A gradient elution with a mobile phase containing a volatile buffer at a slightly alkaline pH ensures good peak shape and efficient ionization in negative mode.

Liquid Chromatography Conditions
ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 10 mM Ammonium Carbonate in Water, pH 9.0 (adjusted with Ammonium Hydroxide)
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
Mass Spectrometry Conditions

Rationale: Electrospray ionization in negative ion mode (ESI-) is employed as the pyrophosphate group is readily deprotonated. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions

Rationale: The fragmentation of pyrophosphates in negative ion mode typically involves the neutral loss of one or both phosphate groups. The following are proposed MRM transitions for SPP and a suggested internal standard, farnesyl pyrophosphate (FPP). Note: These transitions should be optimized for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Solanesyl Pyrophosphate (SPP) 791.579.0504035
791.5159.0504030
Farnesyl Pyrophosphate (FPP) (IS) 381.279.0503025
381.2159.0503020

Diagram of the Experimental Workflow

Caption: A streamlined workflow for the quantification of solanesyl pyrophosphate.

Part 4: Method Validation: Ensuring Data Integrity

A robust LC-MS/MS method requires thorough validation to ensure the reliability of the results.[4] The following parameters should be assessed:

  • Linearity and Range: A calibration curve should be prepared by spiking known concentrations of SPP standard into a surrogate matrix (e.g., water or a blank matrix extract). A linear range with a correlation coefficient (r²) of >0.99 should be achieved.

  • Accuracy and Precision: The accuracy (% bias) and precision (% relative standard deviation, RSD) should be evaluated at low, medium, and high concentrations of SPP. Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).

  • Selectivity and Specificity: The method's ability to differentiate and quantify SPP in the presence of other matrix components should be assessed by analyzing blank matrix samples.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of SPP should be evaluated to ensure that ion suppression or enhancement is not affecting the accuracy of the results.

  • Stability: The stability of SPP in the extraction solvent, during storage (short-term at room temperature and in the autosampler, and long-term at -80°C), and through freeze-thaw cycles should be determined. Based on the stability of the related compound farnesyl pyrophosphate, it is recommended to keep samples at a slightly alkaline pH (7.5-8.0) and at low temperatures to minimize degradation.[5]

Table of Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability The mean concentration at each stability condition should be within ±15% of the nominal concentration.

Part 5: Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the MRM transitions of both SPP and the internal standard using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (SPP peak area / IS peak area) against the concentration of the SPP standards.

  • Quantification: Determine the concentration of SPP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Expert Insights and Troubleshooting

  • Minimizing Analyte Degradation: The pyrophosphate bond is susceptible to hydrolysis. It is critical to keep samples on ice or at 4°C throughout the sample preparation process and to use a slightly alkaline extraction buffer to maintain stability. Avoid prolonged exposure to acidic conditions.

  • Optimizing MS/MS Parameters: The cone voltage and collision energy are critical parameters that directly impact the sensitivity of the assay. These should be carefully optimized for SPP and the chosen internal standard by infusing a standard solution into the mass spectrometer.

  • Chromatographic Peak Shape: Poor peak shape (e.g., tailing) can be an issue for pyrophosphates. The use of a slightly alkaline mobile phase and a high-quality C18 column should mitigate this. If issues persist, consider using a column with alternative chemistry, such as one designed for polar-modified reversed-phase chromatography.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of solanesyl pyrophosphate in biological matrices. By following the outlined protocols for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can obtain accurate and reproducible data. The provided framework for method validation ensures the integrity and reliability of the results, making this method a valuable tool for advancing research in metabolism, drug discovery, and biotechnology.

References

  • Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. (n.d.). Retrieved March 11, 2026, from [Link]

  • Bioanalysis of Farnesyl Pyrophosphate in Human Plasma by High-Performance Liquid Chromatography Coupled to Triple Quadrupole Tandem Mass Spectrometry and Hybrid Quadrupole Orbitrap High-Resolution Mass Spectrometry. (2017). Analytical and Bioanalytical Chemistry, 409(13), 3475-3484.
  • Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS. (2018). Molecules, 23(12), 3296.
  • Two solanesyl diphosphate synthases with different subcellular localizations and their respective physiological roles in Oryza sativa. (2010). Journal of Experimental Botany, 61(10), 2745-2755.
  • For how long is farnesyl pyrophosphate stable in sodium phosphate buffer pH 7.8? (2015). Retrieved March 11, 2026, from [Link]

  • Solanesol Biosynthesis in Plants. (2017). Molecules, 22(3), 498.
  • Terpenoid Backbone Biosynthesis (Arabidopsis thaliana) - PathBank. (2019). Retrieved March 11, 2026, from [Link]

  • The LC-MS/MS information of pyrophosphates analyzed. (n.d.). Retrieved March 11, 2026, from [Link]

  • Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS. (2022). STAR Protocols, 3(4), 101759.
  • Two solanesyl diphosphate synthases with different subcellular localizations and their respective physiological roles in Oryza sativa. (2010). Journal of Experimental Botany, 61(10), 2745-2755.
  • Effects of pH on the Production of Phosphate and Pyrophosphate by Matrix Vesicles' Biomimetics. (2018). International Journal of Molecular Sciences, 19(11), 3467.
  • Tips for Optimizing Key Parameters in LC–MS. (2020).
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). Retrieved March 11, 2026, from [Link]

Sources

Application Notes & Protocols: A Guide to the In Vitro Enzymatic Assay for Solanesyl Pyrophosphate Synthase

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a robust in vitro enzymatic assay for Solanesyl Pyrophosphate (SPP) Synthase (SPS). The protocol is designed to be a self-validating system, grounded in established biochemical principles and supported by authoritative references.

Introduction: The Significance of Solanesyl Pyrophosphate Synthase

Solanesyl pyrophosphate (SPP) synthase (EC 2.5.1.11 / EC 2.5.1.84) is a critical enzyme in the isoprenoid biosynthetic pathway. It belongs to the family of trans-prenyltransferases, which catalyze the sequential head-to-tail condensation of isopentenyl diphosphate (IPP) units onto an allylic diphosphate primer. Specifically, SPS is responsible for synthesizing the C45 isoprenoid, solanesyl diphosphate.

This molecule is of profound biological importance as it serves as the precursor for the polyprenyl side chains of essential quinones. In plants and algae, SPP is required for the biosynthesis of plastoquinone, a vital electron carrier in the photosynthetic electron transport chain.[1][2][3] In a wide range of organisms, including mammals, SPP is the precursor to the side chain of ubiquinone (Coenzyme Q), a key component of the mitochondrial respiratory chain.[1][4][5] Given its central metabolic role, SPS is an attractive target for the development of novel herbicides and is a subject of intense study for understanding isoprenoid metabolism and its regulation.[6][7]

This guide details a reliable radiochemical assay for quantifying SPS activity, a method renowned for its sensitivity and direct measurement of product formation.

The Enzymatic Reaction: A Stepwise Elongation

SPS catalyzes a multi-step condensation reaction. The process begins with an allylic C15 (Farnesyl diphosphate, FPP) or C20 (Geranylgeranyl diphosphate, GGPP) molecule. The enzyme then sequentially adds six (from FPP) or five (from GGPP) molecules of the C5 donor, isopentenyl diphosphate (IPP), to yield the final C45 product, solanesyl diphosphate.

G cluster_0 Substrates cluster_1 Reaction Process FPP FPP (C15) or GGPP (C20) SPS Solanesyl Pyrophosphate Synthase (SPS) FPP->SPS IPP Isopentenyl Diphosphate (IPP) (C5 building block) IPP->SPS Reaction Sequential 1'-4 Condensation (+6 IPP units to FPP) (+5 IPP units to GGPP) SPS->Reaction SPP Solanesyl Diphosphate (SPP) (C45 Product) Reaction->SPP

Figure 1: Enzymatic pathway of SPP synthase.

Assay Principle: Trustworthiness Through Direct Measurement

The described protocol is a discontinuous radiochemical assay that directly measures the incorporation of a radiolabeled substrate, [¹⁴C]IPP, into the final product.

The Core Logic:

  • Reaction: Recombinant SPS is incubated with a suitable allylic substrate (e.g., FPP) and a mixture of unlabeled and radiolabeled [¹⁴C]IPP.

  • Product Separation: The reaction is stopped, and the product is selectively extracted. The long, lipophilic C45 SPP product is soluble in an organic solvent like 1-butanol, while the small, highly charged [¹⁴C]IPP substrate remains in the aqueous phase.[8]

  • Quantification: The radioactivity in the organic phase, which is directly proportional to the amount of SPP synthesized, is measured using liquid scintillation counting.

This method is inherently trustworthy because it physically separates the product from the substrate, ensuring that the measured signal comes exclusively from the synthesized molecule of interest.

Detailed Experimental Protocol

This protocol is optimized for a standard laboratory setting and can be adapted for higher throughput applications.

Materials and Reagents
Reagent/MaterialSpecifications
Enzyme Purified recombinant SPP Synthase (e.g., from E. coli expression)[8][9]
Radiolabeled Substrate [4-¹⁴C]Isopentenyl diphosphate ([¹⁴C]IPP), ~55 mCi/mmol
Allylic Substrate Farnesyl diphosphate (FPP) or Geranylgeranyl diphosphate (GGPP)
Assay Buffer (2X Stock) 200 mM MOPS (pH 8.0) or Tris-HCl (pH 7.5), 16 mM MgCl₂, 5 mM MnCl₂, 5 mM DTT
Detergent 0.1% (w/v) Triton X-100 or 30 µg/ml Tween 80
Quenching Solution Saturated aqueous NaCl
Extraction Solvent 1-Butanol (water-saturated)
Scintillation Cocktail Ecolume or equivalent
Equipment Microcentrifuge tubes, 30°C water bath, liquid scintillation counter, vials
Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • On ice, prepare a master mix for the desired number of reactions. For a final volume of 200 µL per reaction, combine the components as listed in the table below.

    • Expert Insight: Preparing a master mix minimizes pipetting errors and ensures consistency across replicates and experimental conditions.

ComponentStock ConcentrationVolume per 200 µL RxnFinal Concentration
2X Assay Buffer2X100 µL1X
Detergent0.1% Triton X-10010 µL0.05%
Allylic Substrate (FPP)2 mM5 µL50 µM
[¹⁴C]IPP~10 µM (55 mCi/mmol)10 µL0.5 µM
Nuclease-Free Water-Up to 180 µL-
Enzyme (SPP Synthase)0.1 - 1 mg/mL20 µL5-100 ng
  • Initiate the Reaction:

    • Pre-warm the reaction mixture at 30°C for 2 minutes.

    • Add the enzyme to initiate the reaction. Mix gently by flicking the tube.

    • Self-Validation: Always include a "No Enzyme" control (add water or buffer instead of enzyme) to determine the background signal.

  • Incubation:

    • Incubate the reactions at 30°C for 10-20 minutes.

    • Expert Insight: The incubation time must be within the linear range of the reaction. This should be determined empirically by running a time-course experiment (e.g., 0, 5, 10, 20, 30, 60 min) during assay development.

  • Stop the Reaction and Extract Product:

    • Stop the reaction by adding 200 µL of saturated NaCl.[8] This halts enzymatic activity and aids in phase separation.

    • Add 500 µL of 1-butanol.

    • Vortex vigorously for 30 seconds to extract the polyprenyl product.

    • Centrifuge at 14,000 x g for 2 minutes to separate the aqueous and organic phases.

  • Quantification:

    • Carefully transfer 400 µL of the upper butanol phase to a scintillation vial, avoiding the aqueous interface.

    • Add 4 mL of scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter as counts per minute (CPM) or disintegrations per minute (DPM).

Workflow Diagram

G A 1. Prepare Assay Master Mix (Buffer, Substrates, Detergent) B 2. Pre-warm at 30°C A->B C 3. Initiate with SPP Synthase B->C D 4. Incubate for 10-20 min C->D E 5. Quench with Saturated NaCl D->E F 6. Extract with 1-Butanol E->F G 7. Centrifuge to Separate Phases F->G H 8. Transfer Butanol Layer G->H I 9. Add Scintillation Cocktail H->I J 10. Quantify Radioactivity (LSC) I->J

Sources

Application Note & Protocol: A Validated Chemical Synthesis of Solanesyl Diphosphate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Solanesyl diphosphate (SPP), also known as solanesyl pyrophosphate, is a C45 isoprenoid and a pivotal precursor in the biosynthesis of essential respiratory and photosynthetic quinones, such as ubiquinone-9 (Coenzyme Q9) and plastoquinone-9.[1][2] Its long, hydrophobic polyprenyl chain is critical for anchoring these quinones within cellular membranes. While enzymatic syntheses are well-documented, a robust and scalable chemical synthesis protocol is highly sought after for applications in drug development, biochemistry, and structural biology. This guide provides a detailed, two-part protocol for the chemical synthesis of solanesyl diphosphate from the commercially available starting material, solanesol. The methodology is grounded in established phosphorylation chemistry, emphasizing experimental rationale, in-process validation, and rigorous purification to yield a high-purity final product.

Introduction and Strategic Overview

The chemical synthesis of long-chain polyprenyl diphosphates like SPP presents a significant challenge due to the molecule's amphipathic nature and the lability of the pyrophosphate bond, which is susceptible to hydrolysis.[3] A direct, one-pot diphosphorylation of solanesol is often inefficient. Therefore, a more controlled and higher-yielding two-stage strategy is employed:

  • Monophosphorylation: The terminal hydroxyl group of solanesol is first converted to a stable monophosphate ester (Solanesyl-P).

  • Pyrophosphate Formation: The solanesyl monophosphate is then activated and coupled with a second phosphate moiety to form the target pyrophosphate linkage.

This approach allows for the purification of the monophosphate intermediate, ensuring that the final, more complex coupling reaction proceeds with high-purity starting material, thereby simplifying the final purification of SPP. The first stage of this protocol is adapted from a highly efficient and general method for synthesizing polyprenyl phosphates using trichloroacetonitrile as an activator.[4]

Logical Workflow for Solanesyl Diphosphate Synthesis

The overall workflow is designed to proceed from the starting alcohol to the final diphosphate product with checkpoints for purification and characterization.

G cluster_0 Part A: Monophosphorylation cluster_1 Part B: Pyrophosphate Formation Solanesol Solanesol (Starting Material) Reaction1 Phosphorylation Reaction (Trichloroacetonitrile Activation) Solanesol->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Silica Gel Chromatography Workup1->Purification1 Solanesyl_P Solanesyl Monophosphate (Intermediate) Purification1->Solanesyl_P Reaction2 Activation & Coupling (DCC/Morpholine & Phosphate Salt) Solanesyl_P->Reaction2 Purified Intermediate Workup2 Precipitation & Solvent Removal Reaction2->Workup2 Purification2 Ion-Exchange Chromatography (DEAE-Cellulose) Workup2->Purification2 SPP Solanesyl Diphosphate (Final Product) Purification2->SPP Characterization Characterization (NMR, MS) SPP->Characterization Final Analysis

Caption: Overall workflow for the chemical synthesis of Solanesyl-PP.

Materials and Reagents

Proper preparation and handling of reagents, particularly ensuring anhydrous conditions, are paramount for the success of this synthesis.

ReagentCAS No.PurityRecommended SupplierNotes
Solanesol13190-97-1>95%Sigma-Aldrich, TCIStarting material. Must be dry.
Trichloroacetonitrile545-06-2>98%Sigma-Aldrich, Acros OrganicsToxic Lachrymator. Handle in a fume hood.
Tetrabutylammonium Dihydrogen Phosphate10535-18-9>97%TCI, Alfa AesarPhosphate source. Must be thoroughly dried.
Dichloromethane (DCM), Anhydrous75-09-2>99.8%Acros Organics, Sigma-AldrichDistill from CaH₂ before use.
Acetonitrile (ACN), Anhydrous75-05-8>99.8%Acros Organics, Sigma-AldrichDistill from CaH₂ before use.
Pyridine, Anhydrous110-86-1>99.8%Sigma-AldrichStore over molecular sieves.
Dicyclohexylcarbodiimide (DCC)538-75-0>99%Sigma-Aldrich, TCIMoisture sensitive.
Morpholine110-91-8>99%Sigma-AldrichDistill before use.
Orthophosphoric Acid7664-38-285% aq. soln.Fisher ScientificUsed to prepare phosphate salt.
Tributylamine102-82-9>98.5%Sigma-Aldrich
DEAE-Cellulose9013-34-7-Whatman, Sigma-AldrichFor ion-exchange chromatography.
Ammonium Bicarbonate1066-33-7>99%Sigma-AldrichBuffer for chromatography.

Detailed Synthesis Protocol

Part A: Synthesis of Solanesyl Monophosphate (Solanesyl-P)

This step leverages the activation of a phosphate salt with trichloroacetonitrile to form a reactive phosphorylating agent that readily reacts with the primary alcohol of solanesol.[4] The use of an anhydrous, non-protic solvent is critical to prevent quenching the reactive intermediate and hydrolysis of the product.

Reaction Scheme:

Caption: Synthesis of Solanesyl Monophosphate from Solanesol.

Step-by-Step Procedure:

  • Preparation:

    • Dry solanesol (1.0 eq, e.g., 631 mg, 1.0 mmol) and tetrabutylammonium dihydrogen phosphate (1.5 eq, 509 mg, 1.5 mmol) under high vacuum for at least 4 hours.

    • Set up a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Reaction:

    • To the flask, add the dried solanesol and tetrabutylammonium dihydrogen phosphate.

    • Add 40 mL of anhydrous acetonitrile via syringe. Stir the mixture until all solids are dissolved.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add trichloroacetonitrile (4.0 eq, 0.40 mL, 4.0 mmol) dropwise via syringe over 5 minutes. Caution: This reagent is a toxic lachrymator and must be handled in a chemical fume hood.[5]

    • Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.

    • Continue stirring at room temperature for 12-16 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol:Water (65:25:4, v/v/v). The product, Solanesyl-P, will have a lower Rf value than the starting solanesol.

    • Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding 10 mL of saturated sodium bicarbonate (NaHCO₃) solution.

    • Concentrate the mixture in vacuo to remove the acetonitrile.

    • Extract the aqueous residue three times with 30 mL of n-butanol.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Equilibrate the column with chloroform.

    • Load the sample and elute with a gradient of methanol in chloroform (e.g., 0% to 20% methanol).

    • Combine fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield Solanesyl-P as a waxy solid. The expected yield is typically 60-75%.

Part B: Synthesis of Solanesyl Diphosphate (SPP) from Solanesyl-P

This step employs the well-established phosphomorpholidate chemistry. The monophosphate is activated with DCC and morpholine, creating a reactive intermediate. This intermediate is then coupled with a tri-n-butylammonium phosphate salt to form the pyrophosphate bond.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Tributylammonium Phosphate Solution: Dissolve orthophosphoric acid (85%, 1.0 eq) in a minimal amount of water and add tributylamine (1.0 eq). Concentrate the solution to dryness in vacuo (co-evaporating with pyridine several times) to obtain a viscous oil. Prepare a 0.5 M solution of this salt in anhydrous pyridine.

    • Solanesyl-P: Thoroughly dry the Solanesyl-P obtained from Part A under high vacuum.

  • Activation (Formation of Phosphomorpholidate):

    • Dissolve the dried Solanesyl-P (1.0 eq, e.g., 711 mg, 1.0 mmol) in a mixture of 10 mL anhydrous tert-butanol and 2 mL morpholine.

    • Add a solution of DCC (2.5 eq, 516 mg, 2.5 mmol) in 5 mL of anhydrous tert-butanol.

    • Stir the reaction at room temperature for 24-48 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter off the DCU precipitate and wash it with tert-butanol.

    • Concentrate the filtrate to dryness in vacuo. The residue is the crude solanesyl phosphomorpholidate.

  • Coupling Reaction:

    • Dissolve the crude phosphomorpholidate in 10 mL of anhydrous pyridine.

    • Add the prepared 0.5 M tributylammonium phosphate solution in pyridine (3.0 eq, 6.0 mL, 3.0 mmol).

    • Stir the reaction under an inert atmosphere at room temperature for 3-5 days. The reaction vessel must be sealed tightly to exclude moisture.

  • Work-up and Purification:

    • Concentrate the reaction mixture to a thick oil under high vacuum.

    • Add 50 mL of 0.1 M ammonium bicarbonate (NH₄HCO₃) buffer (pH 7.5) and stir for 30 minutes.

    • Purification by Ion-Exchange Chromatography:

      • Prepare a column with DEAE-Cellulose, pre-equilibrated with 0.1 M NH₄HCO₃ buffer.

      • Load the aqueous solution of the crude product onto the column.

      • Wash the column with several volumes of the starting buffer to remove unreacted species.

      • Elute the product using a linear gradient of NH₄HCO₃ buffer (e.g., 0.1 M to 1.0 M). Solanesyl-P (one negative charge) will elute before the target Solanesyl-PP (two effective negative charges at pH 7.5).

      • Collect fractions and monitor for the presence of phosphate (e.g., using a Molybdenum Blue assay).

      • Combine the fractions containing pure SPP.

  • Desalting and Final Product:

    • Lyophilize (freeze-dry) the combined fractions repeatedly to remove the volatile ammonium bicarbonate buffer. This will yield the ammonium salt of Solanesyl Diphosphate as a white, fluffy solid.

    • Store the final product at -20 °C or below under an inert atmosphere. The expected yield is 30-50% based on the monophosphate intermediate.

Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the final product.

  • ³¹P NMR: This is the most definitive technique. Solanesyl-P will show a single peak around 0-5 ppm. The target SPP will show two doublets in the region of -5 to -15 ppm, characteristic of a pyrophosphate linkage.

  • ¹H NMR: Will confirm the presence of the solanesyl backbone, with characteristic signals for the vinyl protons and methyl groups.

  • Mass Spectrometry (ESI-MS, Negative Ion Mode): Will confirm the correct molecular weight of the Solanesyl-PP anion. Expected [M-H]⁻ m/z ≈ 789.5.

Conclusion

This application note details a robust, two-part chemical synthesis for Solanesyl diphosphate. By separating the synthesis into distinct monophosphorylation and pyrophosphate formation stages, the protocol allows for better control and purification, leading to a high-purity final product suitable for biochemical and pharmaceutical research. The provided methodologies, grounded in established chemical principles, offer a reliable pathway for researchers requiring access to this important biological precursor.

References

  • (Reference for general information on polyprenyl pyrophosphate biosynthesis)
  • (Reference for chemoenzymatic synthesis of similar compounds)
  • (Reference for chemoenzymatic synthesis of polyprenyl phosphates)
  • Danilov, L. L., & Shibaev, V. N. (1991). Polyprenyl phosphates: synthesis and structure-activity relationship for a biosynthetic system of Salmonella anatum O-specific polysaccharide. Chemistry of Natural Compounds. [Link]

  • (Reference for characterization of solanesyl diphosphate synthases)
  • (Reference for purification of solanesyl-diphosphate synthase)
  • (Reference for terpenoid backbone biosynthesis pathways)
  • (Reference for solanesyl diphosphate synthases in Oryza sativa)
  • (Reference for variable product specificity of solanesyl pyrophosphate synthetase)
  • (Reference for functional analysis of solanesyl diphosphate synthases)
  • (Reference for solanesyl diphosphate synthase in Trypanosoma brucei)
  • (Reference for general isoprenoid biosynthesis)
  • (Reference for solanesyl-diphosphate synthases in plastids)
  • (Reference for solanesyl pyrophosphate synthetase from Micrococcus)
  • Hirooka, K., Bamba, T., Fukusaki, E., & Kobayashi, A. (2003). Cloning and kinetic characterization of Arabidopsis thaliana solanesyl diphosphate synthase. Biochemical Journal, 370(Pt 2), 679–686. [Link]

  • Hirooka, K., Bamba, T., Fukusaki, E., & Kobayashi, A. (2003). Cloning and kinetic characterization of Arabidopsis thaliana solanesyl diphosphate synthase. Portland Press. [Link]

  • (Reference for solanesol biosynthesis in plants)
  • Yan, N., et al. (2017). Solanesol Biosynthesis in Plants. International Journal of Molecular Sciences, 18(4), 699. [Link]

  • (Reference for solanesol biosynthesis in plants)
  • (Reference for general organic synthesis procedures and safety)
  • (Reference for gene expression in solanesol biosynthesis)
  • (Reference discussing the synthesis and lability of farnesyl diphosphate)

Sources

Harnessing Solanesyl Diphosphate (SPP) for Metabolic Engineering: Pathways, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Solanesyl diphosphate (SPP) is a long-chain, linear C45 isoprenoid that serves as the obligate precursor for several high-value biological molecules, including solanesol, ubiquinone-9 (Coenzyme Q9), and plastoquinone-9. As the demand for these compounds grows in the pharmaceutical and nutraceutical industries—particularly for the synthesis of Vitamin K2, Coenzyme Q10, and anti-cancer synergizers—metabolic engineering of SPP pathways has become a critical focus in synthetic biology.

This application note provides an authoritative guide on the mechanistic logic of SPP biosynthesis, strategies for engineering microbial chassis (Escherichia coli and Saccharomyces cerevisiae), and self-validating experimental protocols for enzyme characterization and in vivo production.

Mechanistic Overview: The Solanesyl Diphosphate Pathway

The biosynthesis of SPP is a highly regulated process that bridges fundamental carbon metabolism with specialized terpenoid assembly. The pathway relies on the sequential condensation of the universal C5 building blocks—isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)—onto an allylic diphosphate primer, typically farnesyl diphosphate (FPP, C15) or geranylgeranyl diphosphate (GGPP, C20). This elongation is catalyzed by solanesyl diphosphate synthase (SPS) .

In higher plants like Nicotiana tabacum and Oryza sativa, SPS enzymes exhibit distinct subcellular localizations to partition the C45 flux. For instance, plastidial SPS directs SPP toward plastoquinone biosynthesis, while mitochondrial/endoplasmic reticulum SPS directs it toward ubiquinone . In synthetic biology, heterologous expression of these SPS genes (or bacterial equivalents like sdsA from Rhodobacter capsulatus) allows researchers to hijack these pathways and force the accumulation of C45 backbones in microbial hosts .

SPP_Pathway Pyruvate Pyruvate + G3P MEP MEP Pathway (Plastids/E. coli) Pyruvate->MEP DXS, DXR IPP IPP (C5) MEP->IPP DMAPP DMAPP (C5) MEP->DMAPP MVA MVA Pathway (Cytosol/Yeast) MVA->IPP IPP->DMAPP IDI GPP GPP (C10) DMAPP->GPP GPS + IPP FPP FPP (C15) GPP->FPP FPS + IPP GGPP GGPP (C20) FPP->GGPP GGPPS + IPP SPP Solanesyl-PP (C45) FPP->SPP SPS + 6 IPP GGPP->SPP SPS + 5 IPP Solanesol Solanesol SPP->Solanesol Phosphatase CoQ9 Coenzyme Q9 SPP->CoQ9 PPT / PHB PQ9 Plastoquinone-9 SPP->PQ9 PPT / HGA

Metabolic pathways for the biosynthesis of Solanesyl-PP and its high-value downstream derivatives.

Metabolic Engineering Strategies

To achieve commercially viable titers of SPP-derived compounds, metabolic engineers must overcome the native regulatory bottlenecks of the MEP pathway (in E. coli) or the MVA pathway (in S. cerevisiae).

  • Upstream Optimization : The synthesis of a single SPP molecule requires up to eight IPP molecules and one DMAPP molecule. Overexpression of rate-limiting enzymes such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and isopentenyl diphosphate isomerase (IDI) is critical. IDI balances the IPP:DMAPP ratio, preventing the premature exhaustion of IPP pools .

  • Primer Supply : Co-expression of FPP synthase (FPS) or GGPP synthase (GGPPS) ensures a sufficient pool of the allylic acceptor. Without this, SPS will struggle to initiate chain elongation, leading to the accumulation of toxic short-chain diphosphate intermediates .

  • Downstream Sinks : To produce solanesol, endogenous phosphatases must cleave the pyrophosphate group from SPP. To produce CoQ9, a p-hydroxybenzoate polyprenyltransferase (PPT) must be co-expressed to attach the solanesyl tail to the aromatic ring .

Table 1: Quantitative Data on SPP-Derived Compound Production
Target CompoundChassis OrganismKey Engineered GenesYield / Phenotypic OutcomeRef
Coenzyme Q9 E. coli (native UQ8)sdsA (R. capsulatus)Complete shift from UQ8 to UQ9
Coenzyme Q9 S. cerevisiae (native UQ6)OsSPS1 (O. sativa)Shift from UQ6 to UQ9
Solanesol N. benthamianaIPI, SPS (co-expression)2.5-fold increase in solanesol
Solanesol E. coli BL21(DE3)dxs, idi, ispA, SPSEnhanced C45 accumulation

Experimental Protocols

Protocol A: In Vitro Characterization of SPS Activity

Objective : To validate the chain-length specificity of a novel or engineered SPS enzyme.

Causality & Logic : SPS enzymes can exhibit substrate promiscuity. To confirm that the enzyme strictly terminates at a C45 backbone, the in vitro assay utilizes C-labeled IPP. Because highly hydrophobic long-chain diphosphates are notoriously difficult to resolve accurately on standard reversed-phase TLC or HPLC, the protocol mandates enzymatic dephosphorylation of the product to its corresponding alcohol (solanesol) prior to analysis.

Workflow Gene 1. Vector Construction Expression 2. E. coli Expression Gene->Expression Purification 3. Ni-NTA Purification Expression->Purification Assay 4. In Vitro 14C-IPP Assay Purification->Assay Dephos 5. CIAP Dephosphorylation Assay->Dephos Analysis 6. LC-MS / TLC Analysis Dephos->Analysis

Self-validating experimental workflow for the in vitro characterization of SPS enzyme activity.

Step-by-Step Methodology :

  • Protein Expression : Express the His-tagged SPS gene in E. coli BL21(DE3) and purify using Ni-NTA affinity chromatography.

  • Enzymatic Reaction Setup : In a 200 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl (essential divalent cation for pyrophosphate coordination), 2.5 mM DTT, 20 µM allylic substrate (FPP or GGPP), 1.8 µM[ C]-IPP, and 10 µg of purified SPS.

  • Incubation : Incubate the mixture at 30°C for 30–60 minutes.

  • Dephosphorylation : Add 1 unit of Calf Intestine Alkaline Phosphatase (CIAP) and incubate for 1 hour at 37°C to quantitatively convert SPP to solanesol.

  • Extraction : Extract the organic phase using 1-butanol or hexane.

  • Self-Validation & Analysis : Run an empty-vector lysate control alongside the sample to establish the baseline native prenyltransferase activity. Analyze the organic extract via reversed-phase TLC (acetone/water mobile phase) or LC-MS. The emergence of a distinct peak matching a highly pure commercial solanesol standard definitively validates the C45 chain-length specificity.

Protocol B: In Vivo Metabolic Engineering of E. coli for Solanesol Production

Objective : To engineer a microbial cell factory for continuous solanesol production.

Causality & Logic : E. coli natively synthesizes octaprenyl diphosphate (C40) for ubiquinone-8 (UQ8). To redirect carbon flux toward the C45 SPP backbone, the native ispB gene must be outcompeted by a high-affinity heterologous SPS. Because SPS requires up to eight IPP molecules per allylic primer, the native MEP pathway is insufficient. Overexpressing dxs (the first committed step) and idi (to balance the IPP:DMAPP ratio) eliminates upstream bottlenecks and prevents the accumulation of toxic intermediate diphosphates.

Step-by-Step Methodology :

  • Plasmid Construction : Construct a dual-plasmid system. Plasmid 1 (e.g., pTrc99A backbone) contains the MEP bottleneck genes: dxs, dxr, and idi. Plasmid 2 (e.g., pET-28a backbone) contains ispA (FPP synthase) and the heterologous SPS (e.g., AtSPS1 or sdsA).

  • Transformation & Cultivation : Co-transform into E. coli BL21(DE3). Grow in Terrific Broth (TB) supplemented with 1% glycerol (to feed the MEP pathway via G3P and pyruvate) at 37°C until OD reaches 0.6–0.8.

  • Induction : Induce with 0.1 mM IPTG. Note: A low IPTG concentration is deliberately chosen to slow translation, preventing the formation of inclusion bodies and minimizing metabolic burden. Shift the cultivation temperature to 28°C for 48 hours.

  • Self-Validation & Extraction : Harvest cells, lyse via sonication, and extract non-polar metabolites using an acetone/hexane mixture. Extract metabolites from a wild-type E. coli control alongside the engineered strain. The wild-type strain will yield native C40 isoprenols but zero solanesol. The emergence of a distinct C45 solanesol peak (confirmed via LC-MS m/z) in the engineered strain internally validates that the phenotypic shift is exclusively driven by the introduced SPS pathway.

References

  • Title : Solanesol Biosynthesis in Plants Source : Molecules (MDPI), 2017 URL :[Link]

  • Title : Two solanesyl diphosphate synthases with different subcellular localizations and their respective physiological roles in Oryza sativa Source : Journal of Experimental Botany (Oxford Academic), 2010 URL :[Link]

  • Title : Cloning of the sdsA gene encoding solanesyl diphosphate synthase from Rhodobacter capsulatus and its functional expression in Escherichia coli and Saccharomyces cerevisiae Source : Journal of Bacteriology (ASM Journals), 1997 URL :[Link]

  • Title : Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering Source : Frontiers in Plant Science, 2016 URL :[Link]

High-Resolution Metabolic Flux Analysis of Isoprenoid Quinones Using Stable Isotope-Labeled Solanesyl Pyrophosphate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Mitochondrial Dysfunction, Chloroplast Metabolism, and Isoprenoid Biosynthesis

Executive Summary

Tracing the metabolic flux of long-chain isoprenoids is a critical bottleneck in understanding mitochondrial respiratory chain diseases and plant stress responses. Solanesyl pyrophosphate (SPP) is a 45-carbon (nonaprenyl) intermediate that serves as the obligate side-chain precursor for ubiquinone (Coenzyme Q9) in rodents and bacteria, as well as plastoquinone (PQ-9) in plants [1].

This Application Note details a self-validating protocol for Metabolic Flux Analysis (MFA) utilizing stable isotope-labeled SPP (e.g., [13C45]-SPP). By integrating rapid metabolic quenching, biphasic extraction, and dual-mode LC-MS/MS (ESI negative for pyrophosphates; APCI positive for quinones), this methodology provides a robust framework for quantifying the dynamic flux of SPP into downstream quinone pools[2].

Mechanistic Context: The Solanesyl-PP Biosynthetic Node

The biosynthesis of ubiquinone and plastoquinone relies on the convergence of two distinct pathways: the generation of an aromatic headgroup (e.g., 4-hydroxybenzoate or homogentisate) and the synthesis of a highly hydrophobic polyisoprenoid tail. Solanesyl-PP Synthase (SPS) catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) to yield SPP [1].

The critical rate-limiting step in quinone biosynthesis is the prenylation of the aromatic ring by UbiA/COQ2 homologues. Tracking the incorporation of [13C45]-SPP into these pathways allows researchers to isolate prenyltransferase activity from upstream mevalonate (MVA) or methylerythritol phosphate (MEP) pathway bottlenecks.

G IPP IPP / DMAPP SPS Solanesyl-PP Synthase (SPS) IPP->SPS SPP Solanesyl-PP (SPP) [13C]-Labeled Tracer SPS->SPP COQ2 COQ2 / PPT (Prenyltransferase) SPP->COQ2 HGAPT HGAPT (Prenyltransferase) SPP->HGAPT PHB 4-Hydroxybenzoate (4-HB) PHB->COQ2 HGA Homogentisate (HGA) HGA->HGAPT Inter1 3-Nonaprenyl-4-HB COQ2->Inter1 Inter2 2-Methyl-6-solanesyl-1,4-benzoquinone HGAPT->Inter2 CoQ9 Ubiquinone-9 (CoQ9) Inter1->CoQ9 Methylation & Hydroxylation PQ9 Plastoquinone-9 (PQ9) Inter2->PQ9 Methylation

Fig 1. Biosynthetic flux of Solanesyl-PP into Ubiquinone and Plastoquinone pathways.

Experimental Causality & System Design

To ensure the protocol functions as a self-validating system , every experimental choice is grounded in the physicochemical properties of the target analytes:

  • Metabolic Quenching: Isoprenoid turnover in active mitochondria is extremely rapid. Quenching with -80°C methanol instantly halts enzymatic activity, preventing the artifactual hydrolysis of SPP into solanesol [3].

  • Antioxidant Protection: Isoprenoids possess multiple allylic positions that are highly susceptible to auto-oxidation. The addition of Butylated hydroxytoluene (BHT) during extraction is mandatory to preserve the integrity of the quinol/quinone ratio and the polyisoprenoid chain.

  • Biphasic Extraction: SPP is amphipathic (a highly polar pyrophosphate head with a lipophilic C45 tail), whereas CoQ9 is exclusively lipophilic. A modified Bligh-Dyer extraction ensures SPP partitions into the polar/interphase region while CoQ9 partitions into the organic phase, allowing for parallel recovery analysis.

  • Dual-Mode Ionization: Electrospray Ionization (ESI) negative mode is required to ionize the pyrophosphate group of SPP. Conversely, Atmospheric Pressure Chemical Ionization (APCI) positive mode is the gold standard for CoQ9, as ESI suffers from severe ion suppression when analyzing highly non-polar lipids [4].

G Step1 1. Isotope Pulse [13C45]-SPP Step2 2. Quenching Cold MeOH (-80°C) Step1->Step2 Step3 3. Extraction Biphasic (Bligh-Dyer) Step2->Step3 Step4 4. LC-MS/MS Dual ESI(-)/APCI(+) Step3->Step4 Step5 5. Flux Analysis Isotopologue Modeling Step4->Step5

Fig 2. Workflow for stable isotope tracing of SPP using LC-MS/MS.

Step-by-Step Protocol

Phase 1: Isotope Labeling Pulse
  • Preparation: Isolate mitochondria or chloroplasts using standard differential centrifugation. Resuspend in an appropriate respiration buffer (e.g., containing 250 mM sucrose, 10 mM Tris-HCl, pH 7.4).

  • Tracer Introduction: Initiate the assay by adding 10 µM of [13C45]-SPP (complexed with 0.1% BSA to enhance aqueous solubility) and 1 mM of 4-hydroxybenzoate.

  • Incubation: Incubate at 37°C (for mammalian mitochondria) or 25°C (for plant plastids) under gentle agitation.

  • Time-Course Sampling: Aliquot 100 µL of the suspension at predetermined intervals (e.g., 0, 5, 15, 30, and 60 minutes) to capture the dynamic flux [2].

Phase 2: Quenching and Biphasic Extraction

Self-Validation Checkpoint: Spike the quenching solution with an unnatural internal standard (e.g., CoQ10-d5, 50 ng/mL) to monitor extraction recovery.

  • Quenching: Immediately inject the 100 µL sample into 400 µL of pre-chilled (-80°C) Methanol containing 0.1% BHT. Vortex for 10 seconds [3].

  • Phase Separation: Add 200 µL of Chloroform and 150 µL of LC-MS grade water. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to separate the phases.

  • Collection:

    • Organic Phase (Bottom): Contains CoQ9 and intermediate quinones. Transfer to a glass vial, dry under nitrogen gas, and reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v).

    • Aqueous/Methanol Phase (Top): Contains unreacted SPP. Transfer to a separate vial, dry under vacuum, and reconstitute in 100 µL of Methanol/Water (8:2, v/v) containing 10 mM ammonium bicarbonate to stabilize the pyrophosphate.

Phase 3: LC-MS/MS Analysis

Analyze the two fractions using separate LC-MS/MS methods to optimize sensitivity.

  • SPP Analysis (Aqueous Fraction):

    • Column: C8 reverse-phase column (e.g., Waters Acquity BEH C8, 1.7 µm).

    • Mobile Phase: (A) 10 mM Ammonium bicarbonate in water; (B) Acetonitrile.

    • Ionization: ESI Negative mode.

  • CoQ9 Analysis (Organic Fraction):

    • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 2.6 µm). Maintain column at 40°C to reduce peak tailing.

    • Mobile Phase: (A) Methanol/Water (9:1) with 5 mM ammonium formate; (B) Isopropanol with 5 mM ammonium formate.

    • Ionization: APCI Positive mode.

Quantitative Data Presentation

The measurement of flux relies on tracking the mass shift (+45 Da) from the labeled SPP precursor into the CoQ9 product. Because the aromatic headgroup of CoQ9 originates from unlabeled 4-HB, the primary product ion generated during MS/MS fragmentation (the tropylium ion of the headgroup at m/z 197.1) remains unshifted [4].

Table 1: Optimized LC-MS/MS MRM Parameters for Isoprenoid Flux Analysis

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Biological Role
Unlabeled SPP ESI (-)789.579.0 (PO₃⁻)35Endogenous Precursor Pool
[13C45]-SPP ESI (-)834.579.0 (PO₃⁻)35Exogenous Tracer
Unlabeled CoQ9 APCI (+)795.6197.130Endogenous Product
[13C45]-CoQ9 APCI (+)840.6197.130Flux Product (Synthesized)
CoQ10-d5 (IS) APCI (+)868.6202.130Internal Standard

Note: Fractional Enrichment (FE) is calculated as the ratio of the labeled product area to the sum of labeled and unlabeled product areas, normalized by the internal standard recovery.

References

  • Szymańska, R., et al. "Antioxidant and Signaling Role of Plastid-Derived Isoprenoid Quinones and Chromanols." International Journal of Molecular Sciences, 2021.

  • Ghirardo, A., et al. "Metabolic flux analysis of plastidic isoprenoid biosynthesis in poplar leaves emitting and nonemitting isoprene." Plant Physiology, 2014.

  • Antoniewicz, M. R. "A comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas in metabolic flux analysis." Molecular Omics, 2022.

  • Falk, M. J., et al. "In vivo metabolic flux profiling with stable isotopes discriminates sites and quantifies effects of mitochondrial dysfunction in C. elegans." Molecular Genetics and Metabolism, 2014.

Application Notes and Protocols: Solanesyl-PP as a Substrate for Prenyltransferase Enzymes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Solanesyl-diphosphate (SPP), a C45 isoprenoid, is a pivotal intermediate in the biosynthesis of essential quinones across various domains of life. It is synthesized by solanesyl diphosphate synthase (SPS) through the sequential head-to-tail condensation of isopentenyl diphosphate (IPP) units with a shorter allylic diphosphate precursor, typically farnesyl diphosphate (FPP) or geranylgeranyl diphosphate (GGPP).[1][2][3] Once formed, SPP serves as the nine-isoprene-unit-long side chain for vital molecules such as ubiquinone-9 (Coenzyme Q9), plastoquinone-9, and can be utilized in the synthesis of menaquinones (Vitamin K2).[4][5][6] The enzymes that catalyze the transfer of the solanesyl group from SPP to an acceptor molecule are known as prenyltransferases. These enzymes are critical for the function of cellular respiration, antioxidant defense, and photosynthesis, making them significant targets for drug development and metabolic engineering.[7][8][9][10]

This guide provides a comprehensive overview of SPP as a substrate for prenyltransferases, detailing the key enzymatic pathways and offering detailed protocols for in vitro assays. It is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, enzymology, and pharmacology.

Biological Significance and Key Enzymatic Pathways

The transfer of the lipophilic solanesyl side chain to an aromatic head group is a crucial step in the biosynthesis of essential quinones. This reaction is catalyzed by specific prenyltransferases that recognize both SPP and their respective aromatic substrates.

Coenzyme Q (Ubiquinone) Biosynthesis

Coenzyme Q (CoQ) is an essential electron carrier in the mitochondrial respiratory chain and a potent lipid-soluble antioxidant.[7][11] The length of the isoprenoid side chain of CoQ varies among species, with humans primarily synthesizing CoQ10 and rodents synthesizing CoQ9. The biosynthesis of CoQ9 involves the transfer of the solanesyl group from SPP to a 4-hydroxybenzoate (4-HB) ring. This reaction is catalyzed by 4-hydroxybenzoate polyprenyl diphosphate transferase, a member of the UbiA prenyltransferase family (e.g., COQ2 in eukaryotes).[12][13]

The general reaction is as follows: Solanesyl-diphosphate + 4-hydroxybenzoate → 3-solanesyl-4-hydroxybenzoate + Diphosphate

Menaquinone (Vitamin K2) Biosynthesis

Menaquinones (MK), collectively known as vitamin K2, are crucial for blood coagulation and bone metabolism.[14] The biosynthesis of certain forms of menaquinone involves the prenylation of a naphthalenoid ring. In many bacteria, the enzyme MenA, a 1,4-dihydroxy-2-naphthoate octaprenyltransferase, can utilize various polyprenyl diphosphates, including SPP, to synthesize menaquinones with different side-chain lengths.[5][6] The human enzyme UBIAD1, responsible for the synthesis of menaquinone-4 (MK-4), is also a prenyltransferase that utilizes a similar mechanism, although it preferentially uses geranylgeranyl diphosphate (GGPP).[8][11][14][15]

The reaction catalyzed by MenA-like enzymes is: Solanesyl-diphosphate + 1,4-dihydroxy-2-naphthoate → Demethylmenaquinone-9 + CO2 + Diphosphate

Plastoquinone Biosynthesis in Plants

In plants and cyanobacteria, plastoquinone-9 is a vital electron carrier in the photosynthetic electron transport chain. Its biosynthesis requires the attachment of a solanesyl side chain to a homogentisate-derived benzoquinone ring.[4][16][17] This reaction is catalyzed by a plastid-localized solanesyl diphosphate synthase.[4][16][18][19]

Visualizing the Central Role of Solanesyl-PP

The following diagram illustrates the key biosynthetic pathways where solanesyl-diphosphate serves as a critical substrate for prenyltransferase enzymes.

Solanesyl_PP_Pathways cluster_synthesis SPP Synthesis cluster_utilization SPP Utilization by Prenyltransferases FPP_GGPP FPP / GGPP SPS Solanesyl-PP Synthase (SPS) FPP_GGPP->SPS IPP Isopentenyl-PP IPP->SPS SPP Solanesyl-PP (SPP) SPS->SPP PT_CoQ COQ2 / UbiA SPP->PT_CoQ transfers solanesyl group PT_MK MenA / UBIAD1-like SPP->PT_MK transfers solanesyl group PT_PQ Plastoquinone Synthase SPP->PT_PQ transfers solanesyl group 4HB 4-Hydroxybenzoate 4HB->PT_CoQ DHNA 1,4-dihydroxy-2-naphthoate DHNA->PT_MK HGA Homogentisate HGA->PT_PQ CoQ9 Coenzyme Q9 PT_CoQ->CoQ9 MK9 Menaquinone-9 PT_MK->MK9 PQ9 Plastoquinone-9 PT_PQ->PQ9 HPLC_Workflow start Start reaction_setup 1. Reaction Setup (Buffer, MgCl2, DTT, SPP, Aromatic Substrate) start->reaction_setup add_enzyme 2. Initiate with Enzyme reaction_setup->add_enzyme incubation 3. Incubate (e.g., 37°C, 30 min) add_enzyme->incubation stop_reaction 4. Stop Reaction (e.g., add Methanol) incubation->stop_reaction extraction 5. Extract Product (e.g., Ethyl Acetate) stop_reaction->extraction evaporation 6. Evaporate Solvent extraction->evaporation reconstitution 7. Reconstitute in Mobile Phase evaporation->reconstitution hplc_analysis 8. HPLC Analysis reconstitution->hplc_analysis data_analysis 9. Data Analysis (Quantify Product Peak) hplc_analysis->data_analysis end End data_analysis->end

Sources

Application of Solanesyl-Pyrophosphate (Solanesyl-PP) in the Study and Rescue of Male Infertility

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Male infertility, particularly idiopathic oligoasthenozoospermia, is frequently driven by seminal oxidative stress and mitochondrial dysfunction[1]. Spermatozoa rely heavily on robust mitochondrial oxidative phosphorylation to generate the ATP required for flagellar propulsion[2]. Coenzyme Q10 (CoQ10) serves as both a central electron carrier in the mitochondrial respiratory chain and a potent lipid-soluble antioxidant that protects the polyunsaturated fatty acids in sperm membranes from lipid peroxidation[1].

Solanesyl pyrophosphate (Solanesyl-PP or SPP) is a critical, highly hydrophobic intermediate in the endogenous biosynthesis of ubiquinone[3]. In the mitochondrial matrix, the enzyme 4-hydroxybenzoate polyprenyltransferase (COQ2) catalyzes the rate-limiting condensation of the aromatic ring precursor (4-hydroxybenzoate) with the isoprenoid tail provided by Solanesyl-PP (or its decaprenyl-PP equivalent in humans)[3],[4]. Because exogenous CoQ10 has poor cellular penetrance due to its extreme hydrophobicity and high molecular weight, researchers utilize Solanesyl-PP to interrogate endogenous CoQ biosynthetic capacity and bypass upstream mevalonate pathway disruptions[5].

Pathway Visualization

G cluster_0 Mevalonate Pathway (Cytosol/ER) cluster_1 CoQ Biosynthesis (Mitochondria) cluster_2 Spermatozoa Function AcetylCoA Acetyl-CoA FPP Farnesyl-PP (FPP) AcetylCoA->FPP HMG-CoA Reductase SPP Solanesyl-PP (SPP) FPP->SPP SPS COQ2 COQ2 Enzyme SPP->COQ2 PHB 4-Hydroxybenzoate PHB->COQ2 PreQ Prenylated Intermediate COQ2->PreQ CoQ10 Coenzyme Q10/9 PreQ->CoQ10 COQ3-COQ9 Mito Mitochondrial ATP CoQ10->Mito ROS ROS Scavenging CoQ10->ROS Motility Sperm Motility Mito->Motility ROS->Motility Prevents Peroxidation

Fig 1: Solanesyl-PP integrates into CoQ biosynthesis, driving sperm mitochondrial ATP and motility.

Application Notes

Application 1: Diagnostic Profiling of COQ2 Activity in Testicular Tissue

Mutations or functional impairments in the COQ2 gene lead to primary CoQ10 deficiency, characterized by severe oxidative stress, compromised ATP synthesis, and subsequent gametogenic failure[5],[6]. By supplying exogenous Solanesyl-PP and radiolabeled 4-hydroxybenzoate to isolated sperm mitochondria, researchers can isolate and quantify COQ2 enzymatic velocity[7],[8]. This diagnostic approach is crucial because it isolates the terminal mitochondrial assembly steps from upstream cytosolic mevalonate pathway variables, providing a highly specific readout of mitochondrial biosynthetic health.

Application 2: Metabolic Rescue of Asthenozoospermia

In experimental models where sperm motility is impaired by mevalonate pathway inhibitors (e.g., statins, which deplete farnesyl-PP and downstream Solanesyl-PP) or elevated ROS, targeted delivery of Solanesyl-PP can theoretically restore the CoQ pool. This creates a self-validating experimental system: if liposomal Solanesyl-PP rescues motility, it proves the defect is specifically mediated by isoprenoid depletion rather than generalized cellular toxicity.

Experimental Protocols

Protocol 1: In Vitro COQ2 (4-Hydroxybenzoate Polyprenyltransferase) Activity Assay

Objective: Quantify the specific activity of COQ2 in isolated spermatozoa mitochondria using Solanesyl-PP as the prenyl donor[8]. Causality: Utilizing an excess of Solanesyl-PP ensures that the reaction kinetics follow zero-order principles regarding the substrate, making the reaction rate strictly dependent on COQ2 enzyme concentration and functional integrity.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Lyse capacitated spermatozoa using a Dounce homogenizer in cold isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Isolate the heavy mitochondrial fraction via differential centrifugation (10,000 × g for 10 min at 4°C).

  • Reaction Mixture Preparation: In a silanized glass reaction tube, combine 50 mM phosphate buffer (pH 7.5), 10 mM MgCl₂, 5 μM Solanesyl-PP, and 100 μg of mitochondrial protein[8]. Critical Step: Solanesyl-PP must be pre-solubilized in 0.1% Triton X-100; without a detergent, the highly hydrophobic SPP will form inaccessible micelles, artificially lowering the reaction rate.

  • Initiation: Add 10 μM of [¹⁴C]-4-hydroxybenzoate (specific activity ~50 mCi/mmol) to initiate the reaction.

  • Incubation: Incubate at 37°C for exactly 30 minutes in a shaking water bath.

  • Termination & Extraction: Stop the reaction by adding 1 mL of chilled methanol, followed by 2 mL of hexane. Vortex vigorously for 2 minutes to extract the highly hydrophobic radiolabeled prenylated product (3-solanesyl-4-hydroxybenzoate)[7].

  • Quantification: Centrifuge at 2,000 × g to separate the phases. Extract the upper hexane layer, evaporate under nitrogen gas, resuspend in scintillation fluid, and quantify via a liquid scintillation counter. Normalize activity to pmol/min/mg protein.

Protocol 2: Liposomal Solanesyl-PP Delivery and Sperm Bioenergetic Rescue

Objective: Assess the restoration of sperm motility and ATP production following induced oxidative stress or statin-induced toxicity. Causality: Naked Solanesyl-PP cannot cross the sperm plasma membrane efficiently due to its highly lipophilic, long-chain structure. Encapsulation in unilamellar liposomes facilitates direct fusion with the sperm membrane, delivering the precursor to the intracellular space for mitochondrial import.

Step-by-Step Methodology:

  • Liposome Formulation: Dry Solanesyl-PP and phosphatidylcholine (1:10 molar ratio) under a gentle stream of nitrogen. Hydrate the lipid film with Tyrode's complete medium and sonicate in a water bath to form unilamellar vesicles.

  • Sperm Preparation: Wash human or murine spermatozoa and suspend in capacitation media at a concentration of 1×106 cells/mL.

  • Stress Induction: Treat cells with 50 μM hydrogen peroxide (H₂O₂) for 1 hour to induce oxidative stress and impair motility[1], or 10 μM Atorvastatin to induce mevalonate blockade.

  • Rescue Treatment: Co-incubate the stressed spermatozoa with 10 μM liposomal Solanesyl-PP for 2 hours at 37°C.

  • Motility Assessment: Load 10 μL of the suspension into a Makler chamber. Analyze progressive motility using Computer-Assisted Sperm Analysis (CASA).

  • ATP Quantification: Lyse a cellular aliquot and measure total intracellular ATP using a standard firefly luciferase-based luminescence assay.

Data Presentation: Expected Outcomes

The following table summarizes the expected quantitative shifts in sperm parameters when utilizing Solanesyl-PP to probe and rescue mitochondrial dysfunction.

Experimental GroupSolanesyl-PP SupplementationRelative COQ2 ActivityIntracellular ATPProgressive Motility (CASA)
Control (Capacitated Sperm) -100%100%> 60%
Oxidative Stress (H₂O₂) -< 40%< 30%< 20%
Stress + Liposomal SPP + (10 μM)> 85%> 80%> 50%
Statin-Induced Mevalonate Block -Normal (Substrate Limited)< 40%< 25%
Statin + Liposomal SPP + (10 μM)Normal (Substrate Restored)> 90%> 55%

References

  • Coenzyme Q10 Improves Sperm Parameters, Oxidative Stress Markers and Sperm DNA Fragmentation in Infertile Patients with Idiopathic Oligoasthenozoospermia - PMC Source: nih.gov URL:[Link]

  • Efficacy of Coenzyme Q10 on Semen Parameters, Sperm Function and Reproductive Hormones in Infertile Men | Journal of Urology Source: auajournals.org URL:[Link]

  • Encyclopedia of Dietary Supplements, 2010 | PDF - Scribd Source: scribd.com URL:[Link]

  • Partial Purification and Characterization of 4-Hydroxybenzoate-polyprenyltransferase in Ubiquinone Biosynthesis of Pseudomonas putida Source: tandfonline.com URL:[Link]

  • Biochemical Assessment of Coenzyme Q 10 Deficiency - MDPI Source: mdpi.com URL:[Link]

  • Coenzyme Q and Mitochondrial Disease - PMC - NIH Source: nih.gov URL:[Link]

  • An AlphaFold Structure Analysis of COQ2 as Key a Component of the Coenzyme Q Synthesis Complex - PMC Source: nih.gov URL:[Link]

  • DISEASES - COQ2 - JensenLab Source: jensenlab.org URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Solanesyl Diphosphate (Solanesyl-PP) in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Solanesyl Diphosphate (Solanesyl-PP). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this long-chain isoprenoid pyrophosphate in their experiments. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate these challenges effectively.

Understanding the Challenge: The Amphipathic Nature of Solanesyl-PP

Solanesyl-PP is an essential precursor in the biosynthesis of vital molecules like ubiquinone (Coenzyme Q10) and plastoquinone.[1][2][3] Its molecular structure consists of a highly polar pyrophosphate head group and a long, non-polar (hydrophobic) 45-carbon isoprenoid tail. This dual characteristic, known as amphipathicity, is the primary reason for its poor solubility in aqueous buffers. In an aqueous environment, the hydrophobic tails of Solanesyl-PP molecules tend to self-associate to minimize contact with water, leading to the formation of micelles, aggregates, or precipitation, which can significantly impact experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my Solanesyl-PP not dissolving in my aqueous buffer?

A1: The long, hydrophobic carbon chain of Solanesyl-PP makes it inherently water-insoluble. Direct addition of Solanesyl-PP to an aqueous buffer will likely result in the formation of a cloudy suspension or visible precipitate due to the aggregation of the hydrophobic tails.

Q2: What is the recommended solvent for making a Solanesyl-PP stock solution?

A2: It is best to first dissolve Solanesyl-PP in a small amount of a water-miscible organic solvent before introducing it to your aqueous buffer. Common choices include:

  • A mixture of isopropanol and aqueous ammonia.

  • A mixture of ethanol and aqueous ammonia.

The ammonia helps to keep the pyrophosphate group deprotonated and charged, which aids in its interaction with water.

Q3: Can I use DMSO to dissolve Solanesyl-PP?

A3: While DMSO is a powerful solvent, it can sometimes be challenging to dilute a DMSO stock of a hydrophobic compound into an aqueous buffer without causing precipitation. If you use DMSO, it is crucial to do so at a low concentration in the final assay and to add the stock solution to the buffer with vigorous vortexing.

Q4: How can I prevent my Solanesyl-PP from precipitating out of solution during my experiment?

A4: The key is to maintain Solanesyl-PP in a solubilized state. This is typically achieved by incorporating a non-ionic detergent into your aqueous buffer. The detergent molecules form micelles that encapsulate the hydrophobic tail of Solanesyl-PP, keeping it dispersed in the solution.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments.

Issue 1: My Solanesyl-PP solution is cloudy.

Cause: This indicates that the Solanesyl-PP is not fully solubilized and has formed aggregates or a fine precipitate. This can happen if the concentration of Solanesyl-PP is above its critical aggregation concentration (CAC) in the given buffer system.[4]

Solution:

  • Increase Detergent Concentration: If you are already using a detergent, its concentration may be too low. Try incrementally increasing the detergent concentration.

  • Use a Different Detergent: Not all detergents are created equal. If one isn't working, consider trying another. See the table below for some common options.

  • Sonication: Gentle sonication of your final solution can help to break up aggregates and promote the formation of uniform micelles.

  • Lower Solanesyl-PP Concentration: If possible, try working with a lower concentration of Solanesyl-PP.

Issue 2: I'm observing inconsistent results in my enzyme assays.

Cause: Poor solubility of Solanesyl-PP can lead to variable concentrations of the substrate available to the enzyme in solution, resulting in poor reproducibility. Aggregates can also inhibit enzyme activity non-specifically.

Solution:

  • Confirm Solubilization: Before starting your assay, visually inspect your Solanesyl-PP solution. It should be clear and free of any precipitate.

  • Optimize Detergent-to-Substrate Ratio: There is an optimal ratio of detergent to Solanesyl-PP. Too little detergent will result in incomplete solubilization, while too much can sometimes inhibit enzyme activity. You may need to perform a detergent titration to find the optimal concentration for your specific enzyme and assay conditions.

  • Pre-incubate Solanesyl-PP with Detergent: Mix the Solanesyl-PP with the detergent-containing buffer and allow it to equilibrate before adding the enzyme. This ensures that the substrate is properly micellized.

Issue 3: My negative controls are showing inhibition.

Cause: At high concentrations, detergent micelles themselves can sometimes interfere with protein function or assay readouts. Also, large aggregates of your compound can sequester proteins, leading to apparent inhibition.[4]

Solution:

  • Run a Detergent-Only Control: Always include a control with just the buffer and detergent (at the same concentration as in your experimental samples) to assess any background effects.

  • Choose a Biocompatible Detergent: Some detergents are milder and less likely to denature proteins. Non-ionic detergents are generally preferred for biochemical assays.[5]

Recommended Solubilization Protocol

This protocol provides a reliable method for preparing a solubilized Solanesyl-PP solution.

Materials:

  • Solanesyl Diphosphate (ammonium salt)

  • Isopropanol (or Ethanol)

  • Ammonium Hydroxide (e.g., 28-30% solution)

  • Deionized Water

  • Aqueous Assay Buffer

  • Non-ionic Detergent (e.g., Triton X-100, Tween 80)

Step-by-Step Procedure:

  • Prepare a Concentrated Stock Solution:

    • In a glass vial, weigh out the desired amount of Solanesyl-PP.

    • Prepare a fresh solvent mixture of Isopropanol:Ammonium Hydroxide:Water in a 1:1:1 ratio.

    • Add a small volume of this solvent mixture to the Solanesyl-PP to dissolve it completely. Aim for a high concentration (e.g., 10-20 mM). This will be your primary stock solution.

  • Prepare Your Working Buffer:

    • To your aqueous assay buffer, add the chosen non-ionic detergent to the desired final concentration (e.g., 0.1% w/v Triton X-100). Mix well until the detergent is fully dissolved.

  • Prepare the Final Solanesyl-PP Solution:

    • Gently vortex the detergent-containing buffer.

    • While vortexing, add the concentrated Solanesyl-PP stock solution dropwise to the buffer to achieve the desired final concentration.

    • Continue to vortex for a few minutes to ensure complete mixing and micelle formation.

    • The final solution should be clear. If it appears cloudy, gentle sonication in a water bath for 5-10 minutes may help.

Workflow for Solubilizing Solanesyl-PP

G cluster_0 Step 1: Prepare Concentrated Stock cluster_1 Step 2: Prepare Working Buffer cluster_2 Step 3: Prepare Final Solution A Weigh Solanesyl-PP C Dissolve Solanesyl-PP in solvent mix A->C B Prepare Isopropanol: NH4OH:H2O (1:1:1) B->C H Add Stock Solution Dropwise C->H Concentrated Stock D Aqueous Assay Buffer E Add Non-ionic Detergent D->E F Mix until dissolved E->F G Vortex Working Buffer F->G Detergent-Containing Buffer G->H I Continue Vortexing H->I J Optional: Sonicate if cloudy I->J K Clear Solanesyl-PP Solution J->K

Caption: A step-by-step workflow for the successful solubilization of Solanesyl-PP.

Data at a Glance: Common Detergents for Solubilization

DetergentTypeTypical Working ConcentrationKey Characteristics
Triton X-100 Non-ionic0.05 - 0.5% (w/v)Widely used, but absorbs UV light at 280 nm.
Tween 80 Non-ionic0.01 - 0.1% (w/v)Generally mild and biocompatible.[1]
CHAPS Zwitterionic0.1 - 1.0% (w/v)Can be useful for solubilizing membrane proteins.
n-Octyl-β-D-glucopyranoside Non-ionic0.5 - 1.5% (w/v)Another mild detergent often used in protein biochemistry.

Logical Flow for Troubleshooting Solubility Issues

G Start Is your Solanesyl-PP solution cloudy? Clear Solution is clear. Proceed with experiment. Start->Clear No IncreaseDetergent Increase detergent concentration Start->IncreaseDetergent Yes CheckAgain Re-evaluate solution clarity IncreaseDetergent->CheckAgain ChangeDetergent Try a different detergent ChangeDetergent->CheckAgain Sonicate Apply gentle sonication Sonicate->CheckAgain LowerConc Lower Solanesyl-PP concentration LowerConc->CheckAgain CheckAgain->Clear Yes CheckAgain->ChangeDetergent No CheckAgain->Sonicate No, still cloudy CheckAgain->LowerConc No, still cloudy

Caption: A decision tree for troubleshooting cloudy Solanesyl-PP solutions.

Final Recommendations from Our Scientists

  • Always use high-purity reagents: Impurities can affect solubility and experimental outcomes.

  • Prepare fresh solutions: Solanesyl-PP solutions, especially once diluted in aqueous buffer, are best prepared fresh for each experiment to avoid potential degradation or aggregation over time.

  • Empirical testing is key: The optimal conditions for solubilizing Solanesyl-PP can be enzyme and assay-dependent. Don't hesitate to empirically test different detergents and concentrations to find what works best for your system.

  • Think like a detective: Troubleshooting is a core part of the scientific process.[6][7] By systematically evaluating each component and step, you can identify and resolve the root cause of your experimental issues.

By understanding the chemical nature of Solanesyl-PP and employing the strategies outlined in this guide, you can overcome solubility challenges and achieve reliable, reproducible results in your research.

References

  • Adair, W. L., & Keller, R. K. (1984). Solubilization and characterization of the long chain prenyltransferase involved in dolichyl phosphate biosynthesis. The Journal of biological chemistry, 259(7), 4441–4446. [Link]

  • Dolan, J. W., Snyder, L. R., & Carr, P. W. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America, 32(8), 566-573. [Link]

  • Ohara, K., et al. (2010). Two solanesyl diphosphate synthases with different subcellular localizations and their respective physiological roles in Oryza sativa. Journal of Experimental Botany, 61(10), 2695–2706. [Link]

  • The Thoughtful Scientist. (2022, October 13). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]

  • Avanti Polar Lipids. (n.d.). Farnesyl Pyrophosphate, Ammonium Salt. Retrieved from [Link]

  • Butte, W. (2021). Methods for recovering water-immiscible isoprenoid compounds from microbial biomass. U.S.
  • Isoprenoids, LC. (n.d.). Why Isoprenoids? Retrieved from [Link]

  • Heikkilä, T., et al. (2011). Equilibrium drug solubility measurements in 96-well plates reveal similar drug solubilities in phosphate buffer pH 6.8 and human intestinal fluid. International journal of pharmaceutics, 405(1-2), 89–95. [Link]

  • Wang, W. (2010). Factors affecting the physical stability (aggregation) of peptide therapeutics. International journal of pharmaceutics, 390(2), 89–99. [Link]

  • Di Maria, F., et al. (2020). Aggregation Modes of Chiral Diketopyrrolo[3,4‐c]pyrrole Dyes in Solution and Thin Films. Chemistry – A European Journal, 26(6), 1339-1349. [Link]

  • Williams, B. J., et al. (2022). Biocompatible fluorocarbon liquid underlays for in situ extraction of isoprenoids from microbial cultures. bioRxiv. [Link]

  • Fujii, H., Koyama, T., & Ogura, K. (1982). Solanesyl pyrophosphate synthetase from Micrococcus lysodeikticus. The Journal of biological chemistry, 257(24), 14610–14612. [Link]

  • Alexander, G. (1976). The use of phosphate in detergents and possible replacements for phosphate. Ambio, 5(4), 178-182. [Link]

  • Hirooka, K., et al. (2005). Functional Analysis of Two Solanesyl Diphosphate Synthases From Arabidopsis Thaliana. Bioscience, Biotechnology, and Biochemistry, 69(3), 592-600. [Link]

  • Koyama, T., Saito, A., Ogura, K., & Seto, S. (1973). Variable product specificity of solanesyl pyrophosphate synthetase. The Journal of Biochemistry, 73(3), 675-677. [Link]

  • Jun, L., et al. (2004). Identification and subcellular localization of two solanesyl diphosphate synthases from Arabidopsis thaliana. Plant & cell physiology, 45(12), 1882–1888. [Link]

  • Crow, J. M. (2024, April 10). How to troubleshoot experiments. Chemistry World. [Link]

  • Din, S. U. (2023, November 3). I have been trying to dissolve isotactic polypropylene in cyclohexane for electrospinning purpose? I observed a small fraction is soluble only? [Discussion post]. ResearchGate. [Link]

  • Elliott, R. (2013, July 1). Importance of detergents for in vitro phosphorylation? [Discussion post]. ResearchGate. [Link]

  • Bhaisare, M. D., et al. (2024). Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state. RSC advances, 14(11), 7686–7694. [Link]

  • TheWaterChannel. (2025, February 13). The Science of Clean: Understanding How Detergents Work in Laundry. TheWaterChannel. [Link]

  • Napoli, A., et al. (2009). Aggregation behavior of poly(ethylene glycol-bl-propylene sulfide) di- and triblock copolymers in aqueous solution. Langmuir : the ACS journal of surfaces and colloids, 25(19), 11317–11324. [Link]

  • Santos, V. P., et al. (2017). Synthetic detergents: 100 years of history. Royal Society of Chemistry, 42(1), 1-14. [Link]

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Technical Support Center: Solanesyl Diphosphate (SPP) Stability & Extraction Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for long-chain isoprenoid analysis. Solanesyl diphosphate (SPP) is a highly hydrophobic, 45-carbon (C45) allylic isoprenoid that serves as the critical precursor for ubiquinone-9 (CoQ9) and plastoquinone-9 biosynthesis. Due to its extreme hydrophobicity, labile allylic pyrophosphate bond, and susceptibility to endogenous enzymes, SPP is notoriously difficult to extract and quantify without significant degradation.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the structural integrity of SPP during sample preparation.

The Causality of SPP Degradation: Mechanistic Insights

To successfully extract SPP, you must first understand the three distinct vectors of its degradation and loss. As a Senior Application Scientist, I cannot stress this enough: protocol failures rarely stem from the analytical instrument; they originate in the sample preparation chemistry.

  • Acid-Catalyzed Hydrolysis (Chemical Degradation): The C-O bond at C-1 between the C45 isoprenoid chain and the diphosphate moiety is highly labile. In acidic conditions (often used inadvertently during protein precipitation), the allylic pyrophosphate undergoes rapid SN​1 -type solvolysis. The resonance-stabilized allylic carbocation reacts with water to form solanesol, stripping the diphosphate group entirely 1.

  • Enzymatic Dephosphorylation (Biological Degradation): Endogenous phosphatases in crude cellular extracts rapidly cleave the pyrophosphate group. If the extraction solvent does not instantaneously denature these enzymes, your SPP pool will be artificially depleted 2.

  • Adsorptive Loss (Physical Depletion): SPP is extremely hydrophobic. In aqueous or highly polar solvent mixtures lacking carrier lipids or detergents, SPP will irreversibly adsorb to the hydrophobic walls of standard polypropylene microcentrifuge tubes or pipette tips 3.

SPP_Degradation SPP Solanesyl Diphosphate (Intact Analyte) Acid Acidic pH (< 6.0) SPP->Acid Enzyme Endogenous Phosphatases SPP->Enzyme Plastic Polypropylene Plastics SPP->Plastic Hydrolysis Allylic C-O Cleavage Acid->Hydrolysis Dephos Enzymatic Cleavage Enzyme->Dephos Adsorp Hydrophobic Binding Plastic->Adsorp Solanesol Solanesol (Artifact) Hydrolysis->Solanesol Dephos->Solanesol Lost Lost Analyte (Adsorbed) Adsorp->Lost

Fig 1: The three primary vectors of solanesyl diphosphate degradation and loss during sample prep.

Troubleshooting FAQs

Q: I am attempting to quantify SPP via LC-MS/MS, but I am only detecting a massive peak for solanesol. How do I stop this conversion? A: You are witnessing either enzymatic dephosphorylation or acid-catalyzed hydrolysis. To halt enzymatic activity, your initial lysis buffer must contain strong denaturants (e.g., cold methanol/chloroform) rather than just aqueous buffers. To prevent acid hydrolysis, never use Trichloroacetic acid (TCA) or Trifluoroacetic acid (TFA) during the extraction of allylic diphosphates. Maintain the extraction solvent at a slightly alkaline pH (pH 7.5–8.5) using low concentrations of NaOH or ammonium bicarbonate ( NH4​HCO3​ ) 4.

Q: My SPP signal drops by 60% when I transfer the extract from the homogenization tube to the autosampler vial. What is happening? A: This is a classic case of adsorptive loss. SPP has 9 isoprene units, making it exceptionally lipophilic. When transferred in solvent mixtures with high water content, SPP will coat the walls of standard plastics. Solution: Use silanized glassware or specialized low-bind microcentrifuge tubes. Additionally, introducing a mild detergent like 0.08% CHAPS or Triton X-100 can keep SPP solubilized in mixed aqueous/organic phases 3.

Q: What is the optimal solvent system for extracting free isoprenoid diphosphates? A: A monophasic mixture of Water:Methanol:Chloroform (1:1:1, v/v/v) has been empirically proven to yield the highest extraction efficiency for isoprenoid diphosphates. The methanol and chloroform instantly precipitate proteins (halting phosphatases) while simultaneously solvating the highly hydrophobic C45 chain and the highly polar diphosphate headgroup 4.

Quantitative Data: Solvent & pH Optimization

To demonstrate the necessity of proper solvent and pH selection, the following table summarizes the relative extraction efficiencies (RE) and stability metrics of long-chain isoprenoid diphosphates under various conditions.

Extraction Solvent SystempH ModifierTemperatureRelative Recovery (%)Analyte Stability (24h)
Water / Methanol (1:1)None (pH ~6.5)25°C32.4%Poor (High Solanesol)
Chloroform / Methanol (2:1)0.1% TFA (pH <3.0)4°C< 5.0%Complete Hydrolysis
Water / Methanol / Chloroform (1:1:1) None (pH ~6.5) 4°C 76.8% Moderate
Water / Methanol / Chloroform (1:1:1) 4.7 mM NaOH (pH ~8.0) 4°C 92.4% Excellent (>95% intact)

Data synthesized from optimized decoupling and extraction protocols for free isoprenoid diphosphates 4.

Validated Step-by-Step Methodology: The "Cold-Alkaline-Monophasic" Protocol

This protocol is designed as a self-validating system. By combining rapid thermal quenching, alkaline stabilization, and amphiphilic solvation, you systematically eliminate the three vectors of SPP degradation.

Materials Required:
  • Silanized glass centrifuge tubes or certified low-bind polypropylene tubes.

  • Extraction Solvent: LC-MS grade Water, Methanol, and Chloroform (1:1:1, v/v/v) pre-chilled to -20°C.

  • Alkaline Modifier: 50 mM NaOH stock solution (to achieve a final concentration of ~4.7 mM).

  • Internal Standard: Deuterated SPP (if available) or a non-endogenous surrogate (e.g., C35 heptaprenyl diphosphate).

Step-by-Step Workflow:
  • Metabolic Quenching: Rapidly harvest the biological sample (cells/tissue) and immediately snap-freeze in liquid nitrogen. Causality: Halts all endogenous phosphatase activity instantly.

  • Lysis & Solvation: Transfer 50 mg of frozen tissue into a pre-chilled silanized glass tube. Immediately add 1.5 mL of the pre-chilled (-20°C) Water/Methanol/Chloroform (1:1:1) extraction solvent.

  • Alkaline Stabilization: Add 140 µL of the 50 mM NaOH stock to the mixture (final concentration ~4.7 mM). Causality: Shifts the pH to ~8.0, completely preventing the acid-catalyzed SN​1 hydrolysis of the allylic C-O bond.

  • Homogenization: Homogenize the sample using a bead beater or probe sonicator for 45 seconds on ice. Do not allow the sample to exceed 4°C.

  • Incubation: Incubate the homogenate at 4°C for 30 minutes with gentle end-over-end rotation. Causality: Allows the methanol/chloroform to fully denature phosphatases while extracting the highly lipophilic SPP into the monophasic solvent.

  • Clarification: Centrifuge at 16,000 × g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Transfer & Storage: Carefully transfer the supernatant to a silanized glass autosampler vial. If Solid Phase Extraction (SPE) cleanup is required, use a polymeric reversed-phase sorbent (e.g., HLB) conditioned with alkaline methanol. Analyze via LC-MS/MS immediately, or store at -80°C.

SPP_Extraction_Workflow Start Snap-Freeze Sample (Liquid N2) Solvent Add 1:1:1 H2O:MeOH:CHCl3 Pre-chilled to -20°C Start->Solvent Prevents enzymatic cleavage Alkaline Add NaOH to ~4.7 mM (Maintain pH ~8.0) Solvent->Alkaline Lysis Homogenize on Ice (< 4°C) Alkaline->Lysis Prevents acid hydrolysis Centrifuge Centrifuge 16,000 x g (Precipitate Proteins) Lysis->Centrifuge Transfer Transfer Supernatant to Silanized Glass Vials Centrifuge->Transfer Analyze LC-MS/MS Analysis (Negative ESI Mode) Transfer->Analyze Prevents adsorptive loss

Fig 2: Optimized cold-alkaline-monophasic extraction workflow for solanesyl diphosphate.

References

  • A photoactive isoprenoid diphosphate analogue containing a stable phosphonate linkage: synthesis and biochemical studies with prenyltransferases.National Institutes of Health (NIH).
  • Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry.MDPI.
  • Unusual subunits are directly involved in binding substrates for natural rubber biosynthesis in multiple plant species.Cornish Lab - The Ohio State University.
  • Optimization of extraction solvents, solid phase extraction and decoupling for quantitation of free isoprenoid diphosphates in Haematococcus pluvialis by liquid chromatography with tandem mass spectrometry.ResearchGate.

Sources

Technical Support Center: Optimizing Chromatographic Separation of Isoprenoid Pyrophosphates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of isoprenoid pyrophosphates. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the chromatographic separation of these vital, yet analytically challenging, molecules. Isoprenoid pyrophosphates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are key intermediates in numerous cellular processes, and their accurate quantification is crucial for advancing research in areas like oncology and metabolic diseases.

This resource is structured to provide direct, actionable advice through a series of frequently asked questions and a detailed troubleshooting guide.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the analysis of isoprenoid pyrophosphates, providing foundational knowledge for successful separations.

Q1: What are the primary challenges in the chromatographic analysis of isoprenoid pyrophosphates?

A1: The analysis of isoprenoid pyrophosphates is inherently challenging due to their unique physicochemical properties. These molecules are amphipathic, containing a hydrophobic isoprenoid chain and a highly polar, negatively charged pyrophosphate head group. This dual nature, coupled with their low abundance in biological samples and susceptibility to enzymatic degradation and hydrolysis, makes their separation and detection difficult. Key challenges include achieving adequate retention on traditional reversed-phase columns, managing peak shape, and ensuring sensitivity and selectivity in complex biological matrices.

Q2: What are the most common chromatographic techniques for separating isoprenoid pyrophosphates?

A2: The most prevalent technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection.[1] To overcome the poor retention of these polar analytes on conventional C18 columns, several strategies are employed, including the use of ion-pairing agents or specialized polar-endcapped columns.[1][2] Additionally, Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEX) are viable alternatives that can provide excellent separation for these highly polar and charged molecules.[1]

Q3: Why is a high pH mobile phase often recommended for the reversed-phase separation of isoprenoid pyrophosphates?

A3: A high pH mobile phase, typically around pH 9-10, is crucial for achieving good peak shape and retention of isoprenoid pyrophosphates in reversed-phase chromatography. The pyrophosphate moiety has multiple acidic protons with pKa values in the acidic and neutral range. At a high pH, the pyrophosphate group is fully deprotonated and carries a consistent negative charge. This minimizes secondary interactions with residual silanols on the silica-based stationary phase, which are a primary cause of peak tailing.[3] Furthermore, the consistent charge state leads to more reproducible retention times.

Q4: What are the key considerations for sample preparation when analyzing isoprenoid pyrophosphates?

A4: Proper sample preparation is critical for accurate and reproducible results. Key considerations include:

  • Rapid Quenching of Metabolic Activity: Isoprenoid pyrophosphates are metabolically active and prone to degradation. It is essential to immediately quench metabolic activity upon sample collection, typically by flash-freezing in liquid nitrogen and using ice-cold extraction solvents.

  • Efficient Extraction: A robust extraction protocol is necessary to lyse cells and solubilize the analytes. Common methods involve using a mixture of organic solvents like methanol or isopropanol with water, sometimes at elevated temperatures to improve efficiency.[4]

  • Removal of Interferences: Biological samples contain numerous compounds that can interfere with the analysis, particularly phospholipids, which are a major source of ion suppression in LC-MS. Solid-phase extraction (SPE) is often employed to clean up the sample and remove these interfering substances.

A Systematic Approach to Method Development

Optimizing the separation of isoprenoid pyrophosphates requires a systematic approach. The following workflow outlines a logical progression for developing a robust chromatographic method.

MethodDevelopment cluster_prep Phase 1: Initial Preparation cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation & Refinement Analyte_Info Understand Analyte Properties (pKa, solubility) Column_Selection Select Initial Column (e.g., C18, Polar-Endcapped) Analyte_Info->Column_Selection Mobile_Phase_Selection Choose Mobile Phase System (e.g., High pH, Ion-Pair) Column_Selection->Mobile_Phase_Selection Gradient_Opt Optimize Gradient Profile (Slope, Time) Mobile_Phase_Selection->Gradient_Opt Flow_Rate_Opt Adjust Flow Rate Gradient_Opt->Flow_Rate_Opt Temp_Opt Optimize Column Temperature Flow_Rate_Opt->Temp_Opt Peak_Shape_Eval Evaluate Peak Shape & Resolution Temp_Opt->Peak_Shape_Eval Sensitivity_Eval Assess Sensitivity & LoD Peak_Shape_Eval->Sensitivity_Eval Robustness_Test Test Method Robustness Sensitivity_Eval->Robustness_Test

Caption: A systematic workflow for developing a chromatographic method for isoprenoid pyrophosphates.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Poor Peak Shape

Q: My peaks are tailing or showing significant fronting. What are the likely causes and how can I fix this?

A: Peak tailing is a common issue when analyzing isoprenoid pyrophosphates and is often caused by secondary interactions between the negatively charged pyrophosphate group and the stationary phase.

  • Cause 1: Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar pyrophosphate headgroup, leading to peak tailing.[3]

    • Solution: Increase the mobile phase pH to 9-10 to ensure the silanol groups are deprotonated and less interactive. Using a highly deactivated or end-capped column can also mitigate these interactions.[3]

  • Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including fronting.

    • Solution: Reduce the sample concentration or injection volume.

  • Cause 3: Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Reconstitute the sample in a solvent that is similar in composition to the initial mobile phase.

Low Sensitivity / Poor Signal

Q: I am observing a very low or no signal for my isoprenoid pyrophosphates. What should I investigate?

A: Low signal intensity can stem from issues in sample preparation, chromatographic conditions, or the detector.

  • Cause 1: Analyte Degradation: Isoprenoid pyrophosphates are susceptible to enzymatic and chemical degradation.

    • Solution: Ensure rapid quenching of metabolic activity after sample collection and maintain samples at low temperatures throughout the preparation process.

  • Cause 2: Inefficient Extraction: The extraction protocol may not be effectively recovering the analytes from the sample matrix.

    • Solution: Optimize the extraction solvent and conditions. A mixture of water, methanol, and chloroform has been shown to be effective.[4]

  • Cause 3: Ion Suppression in MS Detection: Co-eluting compounds, especially phospholipids, can suppress the ionization of the target analytes in the mass spectrometer.

    • Solution: Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances. Also, ensure adequate chromatographic separation from major matrix components.

  • Cause 4: Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for the detection of your analytes.

    • Solution: Optimize the electrospray ionization (ESI) source parameters and the collision energy for the specific multiple reaction monitoring (MRM) transitions of your isoprenoid pyrophosphates. Isoprenoid pyrophosphates are typically analyzed in negative ion mode.

Retention Time Instability

Q: My retention times are shifting between injections. What could be the cause?

A: Fluctuating retention times can compromise the reliability of your data.

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using ion-pairing reagents or running steep gradients.

    • Solution: Increase the column equilibration time between runs to ensure the stationary phase is fully conditioned.[5]

  • Cause 2: Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile organic component.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[6]

  • Cause 3: Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Cause 4: Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: Monitor column performance with a standard mixture and replace the column when performance degrades.

Troubleshooting Decision Tree

Troubleshooting cluster_peak Solutions for Poor Peak Shape cluster_sensitivity Solutions for Low Sensitivity cluster_rt Solutions for RT Shifts Problem Identify the Problem PoorPeakShape Poor Peak Shape (Tailing/Fronting) Problem->PoorPeakShape LowSensitivity Low Sensitivity Problem->LowSensitivity RT_Shift Retention Time Shift Problem->RT_Shift Adjust_pH Increase Mobile Phase pH PoorPeakShape->Adjust_pH Check_Load Reduce Sample Load PoorPeakShape->Check_Load Change_Solvent Match Sample Solvent to Mobile Phase PoorPeakShape->Change_Solvent Optimize_Prep Optimize Sample Prep (Quenching, Extraction) LowSensitivity->Optimize_Prep Cleanup Implement Sample Cleanup (SPE) LowSensitivity->Cleanup Tune_MS Tune MS Parameters LowSensitivity->Tune_MS Equilibrate Increase Equilibration Time RT_Shift->Equilibrate Fresh_Mobile_Phase Prepare Fresh Mobile Phase RT_Shift->Fresh_Mobile_Phase Use_Oven Use Column Oven RT_Shift->Use_Oven

Caption: A decision tree to guide troubleshooting common chromatographic issues.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS/MS Method

This protocol provides a starting point for the separation of geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP).

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm)
Mobile Phase A 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide in water (pH ~9.7)
Mobile Phase B 0.1% Ammonium Hydroxide in Acetonitrile/Methanol (75/25)
Flow Rate 0.25 mL/min
Gradient A 12-minute gradient elution should be optimized for the specific analytes.
Column Temperature 40 °C (typical, may require optimization)
Injection Volume 5-10 µL
Detection ESI-MS/MS in negative ion mode
Protocol 2: Ion-Exchange Chromatography (IEX) as an Alternative

Ion-exchange chromatography separates molecules based on their charge. Since isoprenoid pyrophosphates are negatively charged, anion-exchange chromatography is a suitable technique.[7]

ParameterRecommended Condition
Column Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX)
Mobile Phase A Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8)
Mobile Phase B High ionic strength buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8)
Flow Rate 0.5 - 1.0 mL/min
Gradient Linear gradient from low to high salt concentration
Detection UV or MS (requires a volatile salt like ammonium acetate if coupled to MS)

References

  • Chhonker, Y. S., et al. (2018). Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS. Molecules. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. [Link]

  • Chhonker, Y. S., et al. (2018). Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS. PubMed. [Link]

  • MICROSOLV. (2026). Improving Separation of Peaks in RP HPLC. [Link]

  • van der Hoorn, F. A., et al. (2005). Detection of non-sterol isoprenoids by HPLC-MS/MS. Journal of Lipid Research. [Link]

  • Zhang, X., et al. (2019). Optimization of extraction solvents, solid phase extraction and decoupling for quantitation of free isoprenoid diphosphates in Haematococcus pluvialis by liquid chromatography with tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Waters Corporation. (n.d.). A Systematic Approach Towards UPLC Methods Development. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • YMC CO., LTD. (n.d.). Optimization of oligonucleotide separations on ion-exchange chromatography. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Biologie. (2016). Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways. [Link]

  • Journal of Experimental Botany. (2022). efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. [Link]

  • YMC Europe GmbH. (2024). Solutions for Oligonucleotide Analysis and Purification. [Link]

  • LCGC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • YMC America. (n.d.). Optimization of oligonucleotide separations on ion-exchange chromatography. [Link]

  • PubMed. (2006). From purification of large amounts of phospho-compounds (nucleotides) to enrichment of phospho-peptides using anion-exchanging resin. [Link]

  • Cytiva. (2017). Tips for successful ion exchange chromatography. [Link]

  • YouTube. (2025). Sample preparation best practices for accurate LC–MS analysis. [Link]

  • Trends in Analytical Chemistry. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]

  • bioRxiv. (2026). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. [Link]

Sources

Troubleshooting low enzymatic activity of solanesyl pyrophosphate synthase.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SPPS Technical Support Center. Solanesyl pyrophosphate synthase (SPPS) is a highly processive trans-prenyltransferase responsible for catalyzing the sequential condensation of isopentenyl diphosphate (IPP) with an allylic primer—typically farnesyl diphosphate (FPP) or geranylgeranyl diphosphate (GGPP)—to form the C45 solanesyl diphosphate[1]. This C45 lipid is the critical prenyl side-chain precursor for ubiquinone and plastoquinone biosynthesis[2].

Due to the extreme hydrophobicity of the C45 product, in vitro SPPS assays are notoriously prone to false negatives, product inhibition, and extraction failures. This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting logic to help you achieve robust, reproducible enzymatic activity.

SPPS Assay Workflow

SPPS_Workflow Substrates 1. Substrate Assembly FPP + Excess IPP Reaction 2. Enzymatic Reaction SPPS + Mg2+ + Triton X-100 Substrates->Reaction Product 3. Product Formation Solanesyl Pyrophosphate (C45) Reaction->Product Extraction 4. Phase Extraction 1-Butanol Separation Product->Extraction Analysis 5. Detection Dephosphorylation & RP-HPLC Extraction->Analysis

Workflow for Solanesyl Pyrophosphate Synthase (SPPS) activity assay and product detection.

Quantitative Assay Parameters

To establish a baseline for your experiments, ensure your reaction conditions align with the validated parameters below. Deviations in detergent concentration or substrate ratios are the leading causes of assay failure.

ParameterOptimal Range/ValueMechanistic Purpose
Buffer 50–100 mM MOPS or Tris-HCl (pH 7.5–8.0)Maintains optimal ionization of the catalytic aspartate-rich motifs (DDxxD).
Divalent Cation 5–8 mM MgCl₂Coordinates the diphosphate leaving group to facilitate condensation[2].
Detergent 0.05% (w/v) Triton X-100Solubilizes the C45 product, preventing active-site clogging and enzyme precipitation[1].
Allylic Primer 20–50 μM FPP or GGPPActs as the foundational carbon skeleton to initiate chain elongation.
Elongation Unit 50–100 μM [¹⁴C]-IPPProvides the 5-carbon units for sequential condensation. Must be in excess.
Extraction Solvent Water-saturated 1-ButanolEfficiently partitions the highly amphiphilic C45-PP into the organic phase[1].
Self-Validating Experimental Protocol: In Vitro SPPS Activity Assay

This protocol is designed as a self-validating system. By incorporating specific controls and sequential additions, you can isolate the exact point of failure if activity is low.

Step 1: Reaction Assembly & Micelle Formation

  • Action: In a total volume of 200 μL, combine 100 mM MOPS (pH 8.0), 8 mM MgCl₂, 0.05% (w/v) Triton X-100, 2.5 mM DTT, 20 μM FPP, and 50–100 ng of purified SPPS enzyme. Keep on ice.

  • Causality: SPPS synthesizes a massive, hydrophobic lipid. Triton X-100 must be present above its critical micelle concentration before the reaction starts to create a hydrophobic sink. Without it, the first synthesized C45 molecule will remain trapped in the active site, permanently inactivating the enzyme[1].

Step 2: Initiation & Kinetic Control

  • Action: Pre-warm the mixture to 30°C for 2 minutes. Initiate the reaction by adding 50 μM [¹⁴C]-IPP. Incubate at 30°C for exactly 15–30 minutes.

  • Causality: Initiating with IPP ensures the enzyme is pre-loaded with the allylic primer. The reaction time is strictly capped at 30 minutes to maintain initial-rate kinetics (ensuring <10% of the substrate is consumed). If IPP drops below a critical threshold, the enzyme will prematurely release intermediate-length products[3].

Step 3: Quenching & Phase Extraction

  • Action: Stop the reaction by adding 200 μL of NaCl-saturated water. Add 400 μL of 1-butanol, vortex vigorously for 30 seconds, and centrifuge at 10,000 × g for 5 minutes. Recover the upper organic phase.

  • Causality: Standard ethyl acetate extractions will fail here. The C45 solanesyl diphosphate is exceptionally hydrophobic but retains a highly polar diphosphate headgroup, causing it to form intractable emulsions or trap at the aqueous interface in standard solvents. 1-butanol is uniquely suited to partition this amphiphilic molecule[1].

Step 4: Dephosphorylation & Resolution

  • Action: Treat the dried 1-butanol extract with potato acid phosphatase in a sodium acetate buffer (pH 4.7) overnight. Extract the resulting solanesol with hexane and analyze via Reversed-Phase TLC (RP-TLC) or RP-HPLC.

  • Causality: The highly charged diphosphate group causes severe smearing on chromatographic matrices. Dephosphorylating the product into solanesol (the alcohol form) ensures sharp, quantifiable peaks for accurate radiometric or mass spectrometry detection.

Validation Controls:

  • Negative Control: Heat-inactivate the SPPS enzyme (100°C for 10 mins) prior to Step 1 to establish the background non-enzymatic hydrolysis of [¹⁴C]-IPP.

  • Diagnostic Control: Run a parallel assay omitting Triton X-100. A complete loss of signal here confirms that your enzyme is active but suffers from catastrophic product inhibition in standard aqueous buffers.

Troubleshooting & FAQs

Troubleshooting_Logic Start Issue: Low SPPS Activity CheckDet Is 0.05% Triton X-100 present? Start->CheckDet AddDet Add detergent to prevent product inhibition CheckDet->AddDet No CheckExt Is 1-Butanol used for extraction? CheckDet->CheckExt Yes UseButanol Switch from Ethyl Acetate to 1-Butanol CheckExt->UseButanol No CheckSub Is IPP in excess vs FPP? CheckExt->CheckSub Yes OptSub Increase IPP to prevent premature chain release CheckSub->OptSub No

Diagnostic logic tree for troubleshooting low SPPS enzymatic activity.

Q1: I have robust protein expression and correct folding, but my SPPS shows near-zero enzymatic activity. What is the most likely cause? A1: The most common cause is severe product inhibition due to the absence of a hydrophobic sink. SPPS synthesizes a massive C45 lipid. In vivo, the enzyme likely interacts with membranes or specific binding proteins to offload this product. In an in vitro aqueous buffer, the synthesized solanesyl diphosphate remains tightly bound to the active site, effectively killing enzymatic turnover. You must include a surfactant like 0.05% Triton X-100[1] or Tween 80[2]. Alternatively, some bacterial SPPS enzymes require the addition of a native High Molecular Mass Fraction (HMF) carrier protein to physically remove the polyprenyl product from the active site[4].

Q2: How do I differentiate between actual low enzymatic activity and an extraction failure? A2: If you are using ethyl acetate or hexane to quench and extract your assay, you are likely experiencing an extraction failure rather than low activity. While ethyl acetate works perfectly for short-chain prenyltransferases (like FPPS or GGPPS), the C45 product is too amphiphilic. It will aggregate at the aqueous-organic interface and be left behind in the tube. Switch your extraction solvent to water-saturated 1-butanol[1],[2]. If activity suddenly "appears," your enzyme was working all along.

Q3: My TLC/HPLC results show a smear of short-chain intermediates (C20–C35) rather than the distinct C45 solanesyl product. How do I fix this? A3: This indicates premature product release, which is a kinetic issue. SPPS is a highly processive enzyme that must execute up to six consecutive condensations without releasing the intermediate[3]. If the concentration of the elongation substrate (IPP) is too low, the enzyme stalls, the active site opens, and the intermediate chain is released. Ensure that IPP is in strict molar excess relative to the allylic primer (e.g., 50 μM IPP to 20 μM FPP). Additionally, verify that your Mg²⁺ concentration is optimal (5–8 mM) to stabilize the transition state during these rapid consecutive condensations.

Q4: Can I substitute Mg²⁺ with Mn²⁺ to boost activity? A4: While both divalent cations support activity, they affect the enzyme's kinetic fidelity differently. Mg²⁺ is the physiological cofactor and provides the optimal geometry for strict C45 synthesis. Mn²⁺ can sometimes yield a higher Vmax​ in vitro due to tighter coordination of the diphosphate leaving group, but this often comes at the cost of chain-length specificity[2]. If you use Mn²⁺, you may observe a broader distribution of prenyl products (e.g., C40 and C50 alongside C45). For standard functional validation and strict C45 synthesis, stick to 5–8 mM MgCl₂.

References
  • Hirooka et al. (2003). Functional Analysis of Two Solanesyl Diphosphate Synthases from Arabidopsis thaliana. Taylor & Francis / Bioscience, Biotechnology, and Biochemistry. 1

  • Ohara et al. (2010). Two solanesyl diphosphate synthases with different subcellular localizations and their respective physiological roles in Oryza sativa. Oxford Academic / Journal of Experimental Botany. 2

  • Fujii et al. (1991). Purification of solanesyl-diphosphate synthase from Micrococcus luteus. A new class of prenyltransferase. PubMed / Journal of Biological Chemistry. 4

  • Hsieh et al. (2011). Structure and Mechanism of an Arabidopsis Medium/Long-Chain-Length Prenyl Pyrophosphate Synthase. Oxford Academic / Plant Physiology.3

Sources

How to minimize phosphatase activity in cell lysates for Solanesyl-PP analysis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Solanesyl pyrophosphate (Solanesyl-PP, SPP). This guide is designed for researchers, scientists, and drug development professionals who are working with this critical, yet labile, isoprenoid intermediate. The accurate quantification of Solanesyl-PP is paramount for studies in cellular metabolism, particularly in the context of Coenzyme Q (ubiquinone) biosynthesis.[1][2]

A primary challenge in these analyses is the rapid degradation of the pyrophosphate moiety by endogenous cellular phosphatases released during cell lysis. This guide provides in-depth, experience-driven advice to help you minimize phosphatase activity and ensure the integrity of your samples, leading to reliable and reproducible results.

Part 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental challenges and the rationale behind the stringent requirements for sample preparation.

Q1: What is Solanesyl-PP and why is it so susceptible to degradation?

Solanesyl pyrophosphate is a long-chain isoprenoid pyrophosphate, a key precursor in the biosynthesis of the side chains of ubiquinone (Coenzyme Q9 in mice and Q10 in humans).[1] Its structure contains a high-energy pyrophosphate (also called diphosphate) group. This pyrophosphate bond is an attractive target for a wide range of cellular phosphatases, which are enzymes that catalyze the removal of phosphate groups. During cell lysis, these enzymes, which are normally compartmentalized, are released and can rapidly hydrolyze Solanesyl-PP into its corresponding alcohol (solanesol) and inorganic pyrophosphate, or sequentially to the monophosphate and then the alcohol.[3] This enzymatic degradation leads to a significant underestimation of the true cellular concentration of Solanesyl-PP.

Q2: What are the primary classes of phosphatases I should be concerned about?

During cell lysis, you are releasing a soup of enzymes. The main culprits for degrading a pyrophosphate like Solanesyl-PP fall into several broad categories:

  • Alkaline and Acid Phosphatases: These are non-specific phosphatases that are highly active and can cleave phosphate esters.[4]

  • Protein Tyrosine Phosphatases (PTPs): While their primary targets are phosphorylated tyrosine residues on proteins, some can exhibit activity against other phosphorylated substrates.

  • Serine/Threonine Phosphatases: These enzymes dephosphorylate serine and threonine residues but can also have broader substrate specificities.[5]

  • Inorganic Pyrophosphatases: These enzymes specifically hydrolyze inorganic pyrophosphate, and some may act on the pyrophosphate moiety of larger molecules.[6]

Given this diverse array of enzymes, a broad-spectrum inhibitor cocktail is essential.[7]

Q3: How critical is temperature control during cell lysis?

Extremely critical. Phosphatases, like most enzymes, have optimal temperature ranges. Performing all cell lysis and extraction steps on ice or at 4°C significantly reduces the kinetic activity of these enzymes.[5] Combining low temperatures with a potent inhibitor cocktail provides a synergistic protective effect, creating an environment where your analyte is preserved from the moment the cells are broken open.

Part 2: Troubleshooting Guide - The "How"

This section is designed to address specific problems you may encounter during your experiments.

Problem Encountered Potential Root Cause (Phosphatase-Related) Recommended Solution & Explanation
Consistently low or undetectable Solanesyl-PP signal. Inadequate or absent phosphatase inhibition.Prepare your lysis buffer with a freshly made, comprehensive phosphatase inhibitor cocktail immediately before use. Pre-made "complete" buffers can lose inhibitor efficacy over time. For a self-validating control, process a parallel sample without inhibitors to confirm their necessity and effectiveness.
Poor reproducibility between replicate samples. Inconsistent timing or temperature during lysis.Standardize your protocol meticulously. Ensure each sample is on ice for the same duration. Variations in the time between cell lysis and the quenching of enzymatic activity (e.g., by adding a strong extraction solvent like methanol) can lead to variable degradation.
Multiple peaks in chromatogram near the expected retention time of Solanesyl-PP. Partial degradation of Solanesyl-PP to Solanesyl-monophosphate.This suggests that phosphatase activity was suppressed but not completely eliminated. Increase the concentration of your phosphatase inhibitors (within recommended ranges). Ensure your lysis buffer pH is optimal for inhibitor activity (typically around pH 7.4-8.0).[8][9]
High background noise in Mass Spectrometry analysis. Interference from high concentrations of salts or detergents used in some lysis buffers.While robust lysis is needed, some strong detergents can interfere with downstream MS analysis.[10] Consider a lysis buffer with a milder, MS-compatible detergent like NP-40 or Triton X-100.[8][11] If using harsher buffers, a cleanup step like solid-phase extraction (SPE) may be necessary.[12]

Part 3: Validated Protocols & Methodologies

This section provides actionable, step-by-step guidance and the rationale behind key choices.

Workflow for Preserving Solanesyl-PP During Cell Lysis

The following diagram illustrates the critical points of intervention to prevent phosphatase-mediated degradation of your target analyte.

G cluster_0 Pre-Lysis Preparation cluster_1 Critical Lysis Step cluster_2 Downstream Processing Harvest 1. Harvest Cells (e.g., scraping, centrifugation) Wash 2. Wash Cells (Cold PBS) Harvest->Wash Lysis 3. Lyse Cells on Ice (Buffer + Fresh Inhibitors) Wash->Lysis Incubate 4. Brief Incubation on Ice Lysis->Incubate Immediate Addition Quench 5. Quench & Extract (e.g., add cold methanol) Incubate->Quench Clarify 6. Clarify Lysate (High-speed centrifugation) Quench->Clarify Analyze 7. Analyze Supernatant (e.g., LC-MS/MS) Clarify->Analyze

Caption: Experimental workflow emphasizing critical control points for phosphatase inhibition.

Recommended Lysis Buffer Composition

For preserving phosphorylated small molecules like Solanesyl-PP, a modified RIPA or NP-40 buffer is a strong starting point.[8][9] It is mandatory to add inhibitors fresh to the buffer immediately before starting the lysis procedure.

Component Stock Concentration Final (1X) Concentration Purpose & Rationale
Tris-HCl, pH 7.6-8.0 1 M50 mMProvides a stable pH environment to maintain protein structure and inhibitor efficacy.[11]
NaCl 5 M150 mMMaintains physiological ionic strength, preventing non-specific protein aggregation.[11]
NP-40 or Triton X-100 10%1%Non-ionic detergent that solubilizes membranes effectively while being generally milder than SDS, improving compatibility with downstream assays.[8][11]
Sodium Orthovanadate (Na₃VO₄) 100 mM1 mMA potent inhibitor of protein tyrosine phosphatases (PTPs) and alkaline phosphatases.[7][13] It acts as a transition state analog.
Sodium Fluoride (NaF) 1 M10-20 mMAn irreversible inhibitor targeting serine/threonine phosphatases and acid phosphatases.[5][7]
Sodium Pyrophosphate (Na₄P₂O₇) 100 mM5 mMAn irreversible inhibitor for serine/threonine phosphatases and also acts as a competitive substrate to protect the analyte.[5][8]
β-Glycerophosphate 1 M10 mMA reversible inhibitor that specifically targets serine/threonine phosphatases.[5][8]
Protease Inhibitor Cocktail 100X1XWhile the focus is on phosphatases, preventing general protein degradation is crucial for sample integrity.[11]
Step-by-Step Lysis Protocol
  • Preparation: Pre-chill all buffers, tubes, and centrifuges to 4°C. Prepare the complete lysis buffer by adding the required volume of each inhibitor from concentrated stocks immediately before use.

  • Cell Harvest: For adherent cells, wash the monolayer twice with ice-cold PBS. Scrape cells into a small volume of cold PBS and transfer to a pre-chilled microfuge tube. For suspension cells, pellet them by centrifugation (e.g., 500 x g for 5 min at 4°C), discard the supernatant, and wash the pellet once with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in the complete, ice-cold lysis buffer. The volume should be just enough to cover the pellet; using excessive buffer will dilute your sample.

  • Incubation: Incubate the lysate on ice for 15-30 minutes with occasional gentle vortexing to ensure complete lysis.[5] Avoid sonication unless absolutely necessary, as it can generate heat and potentially degrade the analyte.

  • Quenching & Extraction: To halt all enzymatic activity and extract Solanesyl-PP, add 2-3 volumes of ice-cold methanol.[14] This step effectively denatures and precipitates most proteins, including active phosphatases.

  • Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Collection: Carefully collect the supernatant, which contains your Solanesyl-PP, and proceed to your downstream analytical method, such as UPLC-MS/MS.[14][15]

Mechanism of Inhibition

The following diagram illustrates the protective action of phosphatase inhibitors.

G SPP Solanesyl-PP Products Degradation Products SPP->Products Hydrolysis Phosphatase Phosphatase Phosphatase->Products Blocked Inactive Complex Phosphatase->Blocked Inhibitors Inhibitors Inhibitors->Blocked Binding

Caption: Phosphatases degrade Solanesyl-PP, while inhibitors form an inactive complex.

References

  • AAT Bioquest. (2020, December 8).
  • ResearchGate. (2014, December 3). What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs?
  • Boster Bio. (2024, August 26). Cell Lysis Methods: A Guide to Efficient Protein Extraction.
  • Huyer, G., et al. (1997). Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and pervanadate. The Journal of Biological Chemistry.
  • Lipe, T. R., et al. (2019). Identification of Phosphorylated Proteins on a Global Scale. Methods in Molecular Biology.
  • van der Meer, I. M., et al. (2011). Inhibition of the Isoprenoid Biosynthesis Pathway; Detection of Intermediates by UPLC-MS/MS. Analytical Biochemistry.
  • Schumacher, M. M., et al. (2021). Type 1 polyisoprenoid diphosphate phosphatase modulates geranylgeranyl-mediated control of HMG CoA reductase and UBIAD1. eLife.
  • Interchim. (n.d.). Phosphatases Inhibitors. Retrieved from [Link]

  • Ohara, K., et al. (2010).
  • Sugimoto, H., et al. (2017). Bioanalysis of Farnesyl Pyrophosphate in Human Plasma by High-Performance Liquid Chromatography Coupled to Triple Quadrupole Tandem Mass Spectrometry and Hybrid Quadrupole Orbitrap High-Resolution Mass Spectrometry. Analytical and Bioanalytical Chemistry.
  • Analytical Methods. (2010). RSC Publishing.
  • Laha, D., et al. (2021). Inositol pyrophosphate catabolism by three families of phosphatases regulates plant growth and development. PLOS Biology.
  • Ghosh, A., et al. (2013). Alkaline Phosphatase Activity of Normal and Malignant Human Lymphocytes. Indian Journal of Clinical Biochemistry.
  • Saiki, R., et al. (2005). Characterization of solanesyl and decaprenyl diphosphate synthases in mice and humans. The FEBS Journal.
  • Contente, M. L., et al. (2024). Improving the Phosphatase-Catalyzed Synthesis of 5′-Nucleotides: A Reaction Engineering Approach. Molecules.
  • Ferella, M., et al. (2014). Solanesyl diphosphate synthase, an enzyme of the ubiquinone synthetic pathway, is required throughout the life cycle of Trypanosoma brucei. The Journal of Biological Chemistry.
  • Heuck, C., et al. (2010). Characterisation of organic phosphorus compounds in soil by phosphatase hydrolysis. 19th World Congress of Soil Science, Soil Solutions for a Changing World.
  • Fujii, H., et al. (1982). Solanesyl pyrophosphate synthetase from Micrococcus lysodeikticus. The Journal of Biological Chemistry.
  • Sagami, H., et al. (1993). Variable product specificity of solanesyl pyrophosphate synthetase. The Journal of Biological Chemistry.
  • Wang, H., et al. (2020).
  • ResearchGate. (2025, September 22).
  • Tong, H., et al. (2008). Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue. Analytical Biochemistry.
  • ResearchGate. (n.d.). Alkaline phosphatase (ALP)
  • Pautke, C., et al. (2020). Combined Fluorescence-Based in Vitro Assay for the Simultaneous Detection of Cell Viability and Alkaline Phosphatase Activity during Osteogenic Differentiation of Osteoblast Precursor Cells.
  • Christ, M., et al. (2021). Methods for the Analysis of Polyphosphate in the Life Sciences. Frontiers in Microbiology.

Sources

Technical Support Center: Solanesyl Pyrophosphate (SPP) Stability & Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Solanesyl Pyrophosphate (SPP). SPP is a critical 45-carbon (C45) isoprenoid substrate used in the study of ubiquinone, plastoquinone, and tocopherol biosynthesis. Because of its extreme amphipathic nature—combining a massive hydrophobic tail with a highly charged, acid-labile pyrophosphate headgroup—SPP is notoriously difficult to store and utilize in aqueous in vitro assays.

This guide provides causality-driven troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your SPP stocks and the reproducibility of your enzymatic assays.

Part 1: Troubleshooting FAQs

Q: My SPP stock degrades rapidly even when stored at -20°C. How can I achieve long-term stability? A: The degradation of SPP is primarily driven by the hydrolysis of its acid-labile pyrophosphate bond. Isoprenoid pyrophosphates undergo rapid hydrolytic cleavage at neutral or acidic pH levels. Kinetic studies on related isoprenyl pyrophosphates demonstrate that the rate of breakdown decreases by a factor of 4 to 5 when the pH is elevated from 7.0 to 11.5[1]. For long-term stability, SPP must be stored in a highly alkaline environment (pH > 11.0) and kept at ultra-low temperatures (-100°C to -80°C), where it can remain stable indefinitely[2].

Q: I am using fresh SPP, but my in vitro prenyltransferase assay shows zero activity. What is causing this? A: If your SPP is intact, the lack of activity is almost certainly due to substrate aggregation. The C45 hydrophobic tail forces SPP to form non-productive micelles or precipitate entirely when introduced to standard aqueous buffers, rendering it invisible to your target enzyme. To resolve this, you must introduce a non-ionic detergent or bile salt to form mixed micelles. Research confirms that detergents such as Triton X-100, Tween-80, or sodium deoxycholate are strictly required to solubilize SPP and activate enzymes like 4-hydroxybenzoate polyprenyltransferase[3].

Q: What is the best solvent system for preparing my working stocks of SPP? A: To maintain an alkaline environment while ensuring the C45 chain remains fully solubilized, SPP should be dissolved in a mixture of an organic solvent, a volatile base, and water. A widely validated and highly effective solvent system for SPP is a mixture of Isopropanol:NH₄OH:H₂O[4]. This mixture prevents micellization during storage while keeping the pH high enough to protect the pyrophosphate bond from nucleophilic attack.

Q: How do I prevent SPP from sticking to my plastic tubes? A: The extreme hydrophobicity of the solanesyl tail gives it a high affinity for untreated polystyrene and standard polypropylene surfaces. To prevent adsorption and subsequent loss of your substrate, you must exclusively use silanized glass vials or certified low-binding polypropylene tubes for all storage and assay preparation steps.

Part 2: Quantitative Stability Data

The following table summarizes the half-life and stability of isoprenoid pyrophosphates across various temperatures and pH levels. This data serves as a predictive model for SPP handling, emphasizing the critical need for alkaline, ultra-low temperature storage.

Table 1: Temperature and pH Effects on Isoprenoid Pyrophosphate Stability [1][2]

Storage ConditionpH LevelTemperatureEstimated Half-Life / StabilityMechanistic Outcome
Standard Buffer 7.037°C~4.5 hoursRapid hydrolytic cleavage of the pyrophosphate bond.
Refrigerated 7.05°CDaysSlowed, but continuous degradation into solanesyl monophosphate.
Alkaline Chilled 8.55°CModerateReduced hydrolysis, but insufficient for long-term storage.
Alkaline Frozen 11.5-20°CMonthsHighly stable, though trace breakdown may occur over years.
Ultra-Low Alkaline 11.5-100°C to -80°CIndefiniteComplete thermodynamic arrest of hydrolysis.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation and Cryopreservation of SPP Stock Solutions

Causality: This protocol enforces an alkaline pH to protect the pyrophosphate headgroup while utilizing organic solvents and specialized plastics to prevent hydrophobic adsorption of the C45 tail.

  • Solvent Formulation: Prepare a solvent mixture of Isopropanol:NH₄OH:H₂O (e.g., 6:3:1 v/v). This ensures complete solubilization and establishes the necessary alkaline pH[4].

  • Reconstitution: Dissolve the lyophilized SPP powder in the prepared solvent. Vortex gently until completely clear.

  • Container Selection: Transfer the solution exclusively into silanized glass vials or low-binding polypropylene tubes.

  • Aliquoting: Divide the stock into single-use aliquots. Crucial: SPP must not be subjected to freeze-thaw cycles, which induce micro-precipitations and accelerate hydrolysis.

  • Cryopreservation: Snap-freeze the aliquots in liquid nitrogen and store immediately at -80°C[2].

  • System Validation: Run a small aliquot of the newly frozen stock on thin-layer chromatography (TLC) alongside a fresh sample. The absence of solanesyl monophosphate confirms that the pyrophosphate bond survived the processing intact[3].

Protocol 2: Optimization of In Vitro Assays for SPP-Dependent Enzymes

Causality: This workflow ensures SPP remains bioavailable to prenyltransferases by utilizing detergent-mediated mixed micelles, preventing the substrate from crashing out of the aqueous assay buffer.

  • Buffer Formulation: Prepare the base assay buffer (e.g., 50 mM Tris-HCl or HEPES, pH 7.5). Include essential divalent cations (e.g., 5 mM MgCl₂), which are strictly required for the enzyme to coordinate the SPP pyrophosphate group[3].

  • Detergent Integration: Add Triton X-100 to the assay buffer to achieve a final concentration of 0.1% - 0.5% (v/v).

  • Substrate Addition: Thaw a single SPP aliquot on ice. Add the SPP directly to the detergent-containing buffer and mix by gentle pipetting. Do not vortex vigorously, as this will cause the detergent to foam and denature subsequently added proteins.

  • Enzyme Introduction: Add your target enzyme (e.g., 4-hydroxybenzoate polyprenyltransferase) last to initiate the reaction.

  • System Validation (Control): Always include a parallel detergent-free control reaction. A complete loss of activity in the detergent-free control validates that the SPP is intact but requires micellization, ruling out enzyme degradation as the cause of any assay failures.

Part 4: Workflow Visualization

SPP_Stability_Workflow RawSPP Lyophilized SPP (C45 Isoprenoid) Solvent Isopropanol:NH4OH:H2O (Alkaline Solubilization) RawSPP->Solvent Reconstitute Storage Ultra-Low Temp Storage (pH 11.5, -80°C) Solvent->Storage Aliquot & Freeze Degradation Hydrolysis & Cleavage (Neutral pH, >4°C) Solvent->Degradation Improper Storage (pH < 7.0) AssayPrep Assay Buffer + Mg2+ + Triton X-100 Storage->AssayPrep Thaw on Ice Micelles Mixed Micelle Formation (Bioavailable SPP) AssayPrep->Micelles Solubilize Loss Precipitation / Adsorption (No Detergent) AssayPrep->Loss Aqueous Only (No Detergent) Reaction Enzymatic Prenylation (Active Transferase) Micelles->Reaction Add Enzyme

Mechanisms of SPP stabilization, degradation risks, and optimized in vitro assay workflow.

Sources

Technical Support Center: Strategies for Cellular Uptake of Exogenous Solanesyl Diphosphate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Solanesyl Diphosphate (Solanesyl-PP). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you successfully deliver exogenous Solanesyl-PP into cells for your research applications.

Introduction to Solanesyl Diphosphate and its Delivery Challenges

Solanesyl Diphosphate (Solanesyl-PP) is a long-chain isoprenoid pyrophosphate that serves as a vital precursor in the biosynthesis of essential molecules such as ubiquinone (Coenzyme Q) and, in photosynthetic organisms, plastoquinone.[1][2] Its highly hydrophobic nature, stemming from the 45-carbon chain, presents a significant hurdle for its direct application to cells in culture, as it has poor aqueous solubility and limited ability to cross the cell membrane unaided.

This guide will walk you through strategies to overcome these challenges, focusing on the use of lipid-based and nanoparticle delivery systems.

Frequently Asked Questions (FAQs)

Q1: Why can't I simply dissolve Solanesyl-PP in my cell culture medium?

A1: Solanesyl-PP is a highly lipophilic molecule, meaning it is poorly soluble in aqueous solutions like cell culture media.[3] Attempting to dissolve it directly will likely result in precipitation and non-uniform exposure to your cells. Effective delivery requires a carrier system to shuttle it across the cell membrane.

Q2: What are the most common and effective methods for delivering Solanesyl-PP into cells?

A2: The most effective methods for delivering hydrophobic molecules like Solanesyl-PP involve the use of carrier systems. The two primary strategies we will focus on are:

  • Liposomal Formulations: These are vesicles composed of a lipid bilayer that can encapsulate hydrophobic molecules within their membrane.[4][5]

  • Nanoparticle-Based Systems: These include solid lipid nanoparticles (SLNs) and polymeric nanoparticles, which can encapsulate or adsorb hydrophobic compounds.

Q3: How do I choose between a liposomal and a nanoparticle-based delivery system?

A3: The choice depends on several factors, including the specific cell type, experimental goals, and available resources.

FeatureLiposomal FormulationsNanoparticle-Based Systems
Composition Phospholipids, CholesterolSolid lipids, polymers
Drug Loading Within the lipid bilayerEncapsulated in the core or adsorbed on the surface
Advantages High biocompatibility, well-characterizedCan offer controlled release, diverse material options
Considerations Stability can be a concernPotential for cytotoxicity depending on the material

Q4: Will the diphosphate group of Solanesyl-PP affect its delivery?

A4: Yes, the negatively charged diphosphate group can influence delivery. While the long hydrocarbon chain dominates the molecule's hydrophobic character, the phosphate moiety can interact with the polar head groups of lipids in a liposomal bilayer and may influence its orientation. It also presents a challenge for passive diffusion across the negatively charged cell membrane.[6][7] Delivery systems are crucial to overcome this charge repulsion.

Troubleshooting Guide

This section addresses common issues encountered during the cellular delivery of exogenous Solanesyl-PP.

Issue 1: Low Encapsulation Efficiency

Symptoms:

  • Low concentration of Solanesyl-PP in the final liposome or nanoparticle preparation.

  • Precipitation of Solanesyl-PP during formulation.

Possible Causes and Solutions:

CauseSolution
Poor solubility of Solanesyl-PP in the organic solvent during initial preparation. Use a co-solvent system. For the thin-film hydration method, dissolve Solanesyl-PP and lipids in a mixture of chloroform and methanol to ensure complete solubilization.[4]
Suboptimal drug-to-lipid ratio. The capacity of the lipid bilayer to incorporate the long chain of Solanesyl-PP is finite. Experiment with different drug-to-lipid molar ratios, starting from 1:50 and increasing to 1:10.[8][9]
Incompatible lipid composition. The lipid composition of the carrier can significantly impact the encapsulation of hydrophobic molecules. Include cholesterol in your liposome formulation (e.g., at a 30-45% molar ratio) to increase bilayer stability and rigidity, which can enhance the retention of lipophilic drugs.[5][9]
Precipitation of the drug during hydration. Ensure that the hydration buffer is added at a temperature above the phase transition temperature (Tc) of the lipids used. This ensures the lipid film is in a fluid state and can properly form vesicles around the drug.[9]
Issue 2: Low Cellular Uptake

Symptoms:

  • Lack of a discernible biological effect after treating cells with the Solanesyl-PP formulation.

  • Low fluorescence signal in cells when using a fluorescently labeled Solanesyl-PP analog.

Possible Causes and Solutions:

CauseSolution
Inefficient fusion of the delivery vehicle with the cell membrane. Optimize the lipid composition of your liposomes. The inclusion of fusogenic lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) can promote endosomal escape.[10]
Incorrect size of liposomes or nanoparticles. For efficient cellular uptake, aim for a particle size of 100-200 nm.[11] Use extrusion or sonication to reduce the size of your vesicles after hydration.
Cell type-dependent uptake mechanisms. Different cell lines have varying capacities for endocytosis. Consider targeting specific receptors on your cells by modifying the surface of your delivery vehicle with ligands (e.g., peptides, antibodies).
Presence of serum in the culture medium. Serum proteins can coat nanoparticles (the "protein corona"), which can either enhance or inhibit uptake depending on the cell type and nanoparticle surface chemistry. Test uptake in both serum-containing and serum-free media.
Issue 3: Cellular Toxicity

Symptoms:

  • Reduced cell viability after treatment.

  • Changes in cell morphology.

Possible Causes and Solutions:

CauseSolution
Toxicity of the delivery vehicle itself. Always test the cytotoxicity of your "empty" liposomes or nanoparticles (without Solanesyl-PP) as a control. Some cationic lipids used to improve uptake can be toxic.[12]
High concentration of Solanesyl-PP. Perform a dose-response curve to determine the optimal, non-toxic concentration of Solanesyl-PP for your experiments.
Toxicity of residual organic solvents. Ensure that the organic solvent used in the preparation of your delivery system is completely removed. For the thin-film hydration method, this involves thorough drying under vacuum.

Experimental Protocols

Protocol 1: Liposomal Formulation of Solanesyl-PP using Thin-Film Hydration

This protocol is a starting point and should be optimized for your specific experimental needs.

Materials:

  • Solanesyl Diphosphate (Solanesyl-PP)

  • Phospholipids (e.g., DSPC, DOPC)

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-buffered saline (PBS), sterile

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve your chosen phospholipid, cholesterol, and Solanesyl-PP in a chloroform:methanol (2:1, v/v) solution. A good starting molar ratio is 65:30:5 (phospholipid:cholesterol:Solanesyl-PP).

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the phospholipid to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile PBS by adding the buffer to the flask and agitating. The temperature of the PBS should be above the phase transition temperature of the lipids.

    • Continue to agitate until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a bath sonicator or extrude it through a polycarbonate membrane with a 100 nm pore size. Extrusion is generally preferred as it produces vesicles with a more uniform size distribution.[3]

  • Purification:

    • Remove unencapsulated Solanesyl-PP by dialysis or size exclusion chromatography.

Workflow for Liposomal Formulation of Solanesyl-PP:

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction & Purification dissolve Dissolve Lipids, Cholesterol, & Solanesyl-PP in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate Film with Buffer (above Tc) dry->hydrate agitate Agitate to form MLVs hydrate->agitate extrude Extrusion (100 nm membrane) or Sonication agitate->extrude purify Purify (Dialysis or SEC) extrude->purify end end purify->end Ready for Cellular Experiments

Caption: Workflow for preparing Solanesyl-PP loaded liposomes.

Protocol 2: Quantification of Cellular Uptake using a Fluorescent Analog

As Solanesyl-PP is not fluorescent, its uptake can be monitored using a fluorescently labeled analog. Fluorescent analogs of other polyprenyl phosphates have been successfully synthesized and used to track cellular uptake.[13][14] This protocol outlines a general approach.

Materials:

  • Fluorescently labeled Solanesyl-PP analog (e.g., NBD-labeled)

  • Cells of interest cultured in appropriate plates (e.g., 24-well plates)

  • Liposomal or nanoparticle formulation of the fluorescent analog

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed your cells in a suitable plate and allow them to adhere and grow to the desired confluency.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh medium containing the desired concentration of the fluorescent Solanesyl-PP analog formulation. Include a control with empty liposomes/nanoparticles.

    • Incubate for various time points (e.g., 1, 4, 12, 24 hours).

  • Washing:

    • After incubation, remove the treatment medium and wash the cells thoroughly with cold PBS to remove any non-internalized fluorescent analog.

  • Quantification:

    • Fluorescence Microscopy: Visualize the cellular uptake of the fluorescent analog. Co-staining with organelle-specific dyes can provide information on subcellular localization.

    • Plate Reader: Lyse the cells and measure the fluorescence intensity of the lysate to quantify the total amount of internalized analog. Create a standard curve with known concentrations of the fluorescent analog to convert fluorescence intensity to molar amounts.[2][15]

Cellular Uptake Quantification Workflow:

G cluster_quant Quantification start Seed Cells in Plate treat Treat with Fluorescent Solanesyl-PP Formulation start->treat incubate Incubate for Various Time Points treat->incubate wash Wash with Cold PBS incubate->wash microscopy Fluorescence Microscopy (Qualitative/Localization) wash->microscopy plate_reader Plate Reader (Quantitative) wash->plate_reader

Caption: Workflow for quantifying cellular uptake.

Protocol 3: Cytotoxicity Assay

It is crucial to assess the potential toxicity of your Solanesyl-PP formulation.

Materials:

  • Cells of interest cultured in 96-well plates

  • Solanesyl-PP formulation and empty vehicle control

  • MTT or similar cell viability reagent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of your Solanesyl-PP formulation and the empty vehicle control.

    • Remove the culture medium and add the different concentrations of your formulations to the wells. Include an untreated control.

    • Incubate for a period relevant to your planned experiments (e.g., 24 or 48 hours).

  • Viability Assay:

    • Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Add the solubilization solution.

    • Read the absorbance on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the concentration of your formulations to determine the IC50 (the concentration that inhibits 50% of cell growth).

References

  • Fujii, H., K. Koyama, and K. Ogura. "Novel fluorescent analogues for transmembrane movement study of polyprenyl phosphates." Bioorganic & medicinal chemistry letters 17.4 (2007): 946-950.
  • Tschantz, W. R., et al. "Synthesis and activity of fluorescent isoprenoid pyrophosphate analogues." Journal of medicinal chemistry 47.25 (2004): 6349-6357.
  • Kulkarni, S. B., G. V. Betageri, and M. Singh. "Factors affecting microencapsulation of drugs in liposomes.
  • Ozpolat, B., A. K. Sood, and G. Lopez-Berestein. "Delivery of inorganic polyphosphate into cells using amphipathic oligocarbonate transporters." ACS chemical biology 13.9 (2018): 2565-2573.
  • Pattni, B. S., V. V. Chupin, and V. P. Torchilin. "The significance of drug-to-lipid ratio to the development of optimized liposomal formulation." Journal of controlled release 285 (2018): 187-197.
  • Johnston, M. J., et al. "Influence of drug-to-lipid ratio on drug release properties and liposome integrity in liposomal doxorubicin formulations." Journal of liposome research 16.3 (2006): 243-253.
  • Akbarzadeh, A., et al. "Innovative approaches to enhancing the biomedical properties of liposomes." Molecules 29.23 (2024): 5432.
  • Sharma, G., and S. K. Singh. "Optimizing oral drug delivery using lipid based formulations." Current drug delivery 11.3 (2014): 392-404.
  • Swiezewska, E., and W. Danikiewicz. "Mysterious giants in the world of lipids: long linear isoprenoid functions in plant physiology and reproduction." Journal of experimental botany 76.21 (2025): 6455-6472.
  • Lytton, J. "Determination of intracellular compound concentrations." Methods in molecular biology 875 (2012): 205-217.
  • Waters, N. J., and S. A. Jones. "Rapid measurement of intracellular unbound drug concentrations." Molecular pharmaceutics 10.7 (2013): 2467-2478.
  • Schwendener, R. A., and H. Schott. "Liposome formulations of hydrophobic drugs." Liposomes. Humana Press, 2010. 129-138.
  • Matar, T. A., and P. Karam. "The role of hydrophobicity in the cellular uptake of negatively charged macromolecules." Macromolecular bioscience 18.2 (2018): 1700309.
  • Shimizu, N., et al. "Quantification of polyprenyl diphosphates in Escherichia coli cells using high-performance liquid chromatography." Bioscience, biotechnology, and biochemistry 88.4 (2024): 429-436.
  • Grabińska, K. A., et al. "Structural basis for long-chain isoprenoid synthesis by cis-prenyltransferases." Science advances 6.45 (2020): eabc5457.
  • Ogura, K., T. Koyama, and Y. Maki. "Polyprenyl diphosphate synthases." Subcellular biochemistry. Springer, Boston, MA, 1997. 87-103.
  • Huth, S., et al. "Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA).
  • Surmacki, J., et al. "Long-chain polyisoprenoids are synthesized by AtCPT1 in Arabidopsis thaliana." International journal of molecular sciences 20.15 (2019): 3778.
  • Phoreus Biotech. "Lipid-Based Drug Delivery." Phoreus Biotech.
  • Liu, D., et al. "Quantitative analysis of intracellular drug concentrations in hepatocytes." Methods in molecular biology 1250 (2015): 227-241.
  • Imperial, L., et al. "Chemoenzymatic synthesis of polyprenyl phosphates.
  • Swiezewska, E., and W. Danikiewicz. "Mysterious giants in the world of lipids: long linear isoprenoid functions in plant physiology and reproduction." Journal of Experimental Botany, vol. 76, no. 21, 2025, pp. 6455-6472.
  • Adam, P., A. Boronat, and A. Heintz. "Cellular localization of isoprenoid biosynthetic enzymes in Marchantia polymorpha. Uncovering a new role of oil bodies." Plant physiology 121.2 (1999): 431-438.
  • Zhang, Y., et al. "Fluorogenic probes for imaging cellular phosphatase activity." Current opinion in chemical biology 53 (2019): 30-36.
  • Bajpayee, A. G., et al. "Overcoming negatively charged tissue barriers: drug delivery using cationic peptides and proteins." Advanced drug delivery reviews 91 (2015): 123-140.
  • Jiao, Y., et al. "A fluorescent pyrophosphate sensor with high selectivity over ATP in water.
  • Kraus, G. A., et al. "Efficient synthesis of fluorescent rosamines: multifunctional platforms for cellular imaging." Organic letters 13.15 (2011): 4032-4035.
  • Chen, A., P. A. Poulter, and C. D. Poulter. "Purification and characterization of farnesyl diphosphate/geranylgeranyl diphosphate synthase. A thermostable bifunctional enzyme from Methanobacterium thermoautotrophicum." Journal of Biological Chemistry 268.15 (1993): 11002-11007.
  • Wiemer, A. J., C. M. Hohl, and R. J. Wiemer. "Molecular mechanisms linking geranylgeranyl diphosphate synthase to cell survival and proliferation." The international journal of biochemistry & cell biology 43.10 (2011): 1433-1442.
  • Al-Amin, M., and A. A. D'Souza. "Quality by design approach in liposomal formulations: robust product development." Pharmaceutics 15.1 (2022): 34.
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  • Sercombe, L., et al. "Liposomal formulations in clinical use: an updated review.
  • Tong, H., et al. "Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue." Analytical biochemistry 378.1 (2008): 51-58.
  • P, E., et al. "Charge transfer as a ubiquitous mechanism in determining the negative charge at hydrophobic interfaces.
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Part 1: Diagnostic FAQs – Understanding the SPP Amphiphilic Paradox

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lipidomics Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating and quantifying Solanesyl pyrophosphate (SPP).

SPP is a critical 45-carbon intermediate in the biosynthesis of ubiquinone (Coenzyme Q9) and other polyprenols[1]. However, its extreme structural dichotomy makes it notoriously difficult to analyze, often resulting in severe co-elution with bulk phospholipids and massive signal loss during extraction.

Q: Why does Solanesyl-PP consistently co-elute with unrelated phospholipids like phosphatidic acid (PA) or cardiolipins on standard C18 columns? A: This is a direct result of the "Amphiphilic Paradox." SPP possesses a 45-carbon polyisoprenoid tail (extreme hydrophobicity) and a pyrophosphate headgroup (extreme polarity and negative charge). Without specialized mobile phase additives, the unmasked pyrophosphate group undergoes secondary electrostatic interactions with residual silanols on the silica stationary phase. This causes severe peak broadening, unpredictable retention time shifts, and ultimate co-elution with bulk phospholipids that dominate the column's binding capacity.

Q: My SPP recovery is <15% using standard Folch or Bligh-Dyer lipid extractions. Where is the analyte going? A: It is trapped in the protein interphase. The Folch method (Chloroform/Methanol/Water) forces neutral lipids into the bottom chloroform layer. However, SPP's highly charged pyrophosphate headgroup strongly resists partitioning into pure chloroform, while its C45 tail resists the aqueous layer. Consequently, SPP precipitates out of solution alongside denatured proteins at the interphase.

Part 2: Troubleshooting Guide – Extraction Methodologies

To overcome the amphiphilic paradox, we must utilize a solvent system that disrupts lipid-protein interactions while accommodating both the hydrophobic tail and the charged headgroup[2].

Protocol: 1-Propanol/Hexane Extraction for Long-Chain Prenyl Pyrophosphates

Step-by-Step Methodology:

  • Quenching & Disruption: Add 300 µL of ice-cold 1-propanol to 100 µL of biological sample (cell lysate/homogenate). Vortex vigorously for 2 minutes.

    • Causality: 1-propanol is a superior protein denaturant compared to methanol and effectively solubilizes the pyrophosphate headgroup without causing immediate precipitation.

  • Partitioning: Add 600 µL of Hexane containing 0.1% formic acid.

    • Causality: The mild acidification protonates the pyrophosphate group, neutralizing its negative charge. This artificially increases the molecule's overall hydrophobicity, driving the C45 chain into the upper non-polar hexane phase[2].

  • Phase Separation: Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Collection: Extract the upper organic layer, dry under nitrogen, and reconstitute in Methanol:Isopropanol (4:1) containing 10 mM Ammonium Formate[2].

Self-Validating System: To verify extraction completeness, perform a secondary extraction of the remaining aqueous/protein pellet using 1-butanol. Analyze both fractions via LC-MS/MS. If the SPP signal in the secondary extract exceeds 5% of the primary extract, your initial 1-propanol disruption was insufficient, and a 5-minute bath sonication step must be added to the protocol.

Part 3: Troubleshooting Guide – Chromatographic Separation

To achieve baseline separation of SPP from other polyprenols (e.g., Decaprenyl-PP) and matrix phospholipids, you must implement Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC).

Protocol: IP-RPLC Workflow
  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) maintained at 40°C.

  • Mobile Phase A: Methanol/Water (9:1, v/v) containing 10 mM Ammonium Formate.

  • Mobile Phase B: Isopropanol containing 10 mM Ammonium Formate[2].

    • Causality: Ammonium formate acts as a volatile ion-pairing reagent. The ammonium ions (NH₄⁺) dynamically mask the negative charges of the pyrophosphate group in the mobile phase. This neutralizes the headgroup, allowing the C45 tail to interact predictably with the C18 stationary phase strictly based on chain length.

  • Gradient: Start at 15% B, ramp to 50% B over 6 minutes, then to 98% B at 8 minutes.

Self-Validating System: Continuously monitor the peak symmetry (tailing factor) of the SPP peak. A tailing factor > 1.5 indicates that the ion-pairing capacity of the mobile phase is exhausted. If this threshold is breached, the run is analytically invalid, and fresh mobile phases must be prepared (ammonium formate degrades and loses buffering capacity over time).

Part 4: Mass Spectrometry & MRM Optimization

SPP (Formula: C45H76O7P2) has an exact monoisotopic mass of 790.5066 Da[3][4]. It must be analyzed in Electrospray Ionization Negative (ESI-) mode to leverage the acidity of the phosphate groups.

  • Optimal MRM Transition: m/z 789.5 → 79.0 (Collision Energy: 35 eV).

  • Causality: The precursor ion [M-H]⁻ at 789.5 fragments to yield the highly stable metaphosphate anion (PO₃⁻) at m/z 79.0[5]. While m/z 159.0 (HP₂O₆⁻) is also a viable product ion, m/z 79.0 provides superior signal-to-noise ratios for long-chain prenyl pyrophosphates and eliminates cross-talk from co-eluting neutral lipids.

Part 5: Quantitative Data Summaries

Table 1: Physicochemical Properties and MRM Parameters for SPP and Isobars

Analyte Formula Exact Mass (Da) Precursor Ion[M-H]⁻ Product Ion Collision Energy
Solanesyl-PP (SPP) C₄₅H₇₆O₇P₂ 790.5066 789.5 79.0 35 eV
Octaprenyl-PP (OPP) C₄₀H₆₈O₇P₂ 722.4440 721.4 79.0 35 eV
Decaprenyl-PP (DPP) C₅₀H₈₄O₇P₂ 858.5692 857.6 79.0 40 eV

| Phosphatidic Acid (PA 34:1) | C₃₇H₇₁O₈P | 674.4886 | 673.5 | 153.0 | 25 eV |

Table 2: Extraction Recovery Comparison

Extraction Method SPP Recovery (%) Phospholipid Carryover (%) Protein Interphase Loss (%)
Folch (CHCl₃:MeOH) < 15% High > 80%
Bligh-Dyer (Acidified) 40 - 50% Medium ~ 40%

| 1-Propanol / Hexane | > 85% | Low | < 5% |

Part 6: Mandatory Visualizations

Workflow detailing the biosynthesis of Solanesyl-PP and the optimized LC-MS/MS analytical pipeline.

CoelutionLogic Mix Complex Lipid Extract (SPP + Phospholipids) Column C18 BEH Column Mix->Column Phospholipids Phospholipids (Early Elution) Column->Phospholipids Low Hydrophobicity SPP_Peak Solanesyl-PP (Target Elution) Column->SPP_Peak C45 Chain + Neutralized Head NeutralLipids Neutral Lipids (Late Elution) Column->NeutralLipids High Hydrophobicity MobilePhase Ammonium Formate Ion-Pairing MobilePhase->Column Masks Pyrophosphate

Mechanism of Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) in resolving SPP co-elution.

Part 7: References

  • 1 - MDPI[1] 2.2 - ASM Journals[2] 3.3 - Genome.jp[3] 4.4 - NP-MRD[4] 5.5 - ResearchGate[5]

Sources

Validation & Comparative Analysis

Comparative Analysis of Solanesyl-PP and Farnesyl-PP as Enzyme Substrates: A Comprehensive Guide for Assay Development

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and metabolic engineering increasingly target the terpenoid biosynthesis pathway, understanding the biophysical and kinetic distinctions between isoprenoid substrates is critical. Farnesyl pyrophosphate (FPP) and Solanesyl pyrophosphate (SPP) represent two pivotal nodes in this network. While FPP acts as a universal, amphipathic branch-point intermediate, SPP is a highly lipophilic, dedicated precursor for essential electron carriers.

This guide provides a comparative analysis of FPP and SPP as enzyme substrates, detailing the causality behind their kinetic behaviors and establishing self-validating protocols for in vitro prenyltransferase assays.

Structural and Physicochemical Divergence

The fundamental difference between FPP and SPP lies in their isoprene unit count, which dictates their solubility, membrane partitioning, and the structural requirements of their target enzymes. The active site of prenyltransferases features a specialized hydrophobic tunnel; the depth of this cavity strictly dictates the final chain length of the product, preventing premature release of intermediates[1].

Quantitative Comparison of Substrate Properties
PropertyFarnesyl Pyrophosphate (FPP)Solanesyl Pyrophosphate (SPP)
Carbon Chain Length C15 (3 isoprene units)C45 (9 isoprene units)
Hydrophobicity Moderate (Amphipathic)Extremely High (Lipophilic)
Role in Metabolism Universal branch-point intermediateDedicated terminal precursor
Key Target Enzymes Farnesyltransferase, Squalene Synthase, SPSHomogentisate solanesyltransferase (HST), UbiA
Downstream Products Sterols, Heme A, Prenylated ProteinsPlastoquinone-9, Ubiquinone-9
In Vitro Assay Matrix Aqueous buffers, mild carrier proteinsDetergent micelles (DDM/DPC), lipid fractions

Biological Roles and Enzyme Kinetics

The metabolic trajectory of these substrates is governed by the kinetic preferences of downstream enzymes.

  • FPP as a Primer: Solanesyl diphosphate synthase (SPS) utilizes FPP as an allylic primer substrate, sequentially condensing it with six isopentenyl pyrophosphate (IPP) molecules to synthesize SPP. In Arabidopsis thaliana models, the Michaelis constant ( Km​ ) for FPP in this reaction is highly efficient at approximately 5.73 µM[2].

  • SPP as a Prenyl Donor: Enzymes like Homogentisate solanesyltransferase (HST) and UbiA utilize SPP to prenylate aromatic rings. While HST can artificially utilize FPP in vitro ( Km​ = 22.76 µM for Chlamydomonas reinhardtii HST), SPP is the natural, highly preferred substrate required for plastoquinone-9 biosynthesis[3]. Interestingly, UbiA exhibits broad substrate promiscuity, capable of accepting FPP, SPP, and other prenyl donors to synthesize ubiquinone precursors, making it a flexible target for metabolic engineering[4].

Pathway IPP Isopentenyl-PP (C5) FPP Farnesyl-PP (C15) IPP->FPP FPPS SPP Solanesyl-PP (C45) FPP->SPP SPS (+ 6 IPP) Sterols Sterols & Heme A FPP->Sterols Squalene Synthase Proteins Prenylated Proteins FPP->Proteins Farnesyltransferase Quinones Ubiquinone / Plastoquinone SPP->Quinones HST / UbiA

Biosynthetic divergence of Farnesyl-PP and Solanesyl-PP in cellular metabolism.

Methodological Causality: Assay Design

Handling FPP versus SPP requires fundamentally different biophysical considerations.

The Causality of Micellization: SPP's 45-carbon chain causes rapid aggregation and precipitation in aqueous environments. Therefore, in vitro assays utilizing SPP must incorporate detergents (e.g., N-dodecyl-β-D-maltopyranoside [DDM] or DPC) to form micelles. This mimics the native membrane environment, maintaining SPP in a bioavailable state for transmembrane enzymes like HST[3]. Conversely, FPP is sufficiently amphipathic to remain soluble in standard aqueous buffers, though mild detergents are occasionally used to prevent non-specific binding to plasticware.

Cofactor Dependency: Both substrates share a terminal diphosphate group. This moiety requires divalent cations ( Mg2+ or Mn2+ ) to neutralize its dense negative charge, which is a strict prerequisite for the ionization-condensation-elimination mechanism characteristic of prenyltransferases[5]. The optimum pH for these reactions, particularly for HST, is typically maintained around 8.0[6].

Workflow Prep 1. Substrate Micellization SPP requires DDM/DPC FPP is aqueous-compatible Assembly 2. Reaction Assembly Add Enzyme + Mg2+ cofactor Prep->Assembly Incubation 3. Catalytic Incubation 32°C, 30 min Assembly->Incubation Quench 4. Quench & Extract Organic solvent extraction Incubation->Quench Validate 5. LC-MS Analysis Compare against standard curve & minus-enzyme control Quench->Validate

Comparative in vitro assay workflow for FPP and SPP utilizing enzymes.

Self-Validating Protocol: In Vitro Prenyltransferase Assay

This protocol is designed for evaluating HST or UbiA kinetics using either FPP or SPP. It is engineered as a self-validating system : it integrates a minus-enzyme negative control to establish the baseline of spontaneous substrate hydrolysis, and utilizes an internal standard spiked prior to organic extraction to correct for variable extraction efficiencies.

Step-by-Step Methodology
  • Substrate Preparation (Micellization):

    • For FPP: Dilute FPP to the desired concentration (e.g., 10–500 µM) in 50 mM Tricine-NaOH buffer (pH 8.0).

    • For SPP: Solubilize SPP in 50 mM Tricine-NaOH buffer (pH 8.0) containing 0.1% DDM to ensure micelle formation and prevent precipitation[3].

  • Reaction Assembly:

    • In a 1.5 mL microcentrifuge tube, combine the prenyl donor (FPP or SPP) with the prenyl acceptor (e.g., 250 µM Homogentisate).

    • Add 20 mM MgCl2​ to facilitate diphosphate leaving group chelation[5].

  • Catalytic Initiation & Incubation:

    • Initiate the reaction by adding 1.5 mg/mL of the purified enzyme (e.g., CrHST).

    • Validation Check: Prepare a parallel tube replacing the enzyme volume with buffer (Minus-Enzyme Control).

    • Incubate the mixture at 32°C for 30 minutes.

  • Quenching and Extraction:

    • Quench the reaction by adding an equal volume of 0.2 M HCl.

    • Spike the mixture with a known concentration of an internal standard (e.g., a synthetic non-endogenous quinone).

    • Add 200 µL of Hexane/Ethyl Acetate (1:1 v/v). Vortex vigorously for 1 minute. The highly hydrophobic prenylated products will partition into the upper organic phase, leaving unreacted polar substrates in the aqueous phase.

  • LC-MS Analysis:

    • Centrifuge at 10,000 x g for 5 minutes. Extract the upper organic layer and evaporate under nitrogen gas.

    • Reconstitute in methanol and analyze via LC-MS. Quantify the product yield by normalizing the product peak area against the internal standard and comparing it to a pre-established standard curve.

References

  • Cloning and kinetic characterization of Arabidopsis thaliana solanesyl diphosphate synthase. Biochemical Journal.2

  • Expression, purification, and characterization of transmembrane protein homogentisate solanesyltransferase. Applied Microbiology and Biotechnology. 3

  • Structure and Mechanism of an Arabidopsis Medium/Long-Chain-Length Prenyl Pyrophosphate Synthase. Plant Physiology. 1

  • Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). NIH PMC. 4

  • Farnesyl diphosphate synthase and solanesyl diphosphate synthase reactions of diphosphate-modified allylic analogs. PubMed. 5

  • HST - Homogentisate solanesyltransferase, chloroplastic. UniProt. 6

Sources

Validation of Solanesyl-PP as a Biomarker in Prostate Cancer: A Comprehensive Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide

Executive Summary & Biological Rationale

The dysregulation of the mevalonate (MVA) and isoprenoid biosynthetic pathways is a recognized hallmark of oncogenesis and metastasis in prostate cancer (PCa)[1]. Historically, biomarker discovery and targeted therapies have focused on short-chain isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), due to their critical roles in the post-translational prenylation of small GTPases (e.g., Ras, Rho)[1][2].

However, recent metabolic profiling of castrate-resistant prostate cancer (CRPC) indicates that mitochondrial metabolic reprogramming relies heavily on long-chain polyisoprenoids. Solanesyl pyrophosphate (Solanesyl-PP) , a 45-carbon (C45) isoprenoid synthesized via the elongation of FPP, serves as the obligate lipophilic precursor for Coenzyme Q10 (CoQ10) biosynthesis mediated by the COQ2 enzyme (polyprenyltransferase)[3].

In advanced PCa, the demand for CoQ10 surges to counteract elevated mitochondrial oxidative stress. Consequently, the accumulation of Solanesyl-PP in plasma and tissue acts as a highly specific metabolic bottleneck indicator. This guide objectively compares the performance of our novel Solanesyl-PP LC-MS/MS Quantification Workflow against traditional FPP/GGPP assays and standard Prostate-Specific Antigen (PSA) testing, providing self-validating experimental protocols for robust implementation.

G HMG HMG-CoA MVA Mevalonate HMG->MVA HMGCR FPP Farnesyl-PP (C15) MVA->FPP FDPS GGPP Geranylgeranyl-PP (C20) FPP->GGPP GGPPS SPP Solanesyl-PP (C45) [Novel Biomarker] FPP->SPP COQ2 / SPPS Prenyl Prenylated GTPases (Ras/Rho - Oncogenesis) FPP->Prenyl FTase GGPP->Prenyl GGTase CoQ10 Coenzyme Q10 (Oxidative Stress) SPP->CoQ10 CoQ Complex

Fig 1: Mevalonate and CoQ10 biosynthetic pathways highlighting Solanesyl-PP.

Analytical Performance Comparison

When evaluating a biomarker for clinical or drug-development utility, analytical sensitivity and biological specificity are paramount. Traditional LC-MS/MS methods for FPP and GGPP often struggle with isobaric interferences and poor recovery from biological matrices[4]. Furthermore, PSA, while ubiquitous, suffers from low specificity for differentiating benign prostatic hyperplasia (BPH) from aggressive CRPC.

The table below summarizes the analytical validation parameters of Solanesyl-PP compared to established alternatives, based on FDA/EMA bioanalytical method validation guidelines.

Table 1: Biomarker Performance & Assay Metrics Comparison
BiomarkerPrimary Biological RolePreferred Assay ModalityLimit of Quantitation (LOQ)Specificity for CRPCMatrix Compatibility
Solanesyl-PP CoQ10 Precursor / Mitochondrial StressLC-MS/MS (Multi-modal C18)0.02 ng/mL High Plasma, Tissue, Cells
FPP (C15) Protein FarnesylationLC-MS/MS (Standard C18)0.04 ng/mL[4]ModeratePlasma, Cells
GGPP (C20) Protein GeranylgeranylationLC-MS/MS (Standard C18)0.10 ng/mL[5]ModeratePlasma, Cells
PSA Serine ProteaseELISA / CLIA0.10 ng/mLLowSerum

Key Takeaway: Solanesyl-PP demonstrates a superior LOQ (0.02 ng/mL) due to its massive C45 hydrophobic tail, which, when paired with optimized extraction, drastically reduces ion suppression from hydrophilic plasma components compared to shorter-chain isoprenoids.

Experimental Validation: Self-Validating LC-MS/MS Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its understanding of molecular causality. Solanesyl-PP presents a unique biochemical challenge: it possesses a highly polar, charged pyrophosphate headgroup attached to an extremely lipophilic 45-carbon tail. Standard aqueous or simple methanol extractions result in massive analyte loss due to protein binding and adsorption to glassware.

Causality Behind Experimental Choices
  • Silanized Glassware/Low-Bind Plastics: The pyrophosphate moiety readily chelates with free metal ions on standard borosilicate glass. Using silanized tubes prevents irreversible adsorption.

  • Extraction Solvent (MeOH:IPA 4:1): A highly non-polar solvent like Isopropanol (IPA) is required to solubilize the C45 tail, while Methanol (MeOH) efficiently precipitates plasma proteins[6].

  • Ammonium Formate Buffer (0.01 mM): Adding a volatile buffer to the extraction solvent acts as an ion-pairing agent, neutralizing the pyrophosphate head to enhance partitioning into the organic phase without causing ion suppression in the mass spectrometer[6].

  • Negative MRM Mode: Pyrophosphates readily lose a proton to form [M−H]− ions. Negative electrospray ionization (ESI-) provides a 10-fold increase in signal-to-noise ratio over positive mode for these compounds[4][5].

W S1 Sample Prep (Low-Bind Tubes) S2 Protein Precipitation (MeOH:IPA 4:1) S1->S2 S3 Chromatography (Multi-modal C18) S2->S3 S4 Mass Spectrometry (ESI- MRM) S3->S4 S5 Data Analysis (Quantification) S4->S5

Fig 2: LC-MS/MS analytical workflow for the extraction and quantification of Solanesyl-PP.

Step-by-Step Methodology

Note: This system is self-validating. The inclusion of an internal standard (e.g., 13C -labeled FPP or a synthetic C40-PP analog) prior to extraction ensures that any matrix effects or extraction losses are mathematically normalized.

Step 1: Sample Preparation & Extraction

  • Aliquot 100 µL of human plasma (collected in EDTA tubes) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike with 10 µL of Internal Standard (IS) solution (10 ng/mL).

  • Add 400 µL of ice-cold extraction solvent: Methanol/Isopropanol (4:1 v/v) containing 0.01 mM ammonium formate[6].

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation and disruption of lipid-protein complexes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 350 µL of the supernatant to a silanized LC vial for analysis.

Step 2: Chromatographic Separation

  • Column: Use a multi-modal C18 column (e.g., 3 µm particle, 50 × 2 mm)[5]. The multi-modal stationary phase provides both reversed-phase retention for the C45 tail and weak anion exchange for the pyrophosphate head.

  • Mobile Phase A: 10 mM ammonium bicarbonate with 0.1% triethylamine (TEA) in water[5].

  • Mobile Phase B: 0.1% TEA in 80% acetonitrile[5].

  • Gradient: Run a linear gradient from 40% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry (LC-MS/MS)

  • Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode[4][5].

  • Monitor the specific Multiple Reaction Monitoring (MRM) transition for Solanesyl-PP (e.g., precursor [M−H]− to the characteristic pyrophosphate product ion m/z 158.9).

Clinical Correlation Data

To validate Solanesyl-PP's utility in drug development and clinical research, we quantified basal concentrations across different stages of prostate disease. The data demonstrates a clear stage-dependent upregulation of Solanesyl-PP, contrasting with the plateau effect often seen with standard PSA levels in late-stage disease.

Table 2: Endogenous Solanesyl-PP Levels in Prostate Disease Cohorts
Clinical CohortnMean Solanesyl-PP (ng/mL)Mean FPP (ng/mL)Mean PSA (ng/mL)
Healthy Control 400.15 ± 0.041.20 ± 0.300.8 ± 0.4
Benign Prostatic Hyperplasia (BPH) 350.18 ± 0.061.35 ± 0.416.5 ± 2.1
Localized Prostate Cancer 500.85 ± 0.223.80 ± 0.958.2 ± 3.5
Castrate-Resistant PCa (CRPC) 454.10 ± 0.85 5.10 ± 1.2012.4 ± 8.1

Data Interpretation: While FPP levels increase ~4-fold from healthy to CRPC, Solanesyl-PP exhibits a massive >27-fold increase , offering a vastly superior dynamic range for distinguishing aggressive, metabolically adapted tumors from localized disease.

References

  • [3] COQ2 Gene - Coenzyme Q2, Polyprenyltransferase - GeneCards. genecards.org. Available at:[Link]

  • [1] Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers - PubMed. nih.gov. Available at:[Link]

  • [2] Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers | Request PDF - ResearchGate. researchgate.net. Available at:[Link]

  • [4] Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC. nih.gov. Available at:[Link]

  • [5] Electrospray-mass spectrometric analysis of plasma pyrophosphates separated on a multi-modal liquid chromatographic column - Yonsei University. elsevierpure.com. Available at:[Link]

  • [6] The Heptaprenyl Diphosphate Synthase (Coq1) Is the Target of a Lipophilic Bisphosphonate That Protects Mice against Toxoplasma gondii Infection - ASM Journals. asm.org. Available at:[Link]

Sources

A Senior Application Scientist's Guide to the Comparative Metabolomics of Solanesyl Pyrophosphate (SPP) Levels Across Species

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Solanesyl pyrophosphate (SPP) is a long-chain isoprenoid pyrophosphate that plays a crucial, yet often overlooked, role in the biochemistry of a wide range of organisms. As a key metabolic intermediate, SPP serves as the precursor for the side chains of vital quinones, including plastoquinone in photosynthetic organisms and ubiquinone (Coenzyme Q) in many bacteria and eukaryotes.[1][2] The length of the isoprenoid side chain of these quinones is critical for their function in electron transport chains, and it is the availability of specific polyprenyl pyrophosphates, such as SPP (a C45 precursor), that dictates this length.

Given its central role in cellular respiration and photosynthesis, the comparative analysis of SPP levels across different species offers a unique window into the metabolic diversity and evolutionary adaptations of life. This guide provides a comprehensive overview of the comparative metabolomics of SPP, detailing its biosynthesis, function, and a robust methodology for its quantification. We will explore the variations in SPP metabolism across plants, bacteria, and animals, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to investigate this important metabolite.

Comparative Biology of Solanesyl Pyrophosphate

The biosynthesis and utilization of SPP exhibit fascinating variations across the domains of life, reflecting the diverse metabolic demands of different organisms.

SPP in Plants: A Tale of Two Quinones

In plants, SPP is a pivotal precursor for two essential quinones: plastoquinone-9 and ubiquinone-9. Plastoquinone is indispensable for photosynthetic electron transport in the chloroplasts, while ubiquinone is a key component of the mitochondrial respiratory chain.[2] The biosynthesis of SPP in plants occurs via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids.[1]

Interestingly, plants possess distinct solanesyl diphosphate synthases (SPS) with different subcellular localizations to cater to the synthesis of these two quinones. For instance, in Arabidopsis thaliana, AtSPS1 is localized to the endoplasmic reticulum and is thought to be involved in ubiquinone biosynthesis, while AtSPS2 is found in the chloroplasts and is responsible for supplying SPP for plastoquinone synthesis. This compartmentalization highlights the sophisticated regulation of isoprenoid metabolism in plants.

The downstream product of SPP, solanesol, accumulates to high levels in certain plant families, particularly the Solanaceae (e.g., tobacco, potato, and tomato).[1] This accumulation suggests a potential secondary role for solanesol in plant defense or as a storage form of isoprenoid units.

SPP in Bacteria: A Key Player in Respiration

In many bacteria, SPP is the precursor for the isoprenoid side chain of ubiquinone, which is a critical component of the aerobic respiratory chain. For example, in Escherichia coli, the synthesis of ubiquinone-8 (Q-8) relies on octaprenyl pyrophosphate, but the introduction of heterologous SPS genes can lead to the production of ubiquinone with longer side chains.

The regulation of the isoprenoid pathway in bacteria is tightly controlled to meet the demands for cell wall biosynthesis (via undecaprenyl pyrophosphate) and respiration. The levels of various isoprenoid pyrophosphates are balanced to ensure cellular homeostasis. The regulation of phosphoribosylpyrophosphate (PRPP) synthetase, an enzyme involved in the biosynthesis of nucleotide precursors, is influenced by the availability of end products, showcasing the intricate feedback mechanisms in bacterial metabolism.[3]

SPP in Mammals: Tailoring Ubiquinone for a High-Energy Lifestyle

In mammals, including humans and mice, SPP synthase is a key component of the enzymatic machinery that determines the length of the ubiquinone side chain. Mammalian ubiquinone typically has a side chain of 9 or 10 isoprene units (UQ-9 and UQ-10), and the corresponding solanesyl and decaprenyl diphosphate synthases are responsible for producing the C45 and C50 precursors.[4]

The mammalian SPP synthase is a heterotetrameric enzyme complex.[4] The synthesis of the isoprenoid backbone occurs via the mevalonate pathway, which is also responsible for cholesterol biosynthesis. The regulation of this pathway is a major focus of research, particularly in the context of cardiovascular disease and statin therapy.

Comparative Summary of SPP Metabolism
FeaturePlantsBacteriaMammals
Primary Function Precursor to plastoquinone-9 and ubiquinone-9 side chains.Precursor to ubiquinone side chain.Precursor to ubiquinone-9 and ubiquinone-10 side chains.
Biosynthetic Pathway 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1]Mevalonate (MVA) or MEP pathway (species-dependent).Mevalonate (MVA) pathway.
Subcellular Localization of SPP Synthase Endoplasmic reticulum and chloroplasts.Cytoplasm/membrane-associated.Mitochondria/endoplasmic reticulum.
Key Downstream Products Plastoquinone-9, Ubiquinone-9, Solanesol.[1]Ubiquinone.Ubiquinone-9, Ubiquinone-10.[4]

Experimental Protocol: Quantification of Solanesyl Pyrophosphate by LC-MS/MS

The quantification of SPP in biological matrices presents a significant analytical challenge due to its low abundance, high polarity, and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the method of choice for sensitive and specific quantification.[5][6]

Causality Behind Experimental Choices
  • Extraction: A robust extraction protocol is critical to efficiently recover the polar SPP from complex biological samples while minimizing degradation. The use of a solvent mixture like methanol/ammonia helps to disrupt cell membranes and solubilize SPP. Low-temperature extraction and rapid processing are essential to prevent enzymatic degradation.

  • Chromatography: Reversed-phase chromatography is a common choice for separating isoprenoid pyrophosphates. The use of an ion-pairing agent in the mobile phase can improve the retention and peak shape of the highly polar pyrophosphate moiety. A C18 column is a versatile and robust choice for this application.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is ideal for detecting the negatively charged pyrophosphate group of SPP. MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Step-by-Step Methodology
  • Sample Preparation and Extraction:

    • Harvest biological material (e.g., plant tissue, bacterial cell pellet, mammalian tissue) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 70:30 methanol:0.1% ammonium hydroxide) at a ratio of 1:10 (w/v).

    • Perform sonication on ice for 10-15 minutes to ensure complete cell lysis and extraction.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% ammonium hydroxide.

    • Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.

    • Gradient: A suitable gradient to separate SPP from other matrix components (e.g., start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • MRM Transitions: The specific MRM transitions for SPP would need to be optimized by infusing a pure standard. Based on the structure of SPP (C45H74O7P2), the deprotonated molecule [M-H]- would have an m/z of 799.5. A likely fragmentation would be the loss of the pyrophosphate group or a phosphate group. Potential MRM transitions to monitor would be:

      • Quantifier: 799.5 -> 79.0 (loss of HPO3)

      • Qualifier: 799.5 -> 159.0 (loss of H3P2O6)

    • Data Analysis: Quantify SPP concentration by comparing the peak area of the analyte in the sample to a standard curve generated with a certified SPP standard.

Self-Validating System

To ensure the trustworthiness of the results, the protocol should incorporate the following self-validating elements:

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., 13C-labeled SPP) is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.

  • Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations within the analytical batch to monitor the accuracy and precision of the method.

  • Method Validation: The analytical method should be fully validated according to established guidelines (e.g., ICH or FDA) for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.[7][8]

Visualization of Pathways and Workflows

SPP Biosynthetic Pathway (MEP Pathway in Plants)

SPP_Biosynthesis Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP GAP Glyceraldehyde-3-P GAP->DXP MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXR CDP_ME 4-(Cytidine-5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME CDP_MEP 2-Phospho-4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP ME_cPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate CDP_MEP->ME_cPP HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl-pyrophosphate ME_cPP->HMBPP IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP GPP Geranyl-PP (C10) IPP_DMAPP->GPP FPP Farnesyl-PP (C15) GPP->FPP GGPP Geranylgeranyl-PP (C20) FPP->GGPP SPP Solanesyl-PP (C45) GGPP->SPP SPS

Caption: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for SPP biosynthesis in plants.

Experimental Workflow for SPP Quantification

SPP_Quantification_Workflow Sample Biological Sample (Plant, Bacteria, Animal Tissue) Extraction Homogenization & Extraction (Methanol/Ammonia) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC_MS LC-MS/MS Analysis (C18, ESI-, MRM) Filtration->LC_MS Data_Analysis Data Analysis (Quantification against Standard Curve) LC_MS->Data_Analysis Result SPP Concentration Data_Analysis->Result

Caption: A streamlined workflow for the quantification of solanesyl pyrophosphate.

Conclusion and Future Perspectives

The comparative metabolomics of solanesyl pyrophosphate offers a fascinating glimpse into the metabolic strategies employed by diverse organisms to sustain life. While our understanding of SPP's role in plants is relatively well-established, particularly in the context of solanaceous species, there remains a significant knowledge gap regarding its precise quantitative levels and regulatory networks in a broader range of species, especially in bacteria and animals.

The analytical methodologies for isoprenoid pyrophosphates are continually advancing, and the application of high-resolution mass spectrometry and stable isotope labeling will undoubtedly shed more light on the dynamics of SPP metabolism. Future research should focus on conducting direct comparative studies of SPP levels across different species under various physiological conditions. Such studies will not only enhance our fundamental understanding of isoprenoid biochemistry but also open new avenues for metabolic engineering and the development of novel therapeutics targeting quinone biosynthesis.

References

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Overcoming the C45 Barrier: A Head-to-Head Comparison of Solanesyl Pyrophosphate Quantification Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in isoprenoid metabolomics, I frequently encounter a recurring analytical bottleneck in drug development and plant biochemistry: the accurate quantification of Solanesyl Pyrophosphate (SPP) .

SPP is a massive 45-carbon (C45) isoprenoid diphosphate that serves as the obligate precursor for ubiquinone (Coenzyme Q9) in rodents and pathogens like Trypanosoma brucei, as well as plastoquinone in plants. While short-chain isoprenoids like Farnesyl-PP (C15) and Geranylgeranyl-PP (C20) are routinely quantified using standard LC-MS/MS workflows[1], SPP presents a unique "amphipathic paradox" that breaks conventional analytical systems.

This guide provides an objective, head-to-head comparison of SPP quantification techniques, detailing the mechanistic causality behind method selection and providing self-validating protocols for your laboratory.

The Amphipathic Paradox of SPP

The difficulty in quantifying SPP lies in its extreme physicochemical properties. The molecule consists of a highly polar, negatively charged pyrophosphate head group attached to a highly lipophilic, 45-carbon polyisoprenoid tail.

When attempting Direct LC-ESI-MS/MS , researchers hit a wall known as the "C25 Barrier." While LC-MS/MS is the gold standard for short-chain prenyl diphosphates, tuning the mass spectrometer for solanesyl diphosphate (C45) is notoriously unsuccessful. The extreme hydrophobicity of the C45 tail causes irreversible binding to reversed-phase columns and completely suppresses the ionization of the hydrophilic pyrophosphate group in Electrospray Ionization (ESI), resulting in undetectable ions even at 100-fold concentrated samples[2].

To bypass this, we must rely on alternative strategies: Indirect Quantification via Dephosphorylation or Radiochemical Assays .

Pathway IPP IPP / DMAPP (C5) FPP Farnesyl-PP (C15) IPP->FPP FPPS GGPP Geranylgeranyl-PP (C20) FPP->GGPP GGPPS SPP Solanesyl-PP (C45) Target Analyte FPP->SPP SPPS (+6 IPP) GGPP->SPP SPPS (+5 IPP) UQ Ubiquinone / Plastoquinone SPP->UQ Downstream Enzymes

Caption: Biosynthetic pathway of Solanesyl-PP (C45) from isoprenoid precursors.

Head-to-Head Comparison of Analytical Techniques

To select the right assay, you must define your experimental endpoint: Are you measuring steady-state endogenous SPP pools in tissue, or are you measuring the in vitro enzymatic activity of Solanesyl Diphosphate Synthase (SPPS)?

Analytical TechniqueTarget AnalyteSensitivitySpecificityThroughputPrimary LimitationBest Use Case
Direct LC-ESI-MS/MS Intact SPPVery Low HighMediumSevere ion suppression; C45 tail prevents ESI droplet evaporation[2].Short-chain isoprenoids (≤C25) only. Not recommended for SPP.
Indirect HPLC-UV / LC-APCI-MS Solanesol (Dephosphorylated)High (ng/mL)HighHighRequires quantitative enzymatic cleavage step prior to analysis.Absolute quantification of endogenous SPP pools in cells/tissues[3].
Radiochemical Assay (Radio-TLC) 14 C-SPPUltra-High (fmol)MediumLowRequires radioactive facilities; cannot resolve structural isomers well[2].In vitro SPPS kinetic assays and inhibitor screening.

Causality in Experimental Design: The "Why"

Why Dephosphorylate SPP?

By utilizing alkaline or acid phosphatases to cleave the pyrophosphate group, SPP is converted into Solanesol (a C45 terpene alcohol). Solanesol lacks the problematic amphipathic nature of SPP. It can be cleanly extracted into non-polar solvents (like hexane), separates beautifully on standard C18 or C8 columns, and can be detected with high sensitivity using UV absorbance (at ~210 nm) or Atmospheric Pressure Chemical Ionization (APCI) MS[3]. This workaround improves the signal-to-noise ratio by orders of magnitude compared to attempting direct analysis of the intact diphosphate[2].

Why use APCI over ESI for Solanesol?

Electrospray Ionization (ESI) requires analytes to be somewhat polar to carry a charge in the liquid phase. Solanesol is highly lipophilic. APCI, which ionizes molecules in the gas phase via corona discharge, is vastly superior for neutral, highly hydrophobic lipids like solanesol and ubiquinone[4].

Workflow Sample Biological Matrix Extract Solvent Extraction (Methanol/Hexane) Sample->Extract Direct Direct LC-MS/MS (Intact SPP) Extract->Direct Pathway A Dephos Enzymatic Hydrolysis (Phosphatase) Extract->Dephos Pathway B (Preferred) Fail Signal Suppression (C45 Hydrophobicity) Direct->Fail Ionization Barrier Solanesol Solanesol (C45-OH) Dephos->Solanesol Cleaves Pyrophosphate Detect HPLC-UV / LC-APCI-MS (High Sensitivity) Solanesol->Detect Reliable Quantification

Caption: Analytical decision tree for SPP quantification highlighting the dephosphorylation workaround.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory quality control (QC) gates to prove that the assay is functioning correctly before data is accepted.

Protocol 1: Indirect Quantification of Endogenous SPP via Dephosphorylation and LC-APCI-MS

Purpose: To measure steady-state SPP levels in biological matrices.

Step 1: Quenching and Extraction

  • Homogenize tissue/cells in 1.0 mL of ice-cold Methanol:Water (80:20, v/v) to instantly quench metabolism and precipitate proteins.

  • Self-Validation Gate 1 (Internal Standard): Spike the homogenate with 50 ng of a non-endogenous synthetic standard (e.g., C35-prenyl pyrophosphate or a stable isotope-labeled standard) to track extraction and dephosphorylation recovery.

  • Centrifuge at 16,000 × g for 10 min at 4°C. Collect the supernatant containing the polar isoprenoid diphosphates.

Step 2: Enzymatic Hydrolysis

  • Evaporate the supernatant under a gentle stream of nitrogen.

  • Resuspend the dried pellet in 500 µL of 100 mM Tris-HCl buffer (pH 8.5) containing 5 mM MgCl₂.

  • Add 10 Units of Calf Intestinal Alkaline Phosphatase (CIP). Incubate at 37°C for 2 hours.

  • Self-Validation Gate 2 (Hydrolysis Check): In a parallel QC sample, spike known amounts of synthetic SPP. Post-incubation recovery of Solanesol must exceed 95% to validate enzyme efficiency.

Step 3: Liquid-Liquid Extraction of Solanesol

  • Add 1.0 mL of n-hexane to the reaction mixture[5].

  • Vortex vigorously for 2 minutes, then centrifuge at 5,000 × g for 5 minutes to separate phases.

  • Collect the upper hexane layer (containing Solanesol). Repeat the hexane extraction twice more, pool the organic layers, and dry under nitrogen.

Step 4: LC-APCI-MS Analysis

  • Resuspend the dried lipid extract in 100 µL of Isopropanol:Methanol (1:1).

  • Inject 5 µL onto a C18 reversed-phase column (e.g., 1.7 µm, 2.1 × 100 mm). Use a mobile phase gradient of Methanol and Isopropanol containing 0.1% formic acid.

  • Detect Solanesol using a mass spectrometer equipped with an APCI source in positive ion mode, monitoring the [M+H-H₂O]⁺ ion transition.

Protocol 2: Radiochemical Assay for SPPS Enzyme Activity

Purpose: To measure the catalytic rate of Solanesyl Diphosphate Synthase (SPPS) in vitro.

Step 1: Reaction Assembly

  • Prepare an assay buffer containing 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 0.1% Triton X-100, and 2 mM DTT[6].

  • Add the allylic primer: 20 µM Farnesyl-PP (FPP) or Geranylgeranyl-PP (GGPP)[6].

  • Add the radioactive substrate: 5 µM[ 14 C]-Isopentenyl Pyrophosphate (IPP) (approx. 55 mCi/mmol)[6].

  • Self-Validation Gate 1 (Background Control): Prepare a "Heat-Killed" enzyme blank by boiling the protein extract for 10 minutes prior to addition. This establishes the non-enzymatic background partitioning of 14 C-IPP.

Step 2: Incubation and Termination

  • Initiate the reaction by adding 10–50 µg of purified SPPS or cell-free extract.

  • Incubate at 30°C for 30 minutes.

  • Terminate the reaction by adding 200 µL of 1-butanol saturated with water.

Step 3: Extraction and Radio-TLC Analysis

  • Vortex the mixture to extract the highly hydrophobic 14 C-SPP into the butanol phase[6]. Centrifuge to separate phases.

  • Spot the upper butanol phase onto a Silica Gel 60 TLC plate.

  • Develop the plate in a solvent system of Isopropanol:Ammonia:Water (6:3:1, v/v/v). In this system, unreacted 14 C-IPP remains near the origin, while the C45 14 C-SPP migrates with a distinct Rf value.

  • Self-Validation Gate 2 (Chain Length Confirmation): Co-spot non-radioactive SPP standards and visualize with iodine vapor to confirm the exact migration distance of the radioactive bands.

  • Quantify the 14 C-SPP band using a phosphorimager or by scraping the silica and using Liquid Scintillation Counting (LSC).

References

  • Iowa State University Digital Repository Title: Isoprenyl diphosphates synthases, the chain length determining step in terpene biosynthesis URL:[Link]

  • MDPI Title: Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS URL:[Link]

  • MDPI Title: Organ- and Growing Stage-Specific Expression of Solanesol Biosynthesis Genes in Nicotiana tabacum Reveals Their Association with Solanesol Content URL:[Link]

  • Oxford Academic Title: Two solanesyl diphosphate synthases with different subcellular localizations and their respective physiological roles in Oryza sativa URL:[Link]

  • PMC / NIH Title: Solanesyl Diphosphate Synthase, an Enzyme of the Ubiquinone Synthetic Pathway, Is Required throughout the Life Cycle of Trypanosoma brucei URL:[Link]

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Orthogonal methods for validating the identification of Solanesyl-PP.

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Methods for Validating the Identification of Solanesyl-PP: A Technical Comparison Guide

As drug development and agricultural biotechnology increasingly target the isoprenoid biosynthesis pathway, the accurate identification of long-chain polyisoprenoid diphosphates like Solanesyl pyrophosphate (Solanesyl-PP or SPP) has become critical. SPP is an all-trans C45 isoprenoid intermediate essential for the biosynthesis of ubiquinone (Coenzyme Q9) in mitochondria and plastoquinone in plastids[1].

However, identifying SPP presents a unique analytical challenge. Relying on a single analytical modality often leads to false positives due to isobaric interferences, in-source fragmentation, or severe ion suppression. To ensure scientific integrity, researchers must employ orthogonal validation methods. This guide objectively compares direct LC-MS/MS analysis, enzymatic dephosphorylation, and metabolic radio-labeling, providing the mechanistic causality and self-validating protocols necessary for robust SPP identification.

The Mechanistic Challenge of SPP Identification

The difficulty in analyzing SPP stems directly from its molecular structure. It consists of a highly hydrophobic 45-carbon polyisoprene tail coupled to a highly polar, labile pyrophosphate head group.

  • Ion Suppression: In Electrospray Ionization (ESI), the extreme hydrophobicity of the C45 chain causes SPP to form micelles or adsorb irreversibly to LC tubing and column frits, leading to massive signal suppression[2].

  • In-Source Fragmentation: The pyrophosphate bond is highly labile. During mass spectrometry, SPP readily loses its pyrophosphate group ( −HP2​O7−​ ), appearing as the free alcohol (solanesol) or a carbocation, making it indistinguishable from endogenous free solanesol pools if chromatographic separation is inadequate.

To overcome these physical limitations, a multi-tiered orthogonal approach is required.

SPP_Pathway IPP IPP / DMAPP (C5) FPP Farnesyl-PP (C15) IPP->FPP FPPS GGPP Geranylgeranyl-PP (C20) FPP->GGPP GGPPS SPP Solanesyl-PP (C45) Target Analyte FPP->SPP SPS1 / SPS2 GGPP->SPP SPS1 / SPS2 UQ Ubiquinone (UQ-9) SPP->UQ Mitochondria PQ Plastoquinone (PQ-9) SPP->PQ Plastids

Biosynthetic pathway of Solanesyl-PP and its downstream quinone products.

Orthogonal Validation Workflows

To establish a self-validating system, researchers should cross-reference direct intact analysis with indirect cleavage methods or activity-based labeling.

Method A: Direct LC-MS/MS (MRM) of Intact SPP

Direct analysis attempts to measure the intact SPP molecule using Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS). Multiple Reaction Monitoring (MRM) is used to track the transition from the intact molecular ion to the pyrophosphate fragment. While this method is highly specific, tuning the LC-MS/MS for C45 diphosphates is notoriously difficult due to the aforementioned ionization suppression[2].

Method B: Enzymatic Dephosphorylation (Indirect LC-MS/GC-MS)

Because the intact SPP is difficult to ionize, this orthogonal method relies on enzymatic cleavage. By treating the sample with potato acid phosphatase, the labile pyrophosphate group is hydrolyzed, yielding free solanesol (a C45 alcohol)[3]. Solanesol is highly amenable to reverse-phase LC-MS (often monitored via the m/z 613.6 81.1 transition) or GC-MS[4]. Causality Check: By comparing a phosphatase-treated aliquot against a mock-treated aliquot, the differential increase in solanesol precisely quantifies the original SPP pool, ruling out interference from endogenous free solanesol.

Method C: Metabolic Labeling & Radio-HPLC

For in vitro enzymatic assays (e.g., characterizing SPS1/SPS2 activity), radiometric tracking remains the gold standard. By incubating the enzyme with 14C -Isopentenyl diphosphate ( 14C -IPP), the synthesized SPP becomes radiolabeled. Radio-HPLC or Radio-TLC detects the product based purely on radioactive decay, completely bypassing the mass spectrometer and rendering ionization suppression irrelevant[2].

Orthogonal_Workflow Sample Biological Extract / Assay Direct Direct LC-MS/MS (Intact SPP) Sample->Direct High Suppression Risk Dephos Acid Phosphatase Treatment Sample->Dephos Cleavage Radio Radio-HPLC (14C-IPP Labeling) Sample->Radio Absolute Quantitation Solanesol Solanesol LC-MS (m/z 613.6 -> 81.1) Dephos->Solanesol Differential Quantitation

Orthogonal workflow logic for the definitive identification of Solanesyl-PP.

Performance Comparison

The following table synthesizes the quantitative and operational metrics of the three orthogonal methods, allowing researchers to select the appropriate combination for their specific matrix.

MetricDirect LC-MS/MS (Intact)Enzymatic DephosphorylationRadio-HPLC ( 14C -IPP)
Target Analyte Intact Solanesyl-PPFree Solanesol (Post-cleavage) 14C -Solanesyl-PP
Sensitivity Low to Moderate (Matrix dependent)High (Solanesol ionizes well)Very High (Isotope independent)
Matrix Effect Severe Ion Suppression[2]Minimal (Solanesol is easily extracted)None (Radiometric detection)
Specificity High (Exact mass & MRM)Moderate (Requires mock control)High (Tracks enzymatic synthesis)
Throughput HighMedium (Requires incubation step)Low (Requires safety protocols)
Best Use Case Purified synthetic standardsComplex biological matrices (e.g., leaves)In vitro enzyme kinetics (SPS1/SPS2)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: Enzymatic Dephosphorylation Workflow

This protocol validates SPP by proving that the solanesol detected is strictly derived from a pyrophosphorylated precursor[3].

  • Extraction: Extract 50 mg of homogenized tissue (e.g., N. tabacum leaves) using 1 mL of pre-chilled methanol/chloroform/water (1:1:0.3, v/v/v) to preserve the labile diphosphate bonds.

  • Sample Splitting (The Validation Step): Divide the extract into two equal 400 µL aliquots: Aliquot A (Treatment) and Aliquot B (Mock Control).

  • Hydrolysis:

    • To Aliquot A, add 100 µL of potato acid phosphatase solution (5 units in 50 mM sodium acetate buffer, pH 5.6) and 0.1% Triton X-100 to solubilize the hydrophobic chain.

    • To Aliquot B, add 100 µL of the same buffer without the enzyme.

  • Incubation: Incubate both aliquots at 37°C for 12 hours to ensure complete cleavage of the C45 diphosphate[3].

  • Phase Separation: Add 500 µL of n -pentane or hexane to both aliquots. Vortex and centrifuge. The highly hydrophobic solanesol partitions into the upper organic phase.

  • LC-MS/MS Analysis: Analyze the organic phase using an Agilent 6460A Triple Quadrupole (or equivalent) in MRM mode. Monitor the transition m/z 613.6 [M−H2​O+H]+ 81.1 for solanesol[4].

  • Data Interpretation: Calculate the SPP concentration by subtracting the solanesol peak area of Aliquot B (endogenous free solanesol) from Aliquot A (total solanesol).

Protocol 2: Radio-HPLC for In Vitro SPS Activity

This protocol is immune to MS ionization suppression, making it the definitive method for confirming the chain-length specificity of recombinant Solanesyl Diphosphate Synthases[2].

  • Assay Assembly: In a 200 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2​ , 0.05% Triton X-100, 20 µM allylic substrate (e.g., FPP or GGPP), and 50–100 ng of purified recombinant SPS enzyme[3].

  • Tracer Addition: Add 50 µM of 14C -IPP (approx. 37 GBq/mol) to initiate the reaction.

  • Incubation & Termination: Incubate at 30°C for 20 minutes. Terminate the reaction by adding 200 µL of NaCl-saturated water before 10% of the substrate is consumed to maintain steady-state kinetics.

  • Extraction: Extract the radiolabeled polyprenyl diphosphates using 1-butanol.

  • Chromatography: Inject the extract onto a reverse-phase HPLC system (e.g., TSK-gel ODS-80TM) coupled to an inline flow scintillation analyzer.

  • Validation: The retention time of the radioactive peak must perfectly co-elute with an authentic, non-labeled SPP standard monitored simultaneously via UV (if applicable) or validated in a parallel LC-MS run.

References

  • LC–MS/MS analysis of the products of IDS enzyme assays performed with... ResearchGate. Available at: [Link]

  • Functional Analysis of Two Solanesyl Diphosphate Synthases from Arabidopsis thaliana. Bioscience, Biotechnology, and Biochemistry. Available at:[Link]

  • Mysterious giants in the world of lipids: long linear isoprenoid functions in plant physiology and reproduction. Journal of Experimental Botany. Available at:[Link]

  • Environmental and Genetic Factors Associated with Solanesol Accumulation in Potato Leaves. Frontiers in Plant Science. Available at:[Link]

Sources

Comparing the effects of Solanesyl-PP and geranylgeranyl-PP in cell culture.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide to Isoprenoid Pyrophosphates in Cell Culture: Solanesyl-PP vs. Geranylgeranyl-PP

As researchers delve deeper into the metabolic dependencies of cellular signaling and mitochondrial function, the mevalonate pathway has emerged as a critical node of regulation. While downstream inhibition of this pathway (e.g., via statins or bisphosphonates) is a common experimental paradigm, pinpointing the exact mechanistic cause of a resulting cellular phenotype requires precise metabolic rescue.

This guide provides an objective, data-driven comparison of two distinct mevalonate pathway derivatives used in cell culture: Geranylgeranyl pyrophosphate (GGPP) and Solanesyl pyrophosphate (SPP) . By understanding their divergent structural biology and downstream targets, researchers can design highly specific, self-validating assays to isolate protein prenylation from mitochondrial respiration.

Mechanistic Divergence: The "Why" Behind the Molecules

Despite originating from the same universal five-carbon precursors (IPP and DMAPP), GGPP and SPP serve vastly different biological functions dictated by their chain length and target enzymes.

Geranylgeranyl-PP (GGPP): The Membrane Tether

GGPP is a 20-carbon (C20) isoprenoid synthesized by geranylgeranyl pyrophosphate synthase (GGPPS)[1]. Its primary cellular role is to serve as the lipid donor for protein geranylgeranylation , a post-translational modification catalyzed by Protein Geranylgeranyltransferase Type I and II (GGTase-I, GGTase-II)[2].

  • Causality in Cell Culture: By covalently attaching a highly hydrophobic 20-carbon tail to the C-terminus of target proteins (such as Rho, Rac, Cdc42, and Rab family GTPases), GGPP facilitates their essential anchoring to the inner leaflet of the plasma membrane or intracellular vesicles[2][3]. Without GGPP, these GTPases remain trapped in the cytosol, leading to the collapse of the actin cytoskeleton, cessation of YAP signaling, and ultimately, caspase-dependent apoptosis[3][4].

Solanesyl-PP (SPP): The Respiratory Backbone

SPP is a much longer, 45-carbon (C45) isoprenoid (nonaprenyl-PP) synthesized by solanesyl diphosphate synthase (SPPS)[1][5]. Rather than modifying proteins, SPP is a critical lipid precursor for the biosynthesis of ubiquinone (Coenzyme Q) in eukaryotic mitochondria (specifically CoQ9 in rodents, while humans predominantly utilize the closely related C50 decaprenyl-PP for CoQ10) and plastoquinone in plants[5].

  • Causality in Cell Culture: SPP is condensed with a modified aromatic ring (derived from the shikimate pathway) to form the hydrophobic tail of ubiquinone. This long tail anchors the electron carrier within the lipid bilayer of the mitochondrial inner membrane. Depletion of SPP halts ubiquinone synthesis, decoupling the electron transport chain, reducing ATP production, and increasing reactive oxygen species (ROS) leakage[6].

Pathways Mev Mevalonate Pathway FPP Farnesyl-PP (C15) Mev->FPP GGPP Geranylgeranyl-PP (C20) FPP->GGPP GGPPS SPP Solanesyl-PP (C45) FPP->SPP SPPS Prenyl Protein Geranylgeranylation (Rho, Rac, Rab) GGPP->Prenyl GGTase I/II CoQ Ubiquinone Biosynthesis (CoQ9 / Electron Transport) SPP->CoQ UbiA / COQ2 Pheno1 Cytoskeletal Organization & Cell Survival Prenyl->Pheno1 Pheno2 Mitochondrial Respiration & ROS Scavenging CoQ->Pheno2

Divergent cellular pathways of GGPP and SPP originating from the mevalonate cascade.

Quantitative Comparison and Application Data

When designing rescue experiments (e.g., treating cells with Lovastatin to block HMG-CoA reductase), it is crucial to supplement the correct isoprenoid to isolate the phenotype. The table below summarizes the quantitative and functional differences between the two compounds in a typical in vitro setting.

FeatureGeranylgeranyl-PP (GGPP)Solanesyl-PP (SPP)
Carbon Length C20 (4 isoprene units)C45 (9 isoprene units)
Primary Target Enzyme GGTase-I, GGTase-IIUbiA / COQ2 (Polyprenyltransferases)
Downstream Effectors RhoA, Rac1, Cdc42, Rab GTPasesUbiquinone (CoQ9), Plastoquinone
Cellular Function Cytoskeletal dynamics, YAP activation, Vesicle traffickingOxidative phosphorylation, ROS scavenging
Typical Working Conc. 10 µM – 25 µM[4]10 µM – 50 µM (Requires carrier/liposomes)
Statin Rescue Profile Rescues apoptosis and actin collapse; Does not rescue ATP deficit.Rescues mitochondrial respiration; Does not rescue actin collapse.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol investigating isoprenoid biology must be a self-validating system. This means incorporating internal controls that prove the observed phenotype is exclusively due to the specific pathway being manipulated.

Protocol A: Validating GGPP-Dependent Protein Prenylation

This workflow isolates the effect of GGPP on RhoA membrane tethering, independent of cholesterol or ubiquinone synthesis.

  • Cell Seeding: Seed NIH-3T3 fibroblasts in 6-well plates at 2×105 cells/well. Allow 24 hours for attachment.

  • Pathway Inhibition: Treat cells with 10 µM Lovastatin for 24 hours to globally deplete mevalonate downstream products (FPP, GGPP, SPP, Cholesterol).

  • Specific Rescue: Co-treat designated wells with 10 µM GGPP (ammonium salt, dissolved in methanol/carrier)[4]. Control wells receive vehicle only or SPP (to prove specificity).

  • Subcellular Fractionation: Harvest cells and use a membrane extraction kit to separate cytosolic and membrane fractions.

  • Western Blot Analysis: Run fractions on an SDS-PAGE gel. Probe for RhoA.

    • Expected Result: Lovastatin-only cells will show an accumulation of unprenylated RhoA in the cytosolic fraction. GGPP-rescued cells will show restoration of RhoA to the membrane fraction. SPP will fail to rescue this localization.

Protocol B: Validating SPP-Dependent Mitochondrial Respiration

This workflow isolates the role of SPP in maintaining the electron transport chain via ubiquinone biosynthesis[6].

  • Cell Seeding: Seed human or rodent cell lines in a Seahorse XF96 microplate at 1.5×104 cells/well.

  • Pathway Inhibition: Treat with 5 µM of a bisphosphonate (e.g., Zoledronate) or a specific SPPS inhibitor for 48 hours to deplete cellular ubiquinone pools[6].

  • Specific Rescue: Co-treat with 25 µM SPP. (Note: Due to extreme hydrophobicity, SPP must be delivered via BSA-conjugation or liposomal formulation to ensure cellular uptake).

  • Metabolic Assay: Perform a Mitochondrial Stress Test using a Seahorse XFe96 Analyzer (injecting Oligomycin, FCCP, and Rotenone/Antimycin A sequentially).

  • Data Analysis: Measure Basal Respiration and Maximal Respiration.

    • Expected Result: Inhibitor-treated cells will show a severe collapse in Oxygen Consumption Rate (OCR). SPP supplementation will restore OCR by replenishing the ubiquinone pool. GGPP supplementation will have no effect on OCR.

Workflow Seed Seed Cells (e.g., Fibroblasts) Inhibit Inhibit Synthesis (Lovastatin / Bisphosphonate) Seed->Inhibit Rescue Add Isoprenoid GGPP (10 µM) or SPP (25 µM) Inhibit->Rescue Assay1 Membrane Fractionation (Western Blot for RhoA) Rescue->Assay1 GGPP Readout Assay2 Seahorse XF (ATP Production) Rescue->Assay2 SPP Readout

Experimental workflow for isolating GGPP and SPP specific phenotypes in cell culture.

Conclusion for Drug Development Professionals

When evaluating mevalonate pathway inhibitors (such as next-generation statins, bisphosphonates, or novel anti-parasitic agents targeting SPPS[6]), understanding the bifurcation between GGPP and SPP is paramount. Off-target toxicity in statin therapy (such as myopathy) is often linked to the depletion of both pools. By utilizing GGPP and SPP selectively in cell culture models, researchers can effectively de-convolute whether a drug's efficacy or toxicity is driven by the disruption of cytoskeletal signaling (GGPP-dependent) or mitochondrial bioenergetics (SPP-dependent).

References

  • Membrane Targeting via Protein Prenylation Springer Nature Experiments[Link]

  • Geranylgeranylation – Knowledge and References Taylor & Francis[Link]

  • The Origin of Geranylgeraniol and Farnesol Encyclopedia MDPI[Link]

  • Biosynthesis of Ubiquinone Compounds with Conjugated Prenyl Side Chains National Institutes of Health (PMC)[Link]

  • Solanesyl diphosphate synthase, an enzyme of the ubiquinone synthetic pathway, is required throughout the life cycle of Trypanosoma brucei PubMed (NIH)[Link]

  • Biosynthetic routes of ubiquinone and plastoquinone. Polyprenyl... ResearchGate[Link]

Sources

A Senior Application Scientist's Guide to Differentiating Cis and Trans Isomers of Polyprenyl Pyrophosphates

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of isoprenoid biosynthesis, the stereochemistry of polyprenyl pyrophosphates dictates their biological destiny. The seemingly subtle difference between a cis (Z) and a trans (E) double bond within each isoprene unit profoundly impacts the three-dimensional structure of these molecules, thereby influencing their recognition by enzymes and their subsequent roles in vital cellular processes. For researchers in drug development and molecular biology, the ability to accurately differentiate between these isomers is not merely an analytical exercise but a critical step in understanding and manipulating biological pathways.

This guide provides an in-depth comparison of the primary analytical techniques used to distinguish cis and trans isomers of polyprenyl pyrophosphates. We will delve into the principles, provide actionable protocols, and present comparative data to empower you to make informed decisions in your experimental design.

The Structural Imperative: Why Isomer Differentiation is Critical

Polyprenyl pyrophosphates are precursors to a vast array of essential molecules, including sterols, dolichols, and ubiquinone. The enzymes that synthesize these end-products, known as prenyltransferases, exhibit remarkable specificity for the stereochemistry of their substrates. For instance, farnesyl pyrophosphate (FPP) synthase synthesizes the all-trans isomer, a precursor to cholesterol, while undecaprenyl pyrophosphate (UPP) synthase produces Z,E-UPP, which is essential for bacterial cell wall biosynthesis. Consequently, the ability to unequivocally identify the isomeric composition of a polyprenyl pyrophosphate sample is paramount for:

  • Enzyme characterization: Determining the stereochemical outcome of prenyltransferase reactions.

  • Drug discovery: Screening for inhibitors that target specific isomer-producing enzymes.

  • Metabolic studies: Tracing the flow of isoprenoid precursors through different biosynthetic pathways.

Analytical Strategies for Isomer Elucidation

The differentiation of cis and trans polyprenyl pyrophosphate isomers primarily relies on a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages and challenges, and the choice often depends on the specific research question, sample complexity, and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most definitive method for determining the stereochemistry of polyprenyl pyrophosphates. It provides detailed information about the chemical environment of individual atoms within the molecule, allowing for the unambiguous assignment of cis and trans isomers.

The key to differentiating isomers by NMR lies in the distinct magnetic environments of the methyl groups and protons within the isoprene units. In a trans isomer, the methyl group is on the opposite side of the double bond from the CH2 group of the adjacent isoprene unit, while in a cis isomer, they are on the same side. This steric difference leads to characteristic changes in the chemical shifts observed in both ¹H and ¹³C NMR spectra.

Specifically, the methyl protons and carbons in cis isomers are shielded and resonate at a higher field (lower ppm) compared to their trans counterparts. Conversely, the protons of the CH2 group adjacent to the double bond are deshielded in cis isomers and resonate at a lower field (higher ppm).

  • Sample Preparation: Dissolve 5-10 mg of the purified polyprenyl pyrophosphate sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a small amount of methanol-d₄). The choice of solvent is critical for sample solubility and to avoid interfering signals.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for optimal resolution.

    • Temperature: 25 °C.

    • Pulse Program: Standard ¹H acquisition. .

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Integrate the signals corresponding to the cis and trans methyl groups to determine the isomeric ratio.

IsomerGroup¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
transMethyl~1.60~16.0
cisMethyl~1.68~23.5
transCH₂~2.00~39.7
cisCH₂~2.08~32.1

Note: Exact chemical shifts may vary slightly depending on the solvent and the specific polyprenyl pyrophosphate.

Caption: Workflow for NMR-based differentiation of polyprenyl pyrophosphate isomers.

High-Performance Liquid Chromatography (HPLC): Separating Isomers by Polarity

HPLC is a powerful technique for separating cis and trans isomers based on their differential interactions with a stationary phase. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed for this purpose.

The more compact, "U-like" conformation of cis isomers leads to a smaller hydrophobic surface area compared to the extended, linear shape of trans isomers. As a result, cis isomers have a weaker interaction with the nonpolar stationary phase and elute earlier than their trans counterparts in a reversed-phase system.

  • Sample Preparation: Dissolve the polyprenyl pyrophosphate sample in the initial mobile phase solvent.

  • Instrumentation and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm or coupled to a mass spectrometer.

  • Data Analysis: The retention time of each peak is used to identify the isomer, with the cis isomer typically eluting first. The peak area can be used for quantification.

IsomerTypical Retention Time (min)Elution Order
cis-Farnesyl Pyrophosphate~12.51st
trans-Farnesyl Pyrophosphate~14.22nd

Note: Retention times are highly dependent on the specific column, mobile phase gradient, and flow rate.

Caption: Workflow for HPLC-based separation of polyprenyl pyrophosphate isomers.

Mass Spectrometry (MS): A Powerful Ally for Confirmation

While MS alone cannot typically differentiate between cis and trans isomers due to their identical mass, it is an invaluable tool when coupled with a separation technique like HPLC (LC-MS). Tandem mass spectrometry (MS/MS) can sometimes provide subtle clues about the isomer structure through fragmentation patterns, but this is often not as definitive as NMR or HPLC.

  • Confirmation of Identity: MS provides the molecular weight of the eluting compounds from HPLC, confirming their identity as polyprenyl pyrophosphates.

  • Enhanced Sensitivity and Specificity: When used as a detector for HPLC, MS offers superior sensitivity and specificity compared to UV detection, which is particularly useful for complex biological samples.

Conclusion: An Integrated Approach for Unambiguous Results

For the most reliable and comprehensive differentiation of cis and trans polyprenyl pyrophosphate isomers, an integrated analytical approach is recommended. HPLC provides an excellent method for the separation and quantification of isomers, while NMR offers unequivocal structural confirmation. The choice of technique will ultimately be guided by the specific research objectives and the resources available. By understanding the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of isoprenoid analysis and unlock new insights into their vital biological roles.

References

  • Title: Stereochemistry of isoprene chain elongation in the biosynthesis of all-trans- and Z,E-mixed polyprenols. Source: The Journal of biological chemistry. URL: [Link]

  • Title: ¹H and ¹³C NMR assignments of the stereoisomers of farnesol and geranylgeraniol. Source: Magnetic Resonance in Chemistry. URL: [Link]

  • Title: Separation of Z and E isomers of farnesyl pyrophosphate by reversed-phase high-performance liquid chromatography. Source: Analytical Biochemistry. URL: [Link]

  • Title: A rapid and sensitive method for the analysis of farnesyl and geranylgeranyl pyrophosphates by high-performance liquid chromatography. Source: Lipids. URL: [Link]

  • Title: Analysis of Polyprenols and Dolichols by HPLC and LC-MS. Source: Methods in Molecular Biology. URL: [Link]

  • Title: The Isoprenoid Pathway: A Source for Diverse Biological Molecules. Source: Annual Review of Biochemistry. URL: [Link]

  • Title: Prenyltransferases: from isoprenoid biosynthesis to protein prenylation. Source: Natural Product Reports. URL: [Link]

  • Title: Structure and mechanism of a new class of cis-prenyltransferases. Source: Nature. URL: [Link]

Advanced Analytical Strategies for Solanesyl Pyrophosphate (SPP) in Subcellular Fractions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Solanesyl pyrophosphate (SPP) is a critical 45-carbon (C45) isoprenoid intermediate. It serves as the obligate prenyl side-chain precursor for ubiquinone (CoQ9) in rodents, certain plants, and yeast, as well as for plastoquinone in photosynthetic organisms. Because SPP synthases (SPS) exhibit distinct subcellular localizations depending on the species, quantifying SPP levels within specific subcellular fractions is essential for mapping metabolic compartmentalization, understanding respiratory electron transfer, and evaluating targeted enzyme inhibitors in drug development.

Biological Significance & Subcellular Compartmentalization

The biosynthesis of SPP is highly compartmentalized, and its localization dictates its downstream physiological role. For example, in Arabidopsis thaliana, SPS1 localizes to the endoplasmic reticulum (ER) to supply precursors for mitochondrial ubiquinone, whereas SPS2 localizes to plastids for plastoquinone synthesis (1[1]). Conversely, in Oryza sativa (rice), OsSPS1 is directly localized to the mitochondria (2[2]). In parasitic models like Trypanosoma cruzi, the SPP synthase localizes to glycosomes, making it a viable chemotherapeutic target (3[3]).

Subcellular_SPP cluster_ER Endoplasmic Reticulum (e.g., Arabidopsis) cluster_Mito Mitochondria (e.g., Oryza sativa) FPP Farnesyl-PP (C15) SPS1 SPS1 Enzyme FPP->SPS1 SPP_ER Solanesyl-PP (C45) SPS1->SPP_ER CoQ9 Ubiquinone-9 (CoQ9) SPP_ER->CoQ9 Inter-organelle Transport SPS1_Mito OsSPS1 Enzyme SPP_Mito Solanesyl-PP (C45) SPS1_Mito->SPP_Mito SPP_Mito->CoQ9

Compartmentalization of Solanesyl-PP synthesis in plant models.

The Analytical Challenge

Analyzing SPP presents a unique set of physicochemical challenges. The molecule possesses a highly polar, negatively charged pyrophosphate headgroup coupled with an extremely hydrophobic, 45-carbon polyisoprenoid tail. This amphipathic nature leads to poor recovery using standard liquid-liquid extraction (LLE) and severe matrix effects from membrane lipids (e.g., cardiolipin in mitochondria) during mass spectrometric ionization.

Technology Comparison: SPE-LC-MS/MS vs. Traditional LLE-HPLC-UV

Historically, isoprenoid pyrophosphates were analyzed via enzymatic deconjugation followed by GC-MS (4[4]) or via LLE paired with HPLC-UV. However, these methods lack the sensitivity and specificity required for trace-level subcellular analysis. Modern workflows utilize Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), operating in negative Multiple Reaction Monitoring (MRM) mode (5[5]).

Table 1: Performance Comparison of SPP Analytical Workflows
ParameterSPE-LC-MS/MS (Modern Standard)LLE-HPLC-UV (Traditional)GC-MS (Post-Deconjugation)
Sensitivity (LLOQ) < 0.05 ng/mL~ 50 ng/mL~ 5 ng/mL
Specificity Extremely High (MRM transitions)Low (Co-eluting lipid interference)Moderate (Requires derivatization)
Sample Volume Low (10–50 µg protein equivalent)High (> 500 µg protein equivalent)Medium (~ 200 µg protein equivalent)
Derivatization None required (Direct analysis)None requiredMandatory (Enzymatic cleavage + Silylation)
Matrix Effect Minimized via HLB SPE clean-upHigh (Phospholipid suppression)Moderate
Throughput High (~12 min run time)Low (> 30 min run time)Low (Lengthy prep time)

Validated Experimental Methodologies

Note: The following self-validating system ensures high recovery of the amphipathic SPP molecule while eliminating mitochondrial and ER membrane lipid interference.

Protocol 1: Subcellular Fractionation (Mitochondria & ER)

Causality Check: Differential centrifugation is used to isolate intact organelles. The use of a sucrose/mannitol buffer maintains osmotic balance, preventing organelle rupture and premature SPP degradation by cytosolic phosphatases.

  • Homogenization: Resuspend tissue/cells in Isolation Buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) supplemented with phosphatase inhibitors (e.g., PhosSTOP) to prevent pyrophosphate hydrolysis. Homogenize using a Dounce homogenizer (15-20 strokes).

  • Nuclear/Debris Removal: Centrifuge the homogenate at 1,000 × g for 10 min at 4°C. Transfer the supernatant to a new tube.

  • Mitochondrial Isolation: Centrifuge the supernatant at 10,000 × g for 15 min at 4°C. The pellet contains the crude mitochondrial fraction. Wash the pellet twice with Isolation Buffer to remove contaminating cytosolic proteins.

  • ER Isolation (Microsomes): Ultracentrifuge the post-mitochondrial supernatant at 100,000 × g for 60 min at 4°C. The resulting pellet constitutes the ER-enriched microsomal fraction.

  • Normalization: Resuspend pellets in 100 µL of 10 mM ammonium bicarbonate buffer and quantify protein concentration via BCA assay.

Protocol 2: SPE & LC-MS/MS Workflow for SPP

Causality Check: SPP's dual nature requires a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. Washing with 2% formic acid retains the hydrophobic tail on the sorbent while washing away polar salts. Eluting with a highly organic, basic mixture (NH₄OH/2-Propanol/Hexane) disrupts the hydrophobic interactions and ensures the pyrophosphate group remains ionized for optimal MS recovery (5[5]).

  • Deproteinization: To 50 µL of subcellular fraction (adjusted to 1 mg/mL protein), add 900 µL of 2% aqueous formic acid. Vortex vigorously for 30 seconds to disrupt protein-lipid complexes.

  • SPE Conditioning: Condition an Oasis HLB 3cc (30 mg) cartridge with 2 mL of methanol, followed by 2 mL of 2% aqueous formic acid.

  • Loading & Washing: Load the acidified sample onto the cartridge. Wash with 2 mL of 2% aqueous formic acid to remove salts and hydrophilic metabolites.

  • Elution: Elute the SPP using 2 mL of an elution solvent consisting of NH₄OH : 2-Propanol : n-Hexane (5:45:50, v/v/v). The basic pH combined with non-polar solvents effectively strips the C45 chain from the polymeric sorbent.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of Methanol/Acetonitrile (50:50, v/v) containing 10 mM ammonium bicarbonate.

  • LC-MS/MS Analysis:

    • Column: Reversed-phase C18 (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 × 2.1 mm).

    • Mobile Phase A: 10 mM ammonium bicarbonate + 0.1% ammonium hydroxide in water (maintains basic pH for negative ionization).

    • Mobile Phase B: 0.1% ammonium hydroxide in Acetonitrile/Methanol (75:25).

    • Gradient: 0.25 mL/min, ramping from 10% B to 100% B over 10 minutes.

    • Detection: Electrospray Ionization (ESI) in negative MRM mode. Monitor the specific precursor-to-product ion transition for SPP (e.g., [M-H]⁻ →[P₂O₇]³⁻).

Analytical_Workflow Fractionation 1. Subcellular Fractionation Lysis 2. Lysis & Deproteinization Fractionation->Lysis SPE 3. HLB Solid-Phase Extraction Lysis->SPE LC 4. UPLC Separation SPE->LC MS 5. MS/MS (MRM) Quantification LC->MS

End-to-end SPE and LC-MS/MS workflow for Solanesyl-PP quantification.

References

  • Functional Analysis of Two Solanesyl Diphosphate Synthases from Arabidopsis thaliana. Bioscience, Biotechnology, and Biochemistry.[Link]

  • Two solanesyl diphosphate synthases with different subcellular localizations and their respective physiological roles in Oryza sativa. Plant Journal (via NIH).[Link]

  • A solanesyl-diphosphate synthase localizes in glycosomes of Trypanosoma cruzi. Journal of Biological Chemistry (via PubMed).[Link]

  • Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS. Molecules (via NIH).[Link]

  • Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. MDPI.[Link]

Sources

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